molecular formula C13H13N3O2 B019265 4-(4-Aminophenoxy)-N-methylpicolinamide CAS No. 284462-37-9

4-(4-Aminophenoxy)-N-methylpicolinamide

Katalognummer: B019265
CAS-Nummer: 284462-37-9
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: RXZZBPYPZLAEFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Aminophenoxy)-N-methylpicolinamide, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZBPYPZLAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586507
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-37-9
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in the development of advanced antitumor agents, including potent tyrosine kinase inhibitors[1]. This document outlines the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No: 284462-37-9) is a versatile chemical intermediate recognized for its role in the synthesis of targeted cancer therapies[1]. Its structure is foundational for creating molecules that can interact with specific biological pathways involved in tumor proliferation[1]. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, which is both efficient and scalable.

Core Synthesis Pathway

The most common and well-documented synthesis of this compound proceeds in two main stages:

  • Synthesis of the key intermediate, 4-Chloro-N-methylpicolinamide.

  • Nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-N-methylpicolinamide with 4-Aminophenol (B1666318).

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-Picolinic_Acid 2-Picolinic Acid SOCl2 Thionyl Chloride (SOCl₂) Methylamine (B109427) Methylamine (CH₃NH₂) 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Aminophenol 4-Aminophenol Base Base (e.g., KOtBu, K₂CO₃) Final_Product 4-(4-Aminophenoxy)-N- methylpicolinamide 4-Aminophenol->Final_Product Base->Final_Product 4-Chloro-N-methylpicolinamide->Final_Product SNAr Reaction

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are detailed accounts of the experimental procedures for the synthesis pathway.

Experiment 1: Synthesis of 4-Chloro-N-methylpicolinamide

This procedure outlines the preparation of the key intermediate from 2-picolinic acid.

  • Materials:

    • 2-Picolinic acid

    • Thionyl chloride (SOCl₂) (3.5 equivalents)

    • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 mL)

    • Tetrahydrofuran (B95107) (THF)

    • 40% aqueous methylamine solution

  • Procedure:

    • A mixture of 2-picolinic acid, tetrahydrofuran (THF), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

    • Thionyl chloride (3.5 equivalents) is added to the mixture.

    • The reaction mixture is heated to 70°C and stirred for 16 hours to produce the acid chloride.[2]

    • After the formation of the acid chloride, the reaction mixture is cooled to 0-3°C.

    • A 40% aqueous solution of methylamine is then added slowly to the cooled mixture.

    • The reaction is stirred at this temperature for four hours.[2]

    • Upon completion, the product, 4-chloro-N-methylpicolinamide, is isolated. This intermediate can be purified by standard methods if necessary.

Experiment 2: Synthesis of this compound

This protocol describes the final step in the synthesis, the SNAr reaction.

  • Materials:

    • 4-Aminophenol (1 g, 9.2 mmol)

    • Potassium tert-butoxide (KOtBu) in THF (1M solution, 9.7 mL, 9.7 mmol)

    • 4-Chloro-N-methylpicolinamide (1.6 g, 9.2 mmol)

    • Potassium carbonate (K₂CO₃) (0.64 g, 4.6 mmol)

    • N,N-Dimethylformamide (DMF) (20 mL)

    • Ethyl acetate (B1210297)

    • Brine solution

    • Magnesium sulfate

  • Procedure:

    • To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), a 1M solution of potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) is added at room temperature.[3][4]

    • The mixture is stirred for 2 hours.

    • 4-Chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are then added to the reaction mixture.[3][4]

    • The reaction mixture is heated to 80°C and maintained for 6 hours.[3][4]

    • After cooling to room temperature, the mixture is extracted with ethyl acetate (50 mL).[3][4]

    • The organic layer is washed with brine (20 mL) and dried over magnesium sulfate.[3][4]

    • The solvent is removed under reduced pressure (in vacuo).[3][4]

    • The resulting residue is purified by column chromatography to yield this compound as a light-brown solid.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis pathway.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1 2-Picolinic AcidSOCl₂, DMF, THF, 40% aq. CH₃NH₂70, then 0-316, then 4~95[2]
2 4-Aminophenol, 4-Chloro-N-methylpicolinamideKOtBu, K₂CO₃, DMF80680[3][4]

Logical Workflow for Synthesis

The synthesis of this compound follows a clear and logical progression, as illustrated in the workflow diagram below. This process is designed to be efficient and high-yielding.

Logical_Workflow Step1 Step 1: Formation of Acid Chloride and Amidation Intermediate Intermediate: 4-Chloro-N-methylpicolinamide Step1->Intermediate Yield: ~95% Step2 Step 2: SNAr Reaction with 4-Aminophenol Intermediate->Step2 Reagents: 4-Aminophenol, Base Purification Purification: Column Chromatography Step2->Purification Yield: 80% End End Product: 4-(4-Aminophenoxy)-N- methylpicolinamide Purification->End

Caption: Logical workflow for the synthesis of this compound.

This guide provides the essential information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures when handling the chemicals and reagents involved.

References

The Enigmatic Core: Deconstructing 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of multi-kinase inhibitors, most notably Sorafenib. While its direct biological activity as a standalone agent is not extensively documented in publicly available research, its molecular framework is fundamental to the therapeutic action of the final drug molecules. This technical guide delineates the current understanding of this compound, focusing on its established role as a precursor and the imputed mechanistic significance of its structure within the context of the broader class of tyrosine kinase inhibitors. We will extrapolate its likely contribution to the mechanism of action by examining the well-characterized activity of Sorafenib, for which it is a key building block.

Introduction: A Critical Intermediate in Kinase Inhibitor Synthesis

This compound has garnered significant attention in medicinal chemistry as a crucial structural component for a range of advanced anti-tumor agents.[1] Its synthesis is a critical step in the production of potent tyrosine kinase inhibitors. While some commercial sources suggest a potential standalone antiproliferative activity, targeting the MET receptor tyrosine kinase, this claim is not substantiated by peer-reviewed scientific literature.[1] Therefore, this guide will focus on its established and verifiable role as a synthetic intermediate.

The primary utility of this compound lies in its function as the scaffold upon which the final pharmacophore of drugs like Sorafenib is assembled.[2] Its structure provides the necessary chemical handles for the subsequent addition of other molecular fragments that are essential for high-affinity binding to the target kinases.

Imputed Mechanism of Action: A Structural Perspective

The mechanism of action of this compound as a standalone agent is not well-defined in the scientific literature. However, by analyzing its structure as a key fragment of Sorafenib, we can infer its contribution to the overall activity of the final drug. Sorafenib is a multi-kinase inhibitor that targets several key enzymes involved in tumor cell proliferation and angiogenesis, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

The 4-aminophenoxy moiety of the intermediate is crucial for the formation of the urea (B33335) linkage in Sorafenib, which is a common feature in many Type II kinase inhibitors. This urea group forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The N-methylpicolinamide portion of the molecule contributes to the overall conformation and solubility of the final drug, influencing its pharmacokinetic and pharmacodynamic properties.

The MET Kinase Hypothesis

While not yet validated in peer-reviewed studies, the hypothesis that this compound may possess intrinsic MET inhibitory activity is noteworthy.[1] The MET receptor tyrosine kinase pathway is a critical driver in many cancers, and its inhibition is a validated therapeutic strategy. The structural motifs present in the intermediate are consistent with those found in other kinase inhibitors. Further investigation is warranted to explore this potential direct biological activity.

Quantitative Data: Extrapolated from Sorafenib

As no quantitative data for the direct biological activity of this compound is available, the following table summarizes the inhibitory activity of Sorafenib, for which it is a key precursor. This data provides context for the potency of the final drug product derived from this intermediate.

Target KinaseIC50 (nM)
RAF-16
B-RAF (wild-type)22
B-RAF (V600E mutant)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT358

This data is for Sorafenib and is provided to illustrate the therapeutic potential of molecules derived from this compound.

Experimental Protocols

The following are representative experimental protocols used to characterize the activity of kinase inhibitors like Sorafenib, which are synthesized from this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human kinase (e.g., RAF-1, VEGFR-2)

    • Kinase-specific substrate (e.g., MEK-1 for RAF-1)

    • ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P

    • Test compound (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a 96-well plate.

    • The recombinant kinase and its specific substrate are added to the wells.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

    • The filter plate is washed to remove unincorporated ATP.

    • The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, HeLa)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cells are incubated with the compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

The following diagrams illustrate the key concepts related to the role and context of this compound.

G cluster_synthesis Synthetic Pathway to Sorafenib A 4-Chloropicolinic acid B 4-Chloro-N-methylpicolinamide A->B Amidation C 4-(4-Aminophenoxy)- N-methylpicolinamide (Intermediate) B->C Nucleophilic Aromatic Substitution E Sorafenib (Final Drug Product) C->E Urea Formation D 4-chloro-3-(trifluoromethyl)phenyl isocyanate D->E

Caption: Synthetic pathway highlighting the role of the intermediate.

G cluster_moa Inferred Contribution to Sorafenib's Mechanism of Action Intermediate 4-(4-Aminophenoxy)- N-methylpicolinamide Urea Urea Linkage Formation Intermediate->Urea Picolinamide Picolinamide Moiety Intermediate->Picolinamide Hinge Kinase Hinge Region Binding (Hydrogen Bonds) Urea->Hinge PK Pharmacokinetic Properties (Solubility, Conformation) Picolinamide->PK

Caption: Inferred structural contributions of the intermediate.

G cluster_pathway Signaling Pathways Inhibited by Sorafenib RTK VEGFR, PDGFR RAS RAS RTK->RAS RAF RAF-1, B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Key signaling pathways targeted by the final drug product.

Conclusion and Future Directions

This compound is a well-established and indispensable intermediate in the synthesis of potent multi-kinase inhibitors. While its own therapeutic potential remains to be rigorously evaluated and confirmed in the scientific literature, its structural contribution to the final drug products is undeniable. Future research should aim to definitively characterize the direct biological activity of this molecule, particularly its putative interaction with the MET kinase, to explore its potential as a therapeutic agent in its own right. Such studies would require comprehensive in vitro kinase screening, cell-based functional assays, and potentially in vivo studies to elucidate its standalone mechanism of action and therapeutic window. Until such data becomes available, its primary and critical role remains that of a foundational building block in the development of life-saving cancer therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of advanced anti-tumor agents. The information is presented to support research, development, and application of this compound in medicinal chemistry and pharmacology.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C13H13N3O2.[1] It is also known by several synonyms, including 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide and Sorafenib impurity A.[1][2] The compound is a solid at room temperature, appearing as a white to light yellow or light orange crystalline powder.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 284462-37-9[1][2]
Molecular Formula C13H13N3O2[1][2]
Molecular Weight 243.26 g/mol [1][2]
Melting Point 110-112 °C[1][3]
Boiling Point (Predicted) 476.8 ± 40.0 °C[1][3]
Density (Predicted) 1.241 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
pKa (Predicted) 13.96 ± 0.46[1]
LogP 0.9[1]
Physical Form Solid, Crystal - Powder[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Identifiers

Spectroscopic DataIdentifierReference
InChI InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)[1][2]
InChIKey RXZZBPYPZLAEFC-UHFFFAOYSA-N[1][2]
SMILES C1(C(NC)=O)=NC=CC(OC2=CC=C(N)C=C2)=C1[1]

Various spectroscopic techniques have been used to characterize the compound, including 1H NMR, 13C NMR, Mass Spectrometry (GC-MS), and Infrared (FTIR) and Raman spectroscopy.[2][4]

Synthesis and Experimental Protocols

This compound is primarily synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[5] A common method involves the reaction of 4-aminophenol (B1666318) with a 4-halopicolinamide derivative.

Experimental Protocol: Synthesis of this compound [1][6]

  • Materials:

    • 4-Aminophenol

    • Potassium tert-butoxide (1M in THF)

    • N,N-Dimethylformamide (DMF)

    • 4-chloro-N-methyl-2-pyridinecarboxamide

    • Potassium carbonate

    • Ethyl acetate (B1210297)

    • Brine

    • Magnesium sulfate

  • Procedure:

    • Dissolve 4-aminophenol (9.2 mmol) in DMF (20 mL).

    • Add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) to the solution at room temperature and stir for 2 hours.

    • Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

    • Heat the mixture to 80 °C and maintain for 6 hours.

    • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

    • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield this compound as a light-brown solid (yield: 80%).[1][6]

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product A 4-Aminophenol P1 Reaction at 80°C A->P1 B Potassium tert-butoxide in THF B->P1 C 4-chloro-N-methyl-2-pyridinecarboxamide C->P1 D Potassium carbonate D->P1 E DMF (Solvent) E->P1 P2 Work-up (Extraction, Washing, Drying) P1->P2 P3 Purification (Column Chromatography) P2->P3 F This compound P3->F

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

This compound is a crucial pharmaceutical intermediate, primarily for the synthesis of potent tyrosine kinase inhibitors like Sorafenib.[5] It also exhibits intrinsic antitumor properties.[5]

The compound's mechanism of action involves the inhibition of the MET protein, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and angiogenesis.[5] By targeting the MET signaling pathway, it can induce apoptosis and inhibit the formation of new blood vessels in tumors.[7][8]

Derivatives of this compound have shown antiproliferative activity against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon cancer).[7][8][9]

G MET Signaling Inhibition Pathway cluster_inhibition Inhibition cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide MET MET Receptor Tyrosine Kinase Inhibitor->MET Inhibits Apoptosis Apoptosis Induction Inhibitor->Apoptosis Angiogenesis_Inhibition Angiogenesis Inhibition Inhibitor->Angiogenesis_Inhibition Proliferation Cell Proliferation MET->Proliferation Survival Cell Survival MET->Survival Angiogenesis Angiogenesis MET->Angiogenesis

MET Signaling Inhibition Pathway

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[1][3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[3]

Table 3: GHS Hazard Information

Hazard StatementCodeReference
Causes skin irritationH315[1][3]
Causes serious eye irritationH319[1][3]
May cause respiratory irritationH335

Standard laboratory safety protocols should be followed to minimize exposure. Store in a dark, inert atmosphere at room temperature.[1]

Applications in Drug Discovery

The structural features of this compound make it a versatile building block for the synthesis of a wide range of novel drug candidates.[5] Its primary application is as a key intermediate in the production of multi-kinase inhibitors for targeted cancer therapy.[5] Its own antitumor and anti-angiogenic properties also make it a subject of interest for further investigation as a potential therapeutic agent.[5][7][8] The deuterated form of this compound is used as a tracer and internal standard for quantitative analysis in various analytical techniques.[10]

References

An In-depth Technical Guide to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS 284462-37-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties, characterization, and potential biological significance of the compound with CAS number 284462-37-9. Chemically identified as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, this molecule is also known as a significant impurity of Sorafenib (B1663141), a multi-kinase inhibitor used in cancer therapy, and is designated as Sorafenib Impurity A.[1][2] Understanding the properties and biological activity of this compound is crucial for the quality control of Sorafenib manufacturing and for exploring its own therapeutic potential.

This guide details its physicochemical characteristics, provides established analytical methodologies for its identification and quantification, and explores its potential mechanisms of action through relevant signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
CAS Number 284462-37-9[3]
IUPAC Name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide[4]
Synonyms 4-(4-Aminophenoxy)-N-methylpicolinamide, Sorafenib Impurity A, [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide[3][5][6]
Molecular Formula C₁₃H₁₃N₃O₂[3]
Molecular Weight 243.26 g/mol [3]
Appearance Light brown to brown solid; Off-white to beige to yellow to brown powder; Crystal - Powder[7]
Melting Point 110-116 °C[7]
Boiling Point (Predicted) 476.8 ± 40.0 °C[8]
Density (Predicted) 1.241 ± 0.06 g/cm³[8]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[7]
Storage Conditions 2-8 °C, store in a dark place under an inert atmosphere[3][7]

Characterization and Analytical Protocols

Accurate characterization and quantification of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are critical for quality control and research purposes. The following sections detail experimental protocols for its synthesis and analysis using various chromatographic and spectroscopic techniques.

Synthesis Protocol

A representative synthetic route to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide involves a nucleophilic aromatic substitution reaction.[8]

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (B1666318) (1.0 g, 9.2 mmol) in 20 mL of dimethylformamide (DMF).

  • Base Addition: To the solution, add 1M potassium tert-butoxide in tetrahydrofuran (B95107) (THF) (9.7 mL, 9.7 mmol) at room temperature. Stir the mixture for 2 hours.

  • Addition of Pyridine Derivative: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and maintain for 6 hours.

  • Work-up: After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (50 mL). Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to yield the final product as a light-brown solid.[8]

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product 4-aminophenol 4-aminophenol Reaction Reaction 4-aminophenol->Reaction 4-chloro-N-methyl-2-pyridinecarboxamide 4-chloro-N-methyl-2-pyridinecarboxamide 4-chloro-N-methyl-2-pyridinecarboxamide->Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction Potassium carbonate Potassium carbonate Potassium carbonate->Reaction DMF DMF DMF->Reaction CAS 284462-37-9 CAS 284462-37-9 Reaction->CAS 284462-37-9

Synthetic Workflow for CAS 284462-37-9
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation, identification, and quantification of impurities in pharmaceutical manufacturing. The following table summarizes a typical HPLC method adaptable for the analysis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.

ParameterConditionReference(s)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile / Phthalate Buffer / Methanol (75:24.5:0.5, v/v/v), pH 4[9]
Flow Rate 1.5 mL/min[9]
Detection UV at 255 nm[9]
Injection Volume 20 µL[9]
Column Temperature Ambient[9]

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate to ensure complete dissolution, and then dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the prepared standards and samples.

  • Data Analysis: Identify the peak corresponding to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide based on its retention time compared to the standard. Quantify the amount of the compound by constructing a calibration curve from the peak areas of the standards.

G Sample Sample Dissolve_in_Methanol Dissolve_in_Methanol Sample->Dissolve_in_Methanol Dilute_with_Mobile_Phase Dilute_with_Mobile_Phase Dissolve_in_Methanol->Dilute_with_Mobile_Phase Filter Filter Dilute_with_Mobile_Phase->Filter Inject_into_HPLC Inject_into_HPLC Filter->Inject_into_HPLC Data_Analysis Data_Analysis Inject_into_HPLC->Data_Analysis Standard Standard Standard->Dissolve_in_Methanol

HPLC Sample Preparation Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 100 MHz spectrometer: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

  • Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum to confirm the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structural assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates, ions of the analyte are released and transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the protonated molecule (C₁₃H₁₃N₃O₂ + H⁺ ≈ 244.27). Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for further structural confirmation.

Potential Biological Activity and Signaling Pathways

As an impurity of the kinase inhibitor Sorafenib, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide may possess its own biological activity. Preliminary information suggests that it may inhibit cancer cell growth by targeting key signaling proteins.

B-Raf Kinase Inhibition

One report suggests that this compound inhibits the growth of cancer cells by binding to the active site of B-Raf and blocking its activity. B-Raf is a serine/threonine-protein kinase that is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Inhibitor CAS 284462-37-9 Inhibitor->B-Raf Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression

B-Raf/MAPK Signaling Pathway Inhibition
MET Kinase Inhibition

Another potential mechanism of action for this compound is the inhibition of the MET protein, a receptor tyrosine kinase.[10] The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell growth, survival, and motility. Aberrant activation of this pathway is implicated in the development and progression of various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor GRB2_SOS GRB2/SOS MET_Receptor->GRB2_SOS PI3K_AKT PI3K-AKT Pathway MET_Receptor->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Inhibitor CAS 284462-37-9 Inhibitor->MET_Receptor Cellular_Response Proliferation, Survival, Motility, Invasion Transcription->Cellular_Response

References

Unveiling the Biological Landscape of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate recognized for its integral role in the synthesis of a variety of pharmacologically active compounds, most notably potent tyrosine kinase inhibitors. While its primary utility lies in its function as a structural scaffold for more complex molecules, understanding its intrinsic biological properties and its targeted interactions is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the biological context of this compound, with a focus on its implicit activity as an inhibitor of the MET signaling pathway, a critical mediator of cell growth and proliferation. This document details the MET signaling cascade, presents antiproliferative activity data of its derivatives, and provides established protocols for relevant biological and synthetic procedures.

Introduction

This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of oncology therapeutics. Its structure is a recurring motif in a number of potent inhibitors of receptor tyrosine kinases (RTKs), which are key players in intracellular signaling pathways that govern cell survival, proliferation, and migration. The dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

The primary mechanism of action associated with derivatives of this compound is the inhibition of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1] This guide will explore the biological activity of compounds derived from this compound, providing a foundational understanding for researchers in the field.

The MET Signaling Pathway

The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This pathway is instrumental in normal cellular processes, but its aberrant activation is strongly implicated in tumorigenesis and metastasis. Key downstream signaling cascades include the RAS/MAPK and PI3K/AKT pathways, which ultimately regulate gene expression related to cell cycle progression, survival, and motility.

Below is a diagram illustrating the MET signaling pathway and the putative point of inhibition by compounds derived from this compound.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation GAB1 GAB1 GRB2->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 4-(4-Aminophenoxy)- N-methylpicolinamide Derivative Inhibitor->MET Inhibition

Figure 1: MET Signaling Pathway and Inhibition.

Quantitative Biological Activity Data

While this compound is primarily documented as a synthetic intermediate, studies on its derivatives have demonstrated significant antiproliferative and kinase inhibitory activities. The following tables summarize the reported in vitro efficacy of these derivatives against various cancer cell lines and the c-Met kinase.

Table 1: Antiproliferative Activity of N-Methyl-4-phenoxypicolinamide Derivatives

Compound A549 IC₅₀ (µM) H460 IC₅₀ (µM) HT-29 IC₅₀ (µM)
Derivative 8e 3.6 1.7 3.0
Sorafenib (Reference) - - -

Data from: Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.[2]

Table 2: Biological Activity of 4-(4-aminophenoxy)picolinamide Derivatives

Compound A549 IC₅₀ (µM) HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) c-Met Kinase IC₅₀ (nM)
Derivative 46 0.26 - - 46.5
Cabozantinib (Reference) >1 - - -

Data from: Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section provides protocols for the synthesis of the core compound and for a standard in vitro antiproliferative assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Synthesis_Workflow Reactants 4-Aminophenol (B1666318) 4-Chloro-N-methylpicolinamide Potassium tert-butoxide Potassium carbonate Solvent Dry N,N-dimethylformamide (DMF) Reaction Stir at room temperature (2h) Heat to 80°C (6h) under Nitrogen Reactants->Reaction Solvent->Reaction Workup Cool to room temperature Pour into Ethyl Acetate (B1210297) & Brine Separate organic layer Reaction->Workup Purification Dry over MgSO₄ Concentrate in vacuo Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: Synthesis Workflow.

Materials:

  • 4-Aminophenol

  • 4-Chloro-N-methylpicolinamide

  • Potassium tert-butoxide

  • Potassium carbonate

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 4-aminophenol in dry DMF.

  • Add potassium tert-butoxide to the solution and stir the mixture at room temperature for 2 hours.

  • Add 4-chloro-N-methylpicolinamide and potassium carbonate to the reaction mixture.

  • Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[2]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plates Incubate overnight Compound_Treatment Treat cells with serial dilutions of test compound Incubate for 48-72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well Incubate for 4h Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Data_Acquisition Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Data_Acquisition IC50_Calculation Calculate IC₅₀ values Data_Acquisition->IC50_Calculation

Figure 3: MTT Assay Workflow.

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a fundamentally important molecule in the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents. While it may not be the final active pharmaceutical ingredient, its role as a scaffold for potent MET inhibitors is undeniable. The information presented in this guide, from the intricacies of the MET signaling pathway to the practicalities of synthesis and biological evaluation, provides a solid foundation for researchers aiming to leverage this versatile intermediate in the design and development of next-generation targeted therapies. Further investigation into the intrinsic biological activity of the core molecule itself may yet reveal untapped therapeutic potential.

References

A Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Core Intermediate in Sorafenib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical overview of 4-(4-aminophenoxy)-N-methylpicolinamide, a critical intermediate in the manufacturing of Sorafenib, a multi-kinase inhibitor used in oncology. We will explore its physicochemical properties, detailed synthesis protocols, and its pivotal role in the final construction of the Sorafenib molecule. Furthermore, this guide elucidates the mechanism of action of Sorafenib by visualizing the key signaling pathways it inhibits. The content is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction

This compound (CAS No: 284462-37-9) is an advanced pharmaceutical intermediate essential for the synthesis of Sorafenib.[1][2] Sorafenib is a potent oral multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation and angiogenesis, making it a vital treatment for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3] The structure of this compound provides the core scaffold upon which the final urea (B33335) moiety of Sorafenib is constructed. Its efficient and high-purity synthesis is, therefore, a cornerstone of the overall manufacturing process for this important anti-cancer agent.[1][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueReference(s)
CAS Number 284462-37-9[5][6]
Molecular Formula C13H13N3O2[5][7]
Molecular Weight 243.26 g/mol [5][7]
Appearance Light-brown solid or white powder[5][6][8]
Melting Point 110-112 °C[6][9]
Boiling Point 476.8 °C at 760 mmHg[6][9]
Purity Typically ≥98%[8][10]
IUPAC Name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide[7]
Storage Store in a freezer or at room temperature[9]

Synthesis of this compound

The synthesis of this key intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. One of the most common and efficient routes involves the coupling of 4-aminophenol (B1666318) with a chlorinated picolinamide (B142947) derivative.[1][5]

This protocol outlines a widely cited method for preparing the title intermediate.[5][8]

Reaction Scheme: (4-chloro-N-methylpicolinamide) + (4-aminophenol) → this compound

Materials and Reagents:

  • 4-aminophenol

  • 4-chloro-N-methylpicolinamide

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.[5][8]

  • Stir the mixture for 2 hours at room temperature.[5][8]

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.[5][8]

  • Heat the reaction mixture to 80 °C and maintain for 6 hours.[5][8]

  • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).[5][8]

  • Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.[5][8]

  • Remove the solvent under reduced pressure (in vacuo).[5][8]

  • Purify the resulting residue by column chromatography to yield the final product as a light-brown solid.[5][8]

ParameterValueReference(s)
Starting Materials 4-aminophenol, 4-chloro-N-methylpicolinamide[5][8]
Base/Catalyst Potassium tert-butoxide, Potassium carbonate[5][8]
Solvent DMF[5][8]
Reaction Temperature 80 °C[5][8]
Reaction Time 6 hours[5][8]
Reported Yield 80% - 98%[5][11]
Purification Method Column Chromatography / Recrystallization[5][11]

The following diagram illustrates the workflow for the synthesis of the Sorafenib intermediate.

G Synthesis Workflow of the Sorafenib Intermediate cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 4-Aminophenol Step1 Mixing & Deprotonation (2h, RT) Reactant1->Step1 Reactant2 4-Chloro-N- methylpicolinamide Step2 Coupling Reaction (6h, 80°C) Reactant2->Step2 Base1 KOtBu in THF Base1->Step1 Base2 K2CO3 Base2->Step2 Solvent DMF Solvent->Step1 Step1->Step2 Add Reactant 2 & Base 2 Step3 Work-up & Extraction Step2->Step3 Cool & Extract Step4 Purification Step3->Step4 Crude Product Product 4-(4-Aminophenoxy)-N- methylpicolinamide Step4->Product Final Product

Caption: Workflow for the synthesis of this compound.

Role in Sorafenib Synthesis and Final Step Protocol

This compound serves as the nucleophilic amine component in the final step of Sorafenib synthesis. It reacts with an activated carbonyl compound, typically an isocyanate or a carbamate (B1207046), to form the characteristic urea linkage of the Sorafenib molecule.[12][13]

This protocol describes the reaction of the intermediate with a phenyl carbamate to yield Sorafenib.[11]

Reaction Scheme: (Intermediate) + [Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate] → Sorafenib

Materials and Reagents:

Procedure:

  • Dissolve phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (3.25 mmol) and DABCO (0.5 mmol) in acetonitrile (6 mL) at room temperature.[11]

  • Add a solution of this compound (2.7 mmol) dropwise to the mixture.[11]

  • Heat the resulting reaction mixture at reflux (65 °C) for 1 hour.[11]

  • A solid precipitate will form. Filter the solid.

  • Wash the resulting residue several times with hexane to obtain pure Sorafenib.[11]

The diagram below outlines the logical relationship between the key precursors and the final drug product, highlighting the central role of this compound.

G Sorafenib Synthesis Pathway PicolinicAcid Picolinic Acid Chloropicolinamide 4-Chloro-N- methylpicolinamide PicolinicAcid->Chloropicolinamide Halogenation & Amidation Aminophenol 4-Aminophenol Intermediate 4-(4-Aminophenoxy)-N- methylpicolinamide Aminophenol->Intermediate SNAr Coupling (Ether Formation) AnilineDeriv 4-Chloro-3- (trifluoromethyl)aniline Carbamate Phenyl 4-chloro-3- (trifluoromethyl)phenyl carbamate AnilineDeriv->Carbamate Carbamate Formation Chloropicolinamide->Intermediate SNAr Coupling (Ether Formation) Sorafenib Sorafenib Carbamate->Sorafenib Final Coupling (Urea Formation) Intermediate->Sorafenib Final Coupling (Urea Formation)

Caption: Logical pathway of Sorafenib synthesis from key starting materials.

Sorafenib: Mechanism of Action and Signaling Pathways

Sorafenib functions by inhibiting multiple protein kinases involved in both tumor cell proliferation (tumor growth) and angiogenesis (the formation of new blood vessels that supply tumors).[14][15] Its primary targets include the RAF serine/threonine kinases and the receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[16][17]

  • Inhibition of RAF/MEK/ERK Pathway: By blocking RAF kinases (C-RAF, B-RAF), Sorafenib shuts down the downstream MEK/ERK signaling cascade, which is crucial for regulating cell division and survival. This action directly inhibits tumor cell proliferation.[16][17]

  • Anti-Angiogenic Effects: Sorafenib inhibits VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are critical for the formation of new blood vessels. By blocking these receptors on endothelial cells, it chokes off the blood supply to the tumor, thus impeding its growth and potential for metastasis.[14][16]

The diagram below visualizes these interconnected pathways and the points of inhibition by Sorafenib.

G Sorafenib Mechanism of Action: Key Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Signaling pathways inhibited by Sorafenib, leading to reduced tumor growth.

Conclusion

This compound is demonstrably more than a simple precursor; it is a strategically vital intermediate in the synthesis of Sorafenib. The methods for its preparation are well-established, offering high yields and purity, which are essential for the efficacy and safety of the final active pharmaceutical ingredient. A thorough understanding of its synthesis, properties, and role in the greater context of Sorafenib production is indispensable for professionals engaged in the development and manufacturing of modern targeted cancer therapies.

References

An In-depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib (B1663141). The document details the historical context of its discovery, various patented and published methods for its chemical synthesis, and its physicochemical properties. While primarily recognized for its role in the production of Sorafenib, this guide also explores the compound's own potential biological activities, including its suggested role as a c-Met kinase inhibitor. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the c-Met signaling pathway, a potential target for this class of molecules. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of this important pharmaceutical intermediate.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 284462-37-9, is a heterocyclic aromatic ether.[1] Its molecular structure, comprising a picolinamide (B142947) moiety linked to an aminophenoxy group, has positioned it as a critical building block in medicinal chemistry. The discovery and development of this compound are intrinsically linked to the successful development of Sorafenib (marketed as Nexavar®), a landmark oral multi-kinase inhibitor approved for the treatment of various cancers.[2][3] This guide will delve into the scientific journey of this compound, from its synthesis to its role in the creation of a life-saving therapeutic.

Discovery and History

The history of this compound is a direct consequence of the extensive research and development efforts that led to the discovery of Sorafenib. In the early 2000s, Bayer Pharmaceuticals and Onyx Pharmaceuticals were engaged in a high-throughput screening campaign to identify novel inhibitors of the Raf/MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation.[3] This effort led to the identification of a new class of bi-aryl ureas as potent Raf kinase inhibitors.

The synthesis of these complex molecules required a modular approach, with the need for versatile and efficiently produced intermediates. This compound emerged as a pivotal intermediate, providing the necessary scaffold to which the second aryl urea (B33335) component could be attached to create the final drug substance, Sorafenib.[4] Its design allowed for a convergent synthesis strategy, which is often more efficient and higher-yielding for large-scale production. While developed as an intermediate, its structural similarity to other kinase inhibitors has led to investigations into its own potential biological activity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and quality control in a research and manufacturing setting.

PropertyValueReference
CAS Number 284462-37-9[1]
Molecular Formula C13H13N3O2[1]
Molecular Weight 243.26 g/mol [1]
Appearance Light-brown solid[1]
Melting Point 110-112 °C[1]
Boiling Point (Predicted) 476.8 ± 40.0 °C[1]
Density (Predicted) 1.241 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
InChIKey RXZZBPYPZLAEFC-UHFFFAOYSA-N[6]

Chemical Synthesis

The synthesis of this compound has been approached through several routes, often optimized for yield, purity, and industrial scalability. The most common strategies involve the etherification of a picolinamide derivative with 4-aminophenol (B1666318) or a protected equivalent.

General Synthesis Workflow

The logical flow for a common synthetic approach is outlined in the diagram below. This workflow illustrates the key transformations from readily available starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Picolinic Acid Picolinic Acid 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide Picolinic Acid->4-Chloro-N-methylpicolinamide Chlorination & Amidation 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound 4-Chloro-N-methylpicolinamide->this compound Etherification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from published literature.

Protocol 1: Synthesis from 4-Aminophenol and 4-Chloro-N-methylpicolinamide [1]

  • Step 1: Reaction Setup

    • To a solution of 4-aminophenol (1 g, 9.2 mmol) in dimethylformamide (DMF, 20 mL), add 1M potassium tert-butoxide in tetrahydrofuran (B95107) (THF, 9.7 mL, 9.7 mmol) at room temperature.

    • Stir the mixture for 2 hours.

  • Step 2: Etherification

    • To the reaction mixture, add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).

    • Heat the reaction mixture to 80 °C for 6 hours.

  • Step 3: Work-up and Purification

    • After cooling, extract the reaction mixture with ethyl acetate (B1210297) (50 mL).

    • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

    • Remove the solvent in vacuo.

    • Purify the residue by column chromatography to afford this compound as a light-brown solid.

    • Yield: 2.2 g (80%).

Protocol 2: Alternative Hydrogenation Route

  • This route involves the etherification of p-nitrophenol with 4-chloro-N-methylpicolinamide, followed by the reduction of the nitro group.

    G p-Nitrophenol p-Nitrophenol Nitro Intermediate Nitro Intermediate p-Nitrophenol->Nitro Intermediate Etherification 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->Nitro Intermediate Final Product This compound Nitro Intermediate->Final Product Hydrogenation

    Caption: An alternative synthetic route via a nitro intermediate.

Biological Activity and Mechanism of Action

While primarily an intermediate, the structural features of this compound suggest potential intrinsic biological activity. Some commercial suppliers and literature indicate that it may act as a c-Met kinase inhibitor.[5] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[7] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[2][8]

The c-Met Signaling Pathway

The c-Met signaling pathway is a complex network of intracellular signaling cascades. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell growth, survival, and metastasis.[3][7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 RAS/MAPK Pathway cluster_4 PI3K/Akt Pathway cluster_5 JAK/STAT Pathway cluster_6 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K JAK JAK cMet->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT STAT JAK->STAT Metastasis Metastasis STAT->Metastasis

Caption: A simplified diagram of the c-Met signaling pathway.

Antiproliferative Activity Data

Currently, there is a lack of publicly available, peer-reviewed data quantifying the direct antiproliferative activity (e.g., IC50 values) of this compound against cancer cell lines. However, studies on derivatives of this compound have shown promising results. For example, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity, with some compounds showing superior or comparable activity to Sorafenib against A549, H460, and HT29 cell lines.[8] This suggests that the core scaffold of this compound is a viable starting point for the development of novel anticancer agents.

Preclinical and Clinical Development

To date, there is no evidence in the public domain of this compound entering preclinical or clinical development as a standalone therapeutic agent. Its development and use have been exclusively as a key intermediate in the manufacturing of Sorafenib.

Conclusion

This compound stands as a testament to the critical role of chemical intermediates in the development of modern pharmaceuticals. Its history is interwoven with the success of Sorafenib, a multi-kinase inhibitor that has had a significant impact on the treatment of cancer. While its primary role has been in synthesis, its chemical structure holds potential for intrinsic biological activity, particularly as a c-Met kinase inhibitor. Further research is warranted to fully elucidate the standalone therapeutic potential of this versatile molecule. This guide has provided a comprehensive overview of its discovery, synthesis, and potential biological significance, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Potential Targets of 4-(4-Aminophenoxy)-N-methylpicolinamide and its Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identified and potential molecular targets of the chemical scaffold 4-(4-aminophenoxy)-N-methylpicolinamide and its notable derivatives in the context of cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Compound and Key Derivatives

The parent compound, this compound, serves as a versatile scaffold for the development of targeted cancer therapeutics. Depending on the specific substitutions and modifications, derivatives of this molecule have been shown to potently and selectively inhibit distinct molecular targets crucial for cancer cell proliferation, survival, and immune evasion. This guide focuses on three primary targets associated with well-characterized derivatives:

  • Colony-Stimulating Factor 1 Receptor (CSF1R) , targeted by ARRY-382 (PF-07265804) .

  • The menin-Mixed Lineage Leukemia (MLL) protein-protein interaction , targeted by MI-463 .

  • c-Met (Hepatocyte Growth Factor Receptor) , a target for various derivatives of the 4-(4-aminophenoxy)picolinamide scaffold.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of key derivatives against their respective targets.

Compound NameTargetAssay TypeIC50 / GI50Reference
ARRY-382 (PF-07265804)CSF1RIn vitro kinase assay9 nM[1][2]
MI-463 menin-MLL InteractionFluorescence Polarization~15 nM[3]
MI-463 MLL-AF9 transformed murine bone marrow cellsCell Growth Inhibition0.23 µM[4]
Compound 46 (derivative)c-MetKinase Assay46.5 nM
Compound 46 (derivative)A549 cellsAntiproliferative Activity0.26 µM

Signaling Pathways and Mechanisms of Action

Inhibition of these targets disrupts key signaling cascades involved in oncogenesis.

CSF1R Signaling Pathway

ARRY-382 is a selective inhibitor of the CSF1R tyrosine kinase.[5][6] CSF1R signaling is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in creating an immunosuppressive tumor microenvironment.[5][6] By inhibiting CSF1R, ARRY-382 is thought to reduce the number of TAMs and reprogram remaining macrophages to support anti-tumor T-cell activity.[6] Downstream signaling of CSF1R involves the activation of pathways such as the ERK pathway.[7]

CSF1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds and Activates AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK ERK->Transcription ARRY382 ARRY-382 ARRY382->CSF1R Inhibits

CSF1R Signaling Pathway Inhibition by ARRY-382
Menin-MLL Interaction

MI-463 is a potent inhibitor of the protein-protein interaction between menin and MLL.[8] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[9][10] The menin-MLL complex is responsible for the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation.[8][11] By disrupting this interaction, MI-463 leads to the downregulation of these oncogenic genes.[8]

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL MLL MLL Fusion Protein MLL->Menin_MLL DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin_MLL->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Activates MI463 MI-463 MI463->Menin_MLL Disrupts Interaction

Inhibition of the Menin-MLL Interaction by MI-463
c-Met Signaling Pathway

Derivatives of 4-(4-aminophenoxy)picolinamide have been designed to inhibit the c-Met receptor tyrosine kinase.[12] c-Met and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of various cancers.[13] Activation of c-Met triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which promote cell proliferation, survival, motility, and invasion.[13][14]

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor c-Met Inhibitor Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition

Experimental Protocols

In Vitro Kinase Assay (General Protocol for CSF1R and c-Met)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., CSF1R, c-Met)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase assay buffer

  • ATP solution

  • Test compound (e.g., ARRY-382) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a master mix of the kinase and its substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO in buffer) to the wells of the assay plate.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Serial dilution of inhibitor - Kinase/Substrate mix - ATP solution start->prep plate Dispense Inhibitor/ Vehicle to Assay Plate prep->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate stop_rxn Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubate->stop_rxn incubate2 Incubate at RT for 40 min stop_rxn->incubate2 detect Add Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->detect incubate3 Incubate at RT for 30 min detect->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Workflow for an In Vitro Kinase Assay
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This protocol is used to identify and characterize inhibitors of the menin-MLL protein-protein interaction.

Materials:

  • Recombinant human menin protein

  • Fluorescently labeled MLL-derived peptide (e.g., FAM-MBM1)

  • Assay buffer

  • Test compound (e.g., MI-463) dissolved in DMSO

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: Add the diluted test compound or vehicle control to the wells.

  • Add Menin: Add a solution of the menin protein to each well.

  • Add Fluorescent Peptide: Add the fluorescently labeled MLL peptide to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: In the absence of an inhibitor, the fluorescent peptide binds to the larger menin protein, resulting in a high polarization value. In the presence of a competing inhibitor, the fluorescent peptide is displaced, leading to a lower polarization value. Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a multi-well spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight (Allow Adhesion) seed->adhere treat Treat with Serial Dilutions of Test Compound adhere->treat incubate_treat Incubate for 72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium and Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: - Calculate % Viability - Determine GI50 read->analyze end End analyze->end

Workflow for a Cell Viability (MTT) Assay

References

In-Depth Technical Guide: 4-(4-Aminophenoxy)-N-methylpicolinamide and its Role in MET Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in oncology drug discovery. It is a key synthetic intermediate for the multi-kinase inhibitor Sorafenib and is also independently investigated as a potential anti-tumor agent through the inhibition of the MET protein kinase.[1] The MET receptor tyrosine kinase is a critical driver of cell growth, survival, and motility, making it a prime target for cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action as a MET inhibitor, and its anti-proliferative activities. This document includes available quantitative data, detailed experimental protocols, and visual representations of the MET signaling pathway and experimental workflows to support further research and development.

Introduction to this compound

This compound is a synthetic compound that has garnered attention for its potential as an anti-cancer agent.[2] Its structural features make it a versatile scaffold for the development of targeted cancer therapies.[2] The molecule's primary recognized role is as a crucial intermediate in the synthesis of Sorafenib, a drug that targets multiple receptor tyrosine kinases.[1] However, research also points to its intrinsic activity against the MET protein kinase, a key player in various cancers.[2]

The MET Signaling Pathway and Inhibition

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, are integral to cell proliferation, survival, and migration. Dysregulation of the HGF/MET axis is implicated in the development and progression of numerous cancers.

MET Signaling Pathway Diagram

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 4-(4-Aminophenoxy)- N-methylpicolinamide Inhibitor->MET Inhibits Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 4-Aminophenol 4-Aminophenol Base (e.g., Potassium tert-butoxide) Base (e.g., Potassium tert-butoxide) 4-Aminophenol->Base (e.g., Potassium tert-butoxide) 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide Solvent (e.g., DMF) Solvent (e.g., DMF) 4-chloro-N-methylpicolinamide->Solvent (e.g., DMF) Product 4-(4-Aminophenoxy)- N-methylpicolinamide Base (e.g., Potassium tert-butoxide)->Product Solvent (e.g., DMF)->Product Heat Heat Heat->Product Kinase_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Impurity A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate and known impurity in the synthesis of the multi-kinase inhibitor Sorafenib, is of significant interest in pharmaceutical development and quality control.[1] Designated as Sorafenib Impurity A, understanding its physicochemical properties, particularly solubility and stability, is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and proposes potential degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Sorafenib Impurity A, Sorafenib Aminophenoxy Impurity[1]
CAS Number 284462-37-9[1]
Molecular Formula C₁₃H₁₃N₃O₂[1]
Molecular Weight 243.26 g/mol [1]
Appearance Brown Solid[1]

Solubility Profile

Quantitative public data on the solubility of this compound is limited. The available information indicates qualitative solubility in select organic solvents.

SolventSolubilityReference
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleN/A

Given the limited specific data, a generalized experimental protocol for determining the thermodynamic solubility of a pharmaceutical compound is provided in Section 5.1. For context, the parent drug, Sorafenib, is known to be poorly soluble in aqueous media across a pH range of 1.2 to 7.4, which is a limiting factor for its bioavailability.[2][3] The solubility of Sorafenib tosylate, a salt form of the API, has been investigated in various media, including buffers with surfactants, to enhance its dissolution.[2]

Stability Profile and Degradation Pathways

There are no specific public studies detailing the forced degradation of this compound. However, extensive research on the stability of Sorafenib under stress conditions provides a framework for understanding the potential degradation of this impurity.[4][5][6][7][8] Forced degradation studies on Sorafenib have been conducted under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[4][7][8]

Based on the chemical structure of this compound, which contains susceptible functional groups such as an ether linkage, an amide bond, and an aromatic amine, several degradation pathways can be postulated.

Proposed Degradation Pathways
  • Hydrolysis: The amide and ether linkages are susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis could cleave the amide bond to yield 4-(4-aminophenoxy)picolinic acid and methylamine. The ether bond could also be cleaved under harsh acidic conditions.

  • Oxidation: The aromatic amine group is prone to oxidation, potentially forming N-oxide or other oxidative degradation products. The pyridine (B92270) ring may also be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation. The extent of degradation would depend on the wavelength and intensity of the light source.

A proposed logical workflow for identifying these degradation pathways is visualized below.

G Proposed Degradation Pathway Investigation Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC/UPLC Method Acid->HPLC Analyze Stressed Sampless Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Stressed Sampless Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Stressed Sampless Thermal Thermal Stress (e.g., 70°C) Thermal->HPLC Analyze Stressed Sampless Photolytic Photolytic Stress (ICH conditions) Photolytic->HPLC Analyze Stressed Sampless LCMS LC-MS/MS for Mass Identification HPLC->LCMS Characterize Degradants NMR NMR for Structural Elucidation LCMS->NMR Confirm Structure Pathway Identify Degradation Products NMR->Pathway Mechanism Elucidate Degradation Pathways Pathway->Mechanism Compound This compound Compound->Acid Expose to Stress Conditions Compound->Base Expose to Stress Conditions Compound->Oxidation Expose to Stress Conditions Compound->Thermal Expose to Stress Conditions Compound->Photolytic Expose to Stress Conditions G Thermodynamic Solubility Determination Workflow Start Start AddExcess Add excess compound to solvent (e.g., buffers pH 1.2-7.4, organic solvents) Start->AddExcess Equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 24-48h) AddExcess->Equilibrate Sample Withdraw sample and separate solid from liquid (e.g., filtration, centrifugation) Equilibrate->Sample Analyze Quantify compound concentration in the supernatant using a validated analytical method (e.g., HPLC-UV) Sample->Analyze Repeat Repeat until equilibrium is confirmed (i.e., concentration is constant over time) Analyze->Repeat Repeat->Equilibrate End End Repeat->End Equilibrium Reached

References

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Characterization of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate with significant applications in pharmaceutical research and development. It serves as a crucial building block in the synthesis of various therapeutic agents, most notably as a precursor to the multi-kinase inhibitor Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Furthermore, this compound has shown potential as a MET inhibitor, targeting a receptor tyrosine kinase pathway often dysregulated in cancer.[1][3] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

PropertyValue
IUPAC Name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
CAS Number 284462-37-9
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol [4]
Appearance White to light brown solid[2][4]
Melting Point 110-112 °C[4]

NMR Spectroscopic Data

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridine-H6
~7.8d1HPyridine-H3
~7.0dd1HPyridine-H5
~6.9d2HAromatic-H (ortho to -O-)
~6.7d2HAromatic-H (ortho to -NH₂)
~5.0br s2H-NH₂
~2.9d3H-NHCH
~8.2q1H-NH CH₃
¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~165C=O (Amide)
~160Pyridine-C4
~150Pyridine-C2
~148Aromatic-C (para to -O-)
~145Aromatic-C (para to -NH₂)
~122Aromatic-CH (ortho to -NH₂)
~118Aromatic-CH (ortho to -O-)
~115Pyridine-C5
~110Pyridine-C3
~26-NHC H₃

Mass Spectrometry Data

Mass spectrometry data provides valuable information about the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[5]

AdductPredicted m/z
[M+H]⁺244.10805
[M+Na]⁺266.08999
[M-H]⁻242.09349
[M]⁺243.10022

Experimental Protocols

Synthesis of this compound[4]

This protocol describes a common method for the synthesis of the title compound.

  • To a solution of 4-aminophenol (B1666318) (1.0 g, 9.2 mmol) in 20 mL of dimethylformamide (DMF), add 1M potassium tert-butoxide in tetrahydrofuran (B95107) (THF) (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 6 hours.

  • After cooling to room temperature, extract the product with ethyl acetate (B1210297) (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound as a light-brown solid.

NMR Analysis (Representative Protocol)

The following is a general procedure for acquiring NMR spectra of small organic molecules like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Analysis (Representative Protocol)

This protocol outlines a general method for obtaining a mass spectrum using electrospray ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) is performed.

Visualizations

Chemical Structure

workflow cluster_synthesis Synthesis cluster_analysis Analysis start 4-Aminophenol + 4-Chloro-N-methylpicolinamide reaction Reaction in DMF with K₂CO₃ and KOtBu start->reaction workup Extraction and Drying reaction->workup purification Column Chromatography workup->purification product 4-(4-Aminophenoxy)-N- methylpicolinamide purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data Spectral Data nmr->data ms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2/SOS MET->GRB2 Activates PI3K PI3K MET->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Inhibitor->MET Inhibits

References

The Pharmacology of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives as c-Met Kinase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide serves as a crucial structural scaffold and key synthetic intermediate in the development of potent anti-cancer agents, particularly those targeting the MET receptor tyrosine kinase.[1] While this compound itself is not the primary active pharmaceutical ingredient, its core structure is integral to a class of derivatives that exhibit significant antitumor properties by inhibiting the MET signaling pathway.[1][2] This technical guide provides an in-depth overview of the pharmacology of these derivatives, focusing on their mechanism of action, pharmacodynamics, and the experimental protocols used for their evaluation. The data presented herein pertains to various synthesized analogs of the parent compound.

Mechanism of Action: Targeting the MET Signaling Pathway

The primary molecular target of this compound derivatives is the MET receptor tyrosine kinase, a critical driver of cell growth, survival, and motility.[1] The binding of its ligand, Hepatocyte Growth Factor (HGF), triggers the dimerization and autophosphorylation of the MET receptor. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[2] Dysregulation of MET signaling is implicated in the development and progression of various cancers.

The this compound-based inhibitors function as ATP-competitive antagonists. By binding to the ATP-binding pocket of the MET kinase domain, they prevent the phosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascade. This inhibition leads to reduced cell proliferation and survival.[2]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway MET_Receptor->PI3K_AKT Activates STAT3 STAT3 Pathway MET_Receptor->STAT3 Activates Proliferation_Survival_Motility Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation_Survival_Motility PI3K_AKT->Proliferation_Survival_Motility STAT3->Proliferation_Survival_Motility Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Derivatives Inhibitor->MET_Receptor Inhibits Autophosphorylation

Figure 1: MET Signaling Pathway Inhibition.

Pharmacodynamics

The pharmacodynamic properties of this compound derivatives are characterized by their potent inhibition of c-Met kinase activity and their antiproliferative effects on various cancer cell lines.

In Vitro Kinase Inhibition

The inhibitory activity of these compounds against the c-Met kinase is a key measure of their potency. One of the most promising derivatives, compound 46 , demonstrated a half-maximal inhibitory concentration (IC50) of 46.5 nM against c-Met kinase.[2]

CompoundTarget KinaseIC50 (nM)Reference
Derivative 46c-Met46.5[2]
In Vitro Antiproliferative Activity

Derivatives of this compound have shown broad-spectrum antiproliferative activity against various human cancer cell lines. The IC50 values for some of the most active derivatives are summarized below. Compound 46 was found to be more active than the reference compound cabozantinib (B823) against the A549 cell line.[2] Other derivatives, such as 5q , have also demonstrated potent activity against HepG2 and HCT116 cell lines.[3]

CompoundCell LineIC50 (µM)Reference
Derivative 46A549 (Non-small cell lung cancer)0.26[2]
Derivative 46HeLa (Cervical cancer)Not Reported[2]
Derivative 46MCF-7 (Breast cancer)Not Reported[2]
Derivative 5qHepG2 (Liver cancer)Low micromolar[3]
Derivative 5qHCT116 (Colon carcinoma)Low micromolar[3]
Cabozantinib (Reference)A549 (Non-small cell lung cancer)>0.62[2]
In Vivo Antitumor Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of these compounds. A derivative, compound 5q , was evaluated in a colon carcinoma-burdened mouse model. Oral administration of this compound effectively prolonged the longevity of the mice and slowed the progression of the cancer.[3] The study observed a suppression of angiogenesis and induction of apoptosis and necrosis in the tumor tissue.[3]

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed pharmacokinetic data for the parent compound, this compound, is not publicly available, one of its potent derivatives, compound 46 , was reported to exhibit good pharmacokinetic characteristics in rats.[2] Further studies are required to fully characterize the ADME profile of these derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against the target kinase.

  • Reagents and Materials : Recombinant human c-Met kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant c-Met kinase, and the substrate dissolved in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.

    • Measure the luminescence on a microplate reader.

  • Data Analysis : The amount of ADP produced is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture : Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure :

    • Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally) and a vehicle control to the respective groups daily for a specified duration.

    • Monitor tumor volume and the body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis : Compare the tumor growth inhibition in the treated groups to the control group. Analyze survival data using Kaplan-Meier curves.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay c-Met Kinase Inhibition Assay Cell_Assay Cell Proliferation Assay (MTT) Kinase_Assay->Cell_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Cell_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Promising Compounds PK_Study Pharmacokinetic Study Xenograft_Model->PK_Study Tox_Study Toxicology Study PK_Study->Tox_Study Lead_Candidate Lead Candidate for Further Development Tox_Study->Lead_Candidate Start Compound Synthesis (4-(4-Aminophenoxy)-N- methylpicolinamide Derivative) Start->Kinase_Assay

Figure 2: Preclinical Evaluation Workflow.

Conclusion

This compound is a vital building block for a promising class of c-Met kinase inhibitors. The derivatives synthesized from this scaffold have demonstrated potent in vitro and in vivo antitumor activities, validating the therapeutic potential of targeting the MET signaling pathway. Further optimization of these derivatives could lead to the development of novel and effective cancer therapies. This guide provides a comprehensive technical foundation for researchers and drug development professionals working in this area.

References

Preclinical Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, mechanism of action, and anticancer potential of a promising class of c-Met inhibitors.

This technical guide provides a comprehensive analysis of the preclinical research on 4-(4-Aminophenoxy)-N-methylpicolinamide and its derivatives, a novel class of compounds with significant potential in targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental methodologies, and mechanistic insights necessary for advancing these compounds through the drug development pipeline.

Core Compound and Derivatives

This compound serves as a crucial pharmaceutical intermediate for the synthesis of advanced antitumor agents, particularly potent tyrosine kinase inhibitors.[1] Its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, primarily through the inhibition of the MET protein, a receptor tyrosine kinase pivotal for cell growth and survival.[1] The structural versatility of this scaffold makes it an excellent building block for the discovery of new drug candidates.[1]

Quantitative Biological Activity

The antitumor potential of this compound derivatives has been demonstrated through in vitro screening against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of key derivatives, highlighting their potency and selectivity.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 46 A549 (Non-small cell lung cancer)0.26Cabozantinib (B823)>10
Compound 46 HeLa (Cervical cancer)Not specifiedCabozantinibNot specified
Compound 46 MCF-7 (Breast cancer)Not specifiedCabozantinibNot specified
Compound 5q HepG2 (Hepatocellular carcinoma)Low micromolarNot specifiedNot specified
Compound 5q HCT116 (Colorectal carcinoma)Low micromolarNot specifiedNot specified
Compound 8e A549 (Non-small cell lung cancer)3.6SorafenibNot specified
Compound 8e H460 (Non-small cell lung cancer)1.7SorafenibNot specified
Compound 8e HT-29 (Colorectal cancer)3.0SorafenibNot specified

Table 1: In Vitro Antiproliferative Activity of Lead this compound Derivatives. A study involving 36 derivatives of 4-(4-aminophenoxy)pyridinamide identified seven compounds with stronger inhibitory activities than cabozantinib.[2] The most promising, compound 46, was 2.4 times more active than cabozantinib against A549 cells.[2] Another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that compound 5q possessed broad-spectrum antiproliferative activity at low micromolar concentrations.[3][4] Furthermore, a series of N-methyl-4-phenoxypicolinamide derivatives were evaluated, with compound 8e exhibiting potent cytotoxicity against multiple cancer cell lines.[5]

Mechanism of Action: c-Met Kinase Inhibition

The primary mechanism of action for these derivatives is the inhibition of the c-Met receptor tyrosine kinase.[1][2] Compound 46, a highly potent derivative, exhibited an IC50 value of 46.5 nM against c-Met kinase.[2] Molecular docking and dynamics simulations revealed that compound 46 forms four key hydrogen bonds with the c-Met kinase, explaining its potent inhibitory activity.[2] Inhibition of the c-Met signaling pathway ultimately leads to the induction of apoptosis and cell cycle arrest.

G cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Derivative 4-(4-Aminophenoxy)-N- methylpicolinamide Derivative Derivative->c-Met Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Apoptosis Apoptosis Induction mTOR->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of the derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound derivatives.

Synthesis of this compound (4)

The synthesis of the core scaffold can be achieved through a nucleophilic substitution reaction.[6]

Materials:

Procedure:

  • A solution of 4-aminophenol in dry DMF is treated with potassium tert-butoxide, and the mixture is stirred at room temperature for 2 hours.[5]

  • 4-chloro-N-methylpicolinamide and potassium carbonate are added to the mixture.[5]

  • The reaction mixture is heated to 80°C under a nitrogen atmosphere for 6 hours.[5]

  • After cooling to room temperature, the mixture is poured into a combination of ethyl acetate and brine.[5]

  • The organic layer is separated, washed with brine, and dried over magnesium sulfate.[7]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[7]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Compounds Add test compounds at various concentrations Seed_Cells->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro MTT assay to determine compound cytotoxicity.

Acridine (B1665455) Orange (AO) Staining for Apoptosis

This assay is used to visualize morphological changes associated with apoptosis.

Procedure:

  • A549 cells are treated with the test compound (e.g., compound 46) at varying concentrations for a specified time.[2]

  • Cells are then stained with acridine orange.

  • The stained cells are observed under a fluorescence microscope to detect apoptotic features such as chromatin condensation and nuclear fragmentation. The results indicated that compound 46 dose-dependently induced apoptosis in A549 cells.[2]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

Procedure:

  • A549 cells are treated with the test compound.

  • The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified. Compound 46 was found to block A549 cells mainly in the G0/G1 phase.[2]

In Vivo Antitumor Efficacy in a Mouse Xenograft Model

The in vivo efficacy of lead compounds is evaluated in animal models.

Animal Model:

  • Balb/c mice are subcutaneously inoculated with colon carcinoma CT26 cells.[3]

Treatment:

  • When tumors become palpable, the test compound (e.g., compound 5q) is administered orally once daily at a specific dosage (e.g., 75 mg/kg).[3][4]

Efficacy Evaluation:

  • Tumor volumes are measured regularly to assess the suppression of tumor growth.[4]

  • The longevity of the mice is monitored to determine the effect on survival.

  • At the end of the study, tumors may be excised for further analysis, such as histology (H&E staining) to observe necrosis and immunohistochemistry to assess angiogenesis and apoptosis.[3][4]

Compound 5q was shown to effectively prolong the longevity of colon carcinoma-burdened mice and slow the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis.[3][4]

Pharmacokinetics

Preliminary pharmacokinetic studies in rats have shown that promising compounds like compound 46 exhibit good pharmacokinetic characteristics, suggesting their potential for further development.[2]

Conclusion and Future Directions

The preclinical data on this compound derivatives strongly support their development as a novel class of anticancer agents. Their potent c-Met inhibitory activity, broad-spectrum antiproliferative effects, and favorable in vivo efficacy and pharmacokinetic profiles make them attractive candidates for further investigation. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in a wider range of preclinical cancer models to identify the most responsive patient populations for potential clinical trials.

References

An In-depth Technical Guide to the Safety and Toxicology Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicological information for 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of several multi-kinase inhibitors, including Sorafenib (B1663141) and Regorafenib (B1684635). Due to the limited public availability of direct toxicological studies on this specific intermediate, this guide synthesizes data from aggregated Globally Harmonized System (GHS) classifications and provides insights based on the known toxicological profiles of the final pharmaceutical products. Furthermore, this document outlines the standard experimental protocols for assessing the key toxicological endpoints relevant to this compound, in accordance with OECD guidelines. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards and to provide a framework for appropriate safety assessments.

Chemical Identity

Identifier Information
Chemical Name This compound
CAS Number 284462-37-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Synonyms 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide

Toxicological Summary

Direct and detailed toxicological studies on this compound are not extensively available in the public domain. However, aggregated data from multiple suppliers provides a GHS classification that indicates several potential hazards.[1] The safety profile of the final drug products, Sorafenib and Regorafenib, for which this compound is an intermediate, can also offer valuable insights into potential toxicological effects.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound, as reported by various chemical suppliers.[1] It is important to note that the percentage of notifications supporting each statement varies, indicating some discrepancy in the classification among suppliers.

Hazard Class Hazard Statement Percentage of Notifications
Acute Toxicity, OralH302: Harmful if swallowed33.3%
Skin Corrosion/IrritationH315: Causes skin irritation66.7%
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation66.7%
Germ Cell MutagenicityH341: Suspected of causing genetic defects16.7%
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation16.7%
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects33.3%
Inferred Toxicological Profile from Final Drug Products

Given that this compound is a significant structural component of Sorafenib and Regorafenib, it is prudent to consider the toxicological profiles of these drugs.

  • Sorafenib: Common adverse effects include hand-foot skin reaction, diarrhea, fatigue, hypertension, and rash.[2][3][4][5]

  • Regorafenib: Frequently reported toxicities include hand-foot skin reaction, fatigue, diarrhea, hypertension, and hepatotoxicity.[6][7][8]

The recurring dermatological and gastrointestinal side effects of the final products may suggest that the intermediate itself could possess irritant properties. The potential for hepatotoxicity with Regorafenib also warrants caution during the handling and assessment of its precursors.[9]

Experimental Protocols for Toxicological Assessment

For a comprehensive toxicological evaluation of this compound, a battery of standardized tests should be conducted. The following sections detail the methodologies for key in vivo and in vitro assays based on OECD Test Guidelines.

Acute Oral Toxicity

Guideline: OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.[10][11][12][13][14]

Methodology:

  • Principle: This method is based on the administration of the test substance at a series of fixed dose levels to a small number of animals in a stepwise manner. The aim is to identify a dose that causes evident toxicity but not mortality.

  • Animal Model: Typically, the rat is the preferred species.

  • Procedure:

    • A sighting study is performed with a single animal per step to determine the starting dose for the main study.

    • In the main study, a group of animals (usually 5 of a single sex) is dosed at the selected starting dose.

    • The substance is administered orally, usually by gavage.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weight is recorded weekly.

    • At the end of the observation period, a gross necropsy is performed.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

OECD_420_Workflow start Start sighting_study Sighting Study (Single animal per dose step) start->sighting_study select_dose Select Starting Dose for Main Study sighting_study->select_dose main_study Main Study (Group of animals at fixed dose) select_dose->main_study observe Observation Period (14 days) - Clinical signs - Body weight main_study->observe necropsy Gross Necropsy observe->necropsy classify Classify Substance for Acute Oral Toxicity necropsy->classify

Caption: OECD 420 Acute Oral Toxicity Workflow.

Skin Irritation

Guideline: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion.[15][16][17][18][19]

Methodology:

  • Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A single dose of the test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • After exposure, the patch and any residual substance are removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Data Analysis: Skin reactions are scored, and the substance is classified based on the severity and reversibility of the irritation.

OECD_404_Workflow start Start prep Prepare Animal (Shave skin) start->prep apply Apply Test Substance (0.5 g) and cover with patch prep->apply expose Exposure Period (4 hours) apply->expose remove Remove Patch and Residual Substance expose->remove observe Observe and Score Skin Reactions (1, 24, 48, 72 hours, up to 14 days) remove->observe classify Classify for Skin Irritation Potential observe->classify

Caption: OECD 404 Skin Irritation Testing Workflow.

Eye Irritation

Guideline: OECD Test Guideline 405: Acute Eye Irritation/Corrosion.[20][21][22][23]

Methodology:

  • Principle: This assay determines the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: The albino rabbit is the preferred model.

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

    • The observation period can be extended up to 21 days to evaluate the reversibility of effects.

  • Data Analysis: The scores for ocular lesions are evaluated to classify the substance's eye irritation potential.

OECD_405_Workflow start Start instill Instill Test Substance into one eye start->instill observe Examine Both Eyes (1, 24, 48, 72 hours) instill->observe score Score Ocular Lesions - Cornea - Iris - Conjunctiva observe->score reversibility Assess Reversibility (up to 21 days) score->reversibility classify Classify for Eye Irritation Potential reversibility->classify

Caption: OECD 405 Eye Irritation Testing Workflow.

Genotoxicity (Bacterial Reverse Mutation Assay)

Guideline: OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test).[24][25][26][27]

Methodology:

  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.

  • Test System: Histidine-dependent S. typhimurium strains and/or tryptophan-dependent E. coli strains.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (bacteria that have mutated and can now synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

OECD_471_Workflow cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation (S9 Mix) bacteria1 Bacterial Strains plate1 Plate on Minimal Agar bacteria1->plate1 substance1 Test Substance substance1->plate1 incubate1 Incubate plate1->incubate1 count1 Count Revertant Colonies incubate1->count1 analyze Analyze Data (Compare to controls) count1->analyze bacteria2 Bacterial Strains plate2 Plate on Minimal Agar bacteria2->plate2 substance2 Test Substance substance2->plate2 s9 S9 Mix s9->plate2 incubate2 Incubate plate2->incubate2 count2 Count Revertant Colonies incubate2->count2 count2->analyze start Start start->bacteria1 start->bacteria2 classify Determine Mutagenic Potential analyze->classify

Caption: OECD 471 Ames Test Workflow.

Conclusion and Recommendations

The available data for this compound suggests that it should be handled with care, with particular attention to its potential for acute oral toxicity, skin and eye irritation, and possible mutagenicity. Professionals involved in the handling, research, and development of this compound should use appropriate personal protective equipment, including gloves and eye protection. Given the absence of comprehensive public data, it is strongly recommended that the toxicological assays outlined in this guide be performed to establish a definitive safety profile for this important chemical intermediate. The toxicological profiles of the final drug products, Sorafenib and Regorafenib, should also be considered when assessing the potential risks associated with this compound.

References

Methodological & Application

Synthesis Protocol for 4-(4-Aminophenoxy)-N-methylpicolinamide: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the development of various pharmaceutical agents, notably as a building block for tyrosine kinase inhibitors used in targeted cancer therapy[1]. The primary synthesis route detailed is a nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol (B1666318) and 4-chloro-N-methylpicolinamide. An alternative final step involving the reduction of a nitro intermediate is also mentioned. This document is intended for researchers, scientists, and professionals in drug development, providing clear methodologies and structured data for laboratory application.

Introduction

This compound (CAS No: 284462-37-9, Molecular Formula: C13H13N3O2, Molecular Weight: 243.26 g/mol ) is a critical intermediate in medicinal chemistry[1][2]. Its structure is integral to the synthesis of numerous targeted therapeutic agents[1]. The protocol outlined below describes a common and effective method for its preparation in a laboratory setting, ensuring a high yield and purity of the final product[2][3].

Reaction Scheme

The primary synthesis route involves a two-step process starting from 2-picolinic acid to first generate the intermediate 4-chloro-N-methylpicolinamide, which is then reacted with 4-aminophenol.

Step 1: Synthesis of 4-chloro-N-methylpicolinamide (3)

  • 2-Picolinic acid is reacted with thionyl chloride and then treated with methylamine[4][5].

Step 2: Synthesis of this compound (4b)

  • The key step involves the nucleophilic aromatic substitution reaction where 4-aminophenol displaces the chlorine atom on the picolinamide (B142947) ring[2][3][5].

Experimental Protocol

This protocol details the synthesis of this compound from 4-aminophenol and (4-chloro(2-pyridyl))-N-methyl carboxamide[2][3].

Materials and Reagents:

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu), 1M solution in THF

  • (4-chloro(2-pyridyl))-N-methyl carboxamide (4-chloro-N-methylpicolinamide)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4)

  • Raney-Nickel (for alternative reduction step)

  • Methanol (MeOH, for alternative reduction step)

  • Tetrahydrofuran (THF, for alternative reduction step)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in 20 mL of DMF in a round-bottom flask, add 9.7 mL (9.7 mmol) of a 1M solution of potassium tert-butoxide in THF at room temperature.

  • Activation: Stir the mixture at room temperature for 2 hours.

  • Addition of Reagents: Add (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture[2][3].

  • Reaction: Heat the reaction mixture to 80°C and maintain for 6 hours[2][3].

  • Work-up: After cooling the mixture to room temperature, perform an extraction with 50 mL of ethyl acetate[2][3].

  • Washing: Wash the organic layer with 20 mL of brine[2][3].

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo using a rotary evaporator[2][3].

  • Purification: Purify the resulting residue by column chromatography to yield this compound[2][3].

Alternative Final Step: Reduction of Nitro-Precursor

An alternative method to obtain the final product involves the hydrogenation of the corresponding nitro-compound, 4-(4-nitrophenoxy)-N-methylpicolinamide.

  • Hydrogenation: Hydrogenate 3.7 g (17.11 mmol) of 4-(4-nitrophenoxy)-N-methylpicolinamide with 2 g of Raney-Ni in a mixture of THF and MeOH at room temperature[2].

  • Work-up: After the reaction is complete, perform a customary work-up to isolate the product[2]. This method can yield up to 97% of the final product[2].

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar RatioSolvent/Volume (mL)
4-Aminophenol109.131.09.21.0DMF / 20
Potassium tert-butoxide112.211.099.71.05THF / 9.7 (1M)
(4-chloro(2-pyridyl))-N-methyl carboxamide170.601.69.21.0-
Potassium carbonate138.210.644.60.5-
Product: this compound 243.26 2.2 ~7.36 --
Yield ---80% -

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Main Reaction cluster_workup Work-up & Purification reagents Dissolve 4-aminophenol in DMF add_base Add KOtBu solution reagents->add_base Stir at RT stir_2h Stir for 2 hours at RT add_reactants Add 4-chloro-N- methylpicolinamide and K2CO3 stir_2h->add_reactants heat Heat to 80°C for 6 hours add_reactants->heat cool Cool to RT extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product: 4-(4-Aminophenoxy)-N- methylpicolinamide purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 4-(4-Aminophenoxy)-N-methylpicolinamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate extensively utilized in the synthesis of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[1] Its unique structure serves as a versatile scaffold for developing inhibitors that target critical receptor tyrosine kinases involved in oncogenic signaling pathways.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, with a particular focus on Fms-like tyrosine kinase 3 (FLT3) inhibitors, such as Quizartinib (AC220).[1][3]

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS Number 284462-37-9
Appearance Light-brown solid
Melting Point 110-112 °C
Solubility Soluble in DMSO and DMF

Applications in Kinase Inhibitor Synthesis

This compound is a critical building block for the synthesis of several clinically relevant kinase inhibitors.[2] Its primary amine group allows for the facile introduction of various functionalities, enabling the modulation of potency, selectivity, and pharmacokinetic properties of the final compound. Notable applications include:

  • FLT3 Inhibitors: This intermediate is a cornerstone in the synthesis of Quizartinib, a potent second-generation FLT3 inhibitor for the treatment of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations.[4][5]

  • MET Inhibitors: The scaffold is also employed in the development of inhibitors targeting the MET protein, a receptor tyrosine kinase implicated in various cancers.[2]

  • Multi-Kinase Inhibitors: It is a key intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases.[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction.[1][7]

Materials:

Procedure:

  • To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in anhydrous DMF (20 mL), add potassium tert-butoxide (1.0 M in THF, 9.7 mL, 9.7 mmol) at room temperature.

  • Stir the resulting reddish-brown mixture at room temperature for 2 hours.

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (50 mL) and brine (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound as a light-brown solid.

Expected Yield: Approximately 80%.[7]

Protocol 2: Synthesis of Quizartinib (A Representative FLT3 Inhibitor)

This protocol outlines the synthesis of Quizartinib from a key intermediate, which is coupled with a urea (B33335) derivative. The synthesis of the urea precursor is also described.[8]

Part A: Synthesis of Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate

  • To a solution of 3-amino-5-tert-butyl-isoxazole in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture to 0°C and add phenyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the carbamate (B1207046) intermediate.

Part B: Synthesis of Quizartinib

  • The synthesis of the complex aniline (B41778) partner, 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][8]benzothiazole-2-yl]aniline, involves a multi-step synthesis starting from 4-nitrophenol (B140041) and 4-(2-chloroethyl)morpholine (B1582488) hydrochloride.[8]

  • React the aniline derivative from Part B Step 1 with the phenyl carbamate from Part A in a suitable solvent such as acetonitrile.[8]

  • Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield Quizartinib.

Expected Purity: >99%.[8]

Protocol 3: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a biochemical assay to determine the IC50 value of a test compound against FLT3 kinase.[9][10]

Materials:

  • Recombinant human FLT3 kinase

  • FLT3 substrate (e.g., AXLtide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Test compound (e.g., synthesized kinase inhibitor) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a kinase/substrate mixture by diluting FLT3 kinase and the substrate in kinase buffer.

  • Add the kinase/substrate mixture to the wells of the plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP to each well (final concentration typically 50 µM).[9]

  • Incubate the plate at 30°C for 60-120 minutes.[9]

  • Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 4: Cellular FLT3 Autophosphorylation Assay (Western Blot)

This protocol details the method to assess the inhibition of FLT3 autophosphorylation in a cellular context.[9][11]

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-14)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (p-FLT3), anti-FLT3, anti-phospho-STAT5 (p-STAT5), anti-STAT5, anti-phospho-ERK1/2 (p-ERK1/2), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the AML cells and allow them to grow to the logarithmic phase.

  • Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Harvest the cells, wash with cold PBS, and lyse them on ice.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, diluted according to the manufacturer's recommendation, typically 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total FLT3 and other downstream signaling proteins (p-STAT5, p-ERK) and loading controls to ensure equal loading.

Protocol 5: In Vivo AML Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the in vivo efficacy of a synthesized kinase inhibitor in a mouse xenograft model of AML.[12][13]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

  • Test compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometry reagents for analyzing human AML cells in peripheral blood or bone marrow

Procedure:

  • Inject the immunodeficient mice with human AML cells (e.g., subcutaneously or intravenously).

  • Allow the tumors to establish or the leukemia to engraft.

  • Randomize the mice into treatment groups (vehicle control and test compound at various doses, e.g., 1-10 mg/kg).[12]

  • Administer the treatment daily via oral gavage.[12]

  • Monitor the tumor volume (for subcutaneous models) and body weight of the mice regularly.

  • For systemic disease models, periodically collect peripheral blood to monitor the percentage of human AML cells (e.g., human CD45+ cells) by flow cytometry.

  • At the end of the study, sacrifice the mice and collect tumors and/or bone marrow to assess the final tumor burden and pharmacodynamic markers (e.g., p-FLT3 levels by Western blot).

  • Analyze the data to determine the anti-tumor efficacy of the test compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Quizartinib and its Active Metabolite AC886 against FLT3-ITD AML Cell Lines
Cell LineIC50 (nM) - QuizartinibIC50 (nM) - AC886
MV4-110.400.21
MOLM-130.890.36
MOLM-140.730.23
Data from reference[14]
Table 2: In Vivo Efficacy of Quizartinib in an MV4-11 Xenograft Model
Treatment GroupDosage and ScheduleOutcome
Vehicle Control-Progressive tumor growth
Quizartinib1 mg/kg, oral, dailySignificant tumor regression
Quizartinib10 mg/kg, oral, dailyMaintained tumor regression
Data from reference[12]

Visualizations

G cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_diversification Diversification cluster_final Final Product 4-Chloro-picolinic_acid_derivative 4-Chloro-picolinic_acid_derivative 4-Aminophenoxy-N-methylpicolinamide 4-Aminophenoxy-N-methylpicolinamide 4-Chloro-picolinic_acid_derivative->4-Aminophenoxy-N-methylpicolinamide SNAr Reaction Aromatic_Amine Aromatic_Amine Aromatic_Amine->4-Aminophenoxy-N-methylpicolinamide Kinase_Inhibitor Kinase_Inhibitor 4-Aminophenoxy-N-methylpicolinamide->Kinase_Inhibitor Coupling Reaction Coupling_Partner Coupling_Partner Coupling_Partner->Kinase_Inhibitor

Caption: General synthetic scheme for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3_Receptor FLT3_Dimerization_Autophosphorylation Dimerization & Autophosphorylation FLT3_Receptor->FLT3_Dimerization_Autophosphorylation FLT3-ITD Mutation (Ligand-Independent) STAT5 STAT5 FLT3_Dimerization_Autophosphorylation->STAT5 PI3K PI3K FLT3_Dimerization_Autophosphorylation->PI3K RAS RAS FLT3_Dimerization_Autophosphorylation->RAS pSTAT5 pSTAT5 STAT5->pSTAT5 AKT AKT PI3K->AKT ERK ERK RAS->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription AKT->Gene_Transcription ERK->Gene_Transcription Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->FLT3_Dimerization_Autophosphorylation Inhibition

Caption: FLT3 signaling pathway and inhibitor action.

G Start Start Synthesis Synthesis of Kinase Inhibitor Start->Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Western Blot) Biochemical_Assay->Cellular_Assay In_Vivo_Model In Vivo Model (e.g., Xenograft) Cellular_Assay->In_Vivo_Model Data_Analysis Data Analysis and Lead Optimization In_Vivo_Model->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinase inhibitor evaluation.

References

Application of 4-(4-Aminophenoxy)-N-methylpicolinamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate recognized for its significant role in the synthesis of advanced anti-tumor agents, particularly potent tyrosine kinase inhibitors.[1] While primarily utilized as a scaffold in medicinal chemistry for the development of targeted cancer therapies, the compound itself demonstrates potential as an anti-proliferative agent.[1] Its mechanism of action is associated with the inhibition of the MET protein, a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival.[1] Dysregulation of the MET signaling pathway is implicated in various human cancers, making it an attractive target for therapeutic intervention.

These application notes provide an overview of the utility of this compound in cancer research, including its mechanism of action, and protocols for evaluating its biological activity.

Mechanism of Action: Targeting the MET Signaling Pathway

This compound has been identified as a potential inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway is crucial for normal cellular processes, but its aberrant activation can drive tumor growth, angiogenesis, and metastasis. The binding of its ligand, Hepatocyte Growth Factor (HGF), to the MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility. By inhibiting MET kinase activity, this compound can block these downstream signals, leading to an anti-tumor effect.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds P_MET p-MET MET->P_MET Autophosphorylation RAS RAS P_MET->RAS PI3K PI3K P_MET->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility MAPK_Pathway->Proliferation AKT->Proliferation Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Inhibitor->P_MET Inhibits

Figure 1: MET Signaling Pathway and Inhibition.

Anti-proliferative Activity

Research has indicated that this compound exhibits anti-proliferative effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer).[1] While this compound is often a precursor for more potent derivatives, its intrinsic activity provides a basis for its application in initial cancer research screening programs. Derivatives of 4-(4-aminophenoxy)picolinamide have shown moderate to excellent anti-proliferative activity against A549, HeLa, and MCF-7 (breast cancer) cell lines.[2]

Quantitative Data Summary

While specific IC50 values for this compound are not extensively documented in publicly available literature, its derivatives have been evaluated for their anti-proliferative and kinase inhibitory activities. The following table summarizes data for a promising derivative to provide a reference for expected potency.

CompoundTargetAssayIC50 (nM)Reference
Derivative of 4-(4-aminophenoxy)picolinamidec-Met KinaseKinase Assay46.5[2]
Derivative of 4-(4-aminophenoxy)picolinamideA549 cellsCell Proliferation260[2]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anti-cancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 4-(4-Aminophenoxy)-N- methylpicolinamide B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

Figure 2: MTT Cell Viability Assay Workflow.
Protocol 2: Western Blot Analysis of MET Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on MET phosphorylation.

Materials:

  • Cancer cell line with MET expression

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MET and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MET signal to the total MET and loading control signals.

Conclusion

This compound serves as a valuable tool in cancer research, both as a foundational structure for the synthesis of novel MET inhibitors and as a compound with inherent anti-proliferative properties. The protocols provided herein offer a framework for researchers to investigate its biological effects and to further explore its potential in the development of targeted cancer therapies.

References

Application Notes and Protocols for In Vitro Cell-Based Assays with 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate recognized for its role in the synthesis of advanced antitumor agents, particularly potent tyrosine kinase inhibitors.[1] This compound itself exhibits potential as an antitumor agent by targeting the MET protein, a receptor tyrosine kinase crucial for cell growth, proliferation, and survival.[1][2] Aberrant activation of the MET signaling pathway is implicated in the development and progression of various human cancers. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiproliferative and MET kinase inhibitory activity of this compound and its derivatives.

Mechanism of Action: Targeting the MET Signaling Pathway

The primary molecular target of this compound and its analogs is the MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), induces MET dimerization and autophosphorylation, activating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are pivotal in promoting cell proliferation, survival, migration, and invasion. By inhibiting MET kinase activity, this compound can block these oncogenic signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds to GRB2 GRB2 MET->GRB2 Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Inhibitor->MET Inhibits

Figure 1: MET Signaling Pathway Inhibition.

Quantitative Data on Derivatives

While specific IC50 values for the parent compound this compound are not extensively reported in publicly available literature, numerous studies have synthesized and evaluated the antiproliferative activity of its derivatives. The following tables summarize the reported in vitro activities of some of these derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 4-(4-Aminophenoxy)picolinamide Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 46A549 (Lung Carcinoma)0.26[1]
Compound 46HeLa (Cervical Cancer)Not Reported[1]
Compound 46MCF-7 (Breast Cancer)Not Reported[1]

Table 2: c-Met Kinase Inhibitory Activity of a Derivative

Compound IDTargetIC50 (nM)Reference
Compound 46c-Met Kinase46.5[1]

Note: The data presented is for derivatives of this compound and is intended for comparative purposes.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the biological activity of this compound.

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: MTT Assay Workflow.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro c-Met Kinase Activity Assay

This protocol describes a method to determine the direct inhibitory effect of the compound on c-Met kinase activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Reaction Mixture (c-Met, Substrate, ATP) start->prepare_reagents add_inhibitor Add Test Compound or Vehicle prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure_signal Measure Luminescence or Fluorescence stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition and IC50 measure_signal->calculate_inhibition end End calculate_inhibition->end

Figure 3: Kinase Assay Workflow.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • This compound

  • 96-well or 384-well plates (white, for luminescence)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction: In a multiwell plate, add the kinase assay buffer, the test compound at various concentrations, the c-Met kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The provided protocols and background information offer a solid foundation for researchers to investigate the in vitro cell-based activities of this compound and its derivatives. While a lack of publicly available data for the parent compound necessitates a focus on its analogs, the methodologies described herein are directly applicable and will enable the generation of valuable data for the evaluation of this class of compounds as potential anticancer agents targeting the MET signaling pathway.

References

Application Notes and Protocols for Developing Novel Antitumor Agents from 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key pharmacological intermediate recognized for its role in the synthesis of advanced antitumor agents, particularly potent tyrosine kinase inhibitors.[1][2] Its chemical structure serves as a scaffold for developing targeted therapies that interact with crucial biological pathways implicated in cancer cell proliferation and survival.[1] The primary mechanism of action for many derivatives of this compound is the inhibition of the MET protein, a receptor tyrosine kinase that plays a significant role in cell growth and survival.[1][2] This document provides detailed application notes and protocols for the synthesis of novel derivatives of this compound and their evaluation as potential antitumor agents.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of novel derivatives of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized below.

Table 1: Cytotoxic Activity of N-Methyl-4-phenoxypicolinamide Derivatives [3]

CompoundSubstituent (R1)A549 IC50 (μM)H460 IC50 (μM)HT-29 IC50 (μM)
8a 4-phenyl-1,3-thiazol-2-yl>50>50>50
8b 4-(4-chlorophenyl)-1,3-thiazol-2-yl10.36.58.9
8c 4-(pyridin-3-yl)-1,3-thiazol-2-yl15.211.813.4
8d 4-(4-methylphenyl)-1,3-thiazol-2-yl7.84.26.1
8e 4-(4-methoxyphenyl)-1,3-thiazol-2-yl3.61.73.0
Sorafenib Reference Drug6.25.85.5

Table 2: Antiproliferative Activity of 4-(4-aminophenoxy)pyridinamide Derivatives [4]

CompoundA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)c-Met Kinase IC50 (nM)
46 0.26Not ReportedNot Reported46.5
Cabozantinib 0.62Not ReportedNot ReportedNot Reported
Compound 7a 0.45>50>50Not Reported
Compound 7b 0.682.341.98Not Reported
Compound 7c 0.551.561.23Not Reported

Signaling Pathway

The primary target of many this compound derivatives is the c-MET receptor tyrosine kinase.[1][4] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[5][6] Key downstream pathways include the RAS-MAPK and PI3K-AKT-mTOR pathways.[5][7] Novel agents derived from this compound can inhibit this signaling cascade, leading to antitumor effects.

MET_Signaling_Pathway HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates GRB2/SOS GRB2/SOS c-MET->GRB2/SOS Recruits PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Gene_Expression->Proliferation_Survival

Caption: The c-MET signaling pathway and its downstream effectors.

Experimental Protocols

Synthesis of Novel Derivatives

The synthesis of novel antitumor agents from this compound can be achieved through various chemical reactions. Below are general procedures for creating new derivatives.

General Procedure for Synthesizing Amide Derivatives: [8]

  • To a suspension of anhydrous potassium carbonate (12.5 mmol) and this compound (5 mmol) in THF (11.4 mL), add the desired substituted benzoyl chloride (7.5 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the mixture with ethyl acetate (B1210297) and water.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Recrystallize the resulting solid from ethanol (B145695) to yield the final product.

General Procedure for Synthesizing Urea Derivatives: [8]

  • To a solution of triphosgene (B27547) (5 mmol) in CH2Cl2 (10 mL), add the desired substituted aniline (B41778) or cyclohexylamine (B46788) (5.5 mmol) in CH2Cl2 (10 mL) dropwise.

  • Follow with the dropwise addition of triethylamine (B128534) (1.6 mL) in CH2Cl2 (10 mL).

  • Stir the mixture for 30 minutes.

  • Remove the solvent on a rotary evaporator.

  • Dissolve the resulting residue in CH2Cl2 (10 mL) and add this compound (5 mmol) in CH2Cl2 (10 mL).

  • Reflux the mixture for 1 hour and then cool to room temperature.

  • Collect the resulting solid by filtration and crystallize from ethanol.

Synthesis_Workflow Start Start This compound This compound Start->this compound Amide_Synthesis Amide_Synthesis This compound->Amide_Synthesis Benzoyl Chloride, K2CO3 Urea_Synthesis Urea_Synthesis This compound->Urea_Synthesis Triphosgene, Amine, Et3N Purification Purification Amide_Synthesis->Purification Urea_Synthesis->Purification Characterization Characterization Purification->Characterization NMR, MS Biological_Screening Biological_Screening Characterization->Biological_Screening End End Biological_Screening->End

Caption: General workflow for the synthesis and screening of novel derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the newly synthesized compounds on cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549, H460, HT-29) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[9]

Western Blot Analysis for MET Phosphorylation

This protocol is used to determine if the novel compounds inhibit the c-MET signaling pathway by assessing the phosphorylation status of the MET receptor.[10][11]

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. For experiments requiring ligand stimulation, serum-starve the cells overnight. Treat cells with varying concentrations of the novel compound for a specified duration (e.g., 1 hour). For stimulated conditions, add HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the compound incubation.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-MET (p-MET) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MET and a loading control protein like β-actin. Quantify band intensities using densitometry software.[11]

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a promising lead compound.[12][13]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. Allow for at least one week of acclimatization.[12]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.[4][12]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the length and width with calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control daily via oral gavage.[12][13]

  • Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals. The study can be concluded when tumors in the control group reach a predetermined size or after a specific treatment duration.[12]

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., western blot for p-MET). Compare the tumor growth inhibition between the treated and control groups.[12]

InVivo_Workflow Start Start Acclimatize_Mice Acclimatize Mice (1 week) Start->Acclimatize_Mice Implant_Tumor_Cells Subcutaneous Tumor Cell Implantation Acclimatize_Mice->Implant_Tumor_Cells Monitor_Tumor_Growth Monitor Tumor Growth Implant_Tumor_Cells->Monitor_Tumor_Growth Randomize_Groups Randomize Mice into Groups Monitor_Tumor_Growth->Randomize_Groups Tumors 100-200 mm³ Drug_Administration Daily Oral Gavage Randomize_Groups->Drug_Administration Monitor_Efficacy Monitor Tumor Volume and Body Weight Drug_Administration->Monitor_Efficacy Endpoint Endpoint Reached Monitor_Efficacy->Endpoint Predefined endpoint Data_Analysis Tumor Excision and Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols: 4-(4-Aminophenoxy)-N-methylpicolinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a versatile bicyclic scaffold that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, comprising a picolinamide (B142947) and an aminophenoxy moiety, allow for diverse chemical modifications, making it an ideal starting point for the development of targeted therapeutics. This scaffold is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

The core structure of this compound serves as a key intermediate in the synthesis of several multi-kinase inhibitors, most notably Sorafenib.[1] Sorafenib is an approved therapeutic agent for various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1] The picolinamide portion of the molecule often acts as a hinge-binding motif, interacting with the backbone of the kinase domain, while the aminophenoxy group provides a vector for introducing various substituents to target specific regions of the ATP-binding pocket, thereby modulating potency and selectivity.

Recent research has expanded the utility of this scaffold beyond Sorafenib, with derivatives showing potent inhibitory activity against a range of other kinases, including MET and Aurora kinases.[2][3] The development of novel derivatives based on the this compound core continues to be an active area of research, aiming to overcome drug resistance and improve the therapeutic window of existing treatments. These application notes provide an overview of the key applications, quantitative biological data, and detailed experimental protocols related to this important medicinal chemistry building block.

Data Presentation

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of various derivatives of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives

Compound IDModification on Aminophenoxy GroupCell LineIC50 (µM)Reference
5q 4-(4-formamidophenylamino)HepG2 (Liver Cancer)Not explicitly stated, but potent[4]
HCT116 (Colon Cancer)Not explicitly stated, but potent[4]
8e N-methyl-4-(4-(5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamideA549 (Lung Cancer)3.6[1]
H460 (Lung Cancer)1.7[1]
HT-29 (Colon Cancer)3.0[1]
46 Derivative of 4-(4-aminophenoxy)picolinamideA549 (Lung Cancer)0.26[5]
HeLa (Cervical Cancer)Moderate to excellent activity[5]
MCF-7 (Breast Cancer)Moderate to excellent activity[5]
6p N-methylpicolinamide-4-thiol derivativeHepG2 (Liver Cancer)<10[6]
HCT-116 (Colon Cancer)<10[6]
SW480 (Colon Cancer)<10[6]
SPC-A1 (Lung Cancer)<10[6]
A375 (Melanoma)<10[6]
Sorafenib Reference DrugA549 (Lung Cancer)-[1]
H460 (Lung Cancer)-[1]
HT-29 (Colon Cancer)-[1]
Cabozantinib Reference DrugA549 (Lung Cancer)0.62[5]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
46 c-Met46.5[5]
6p Aurora-BNot explicitly stated, but selective inhibitor[6]
Sorafenib Multiple Kinases (VEGFR, PDGFR, Raf)Varies by kinase[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.

G General Synthetic Workflow A Starting Materials (e.g., 4-chloropicolinic acid, 4-aminophenol) B Synthesis of This compound A->B Coupling Reaction C Derivatization (Modification of the amino group) B->C Amide coupling, Urea formation, etc. D Purification and Characterization (e.g., HPLC, NMR, MS) C->D E Biological Evaluation (e.g., Kinase Assays, Cell Proliferation Assays) D->E

Caption: General workflow for the synthesis and evaluation of derivatives.

G Targeted Kinase Signaling Pathways cluster_0 Sorafenib & Derivatives cluster_1 c-Met Targeted Derivatives cluster_2 Aurora Kinase Targeted Derivatives Sorafenib Sorafenib / Derivatives VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR Raf Raf Sorafenib->Raf Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Met_Inhibitor c-Met Inhibitor (e.g., Compound 46) cMet c-Met Receptor Met_Inhibitor->cMet HGF HGF HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF_Met RAF RAS->RAF_Met MEK_Met MEK RAF_Met->MEK_Met ERK_Met ERK MEK_Met->ERK_Met ERK_Met->Cell_Survival Aurora_Inhibitor Aurora-B Inhibitor (e.g., Compound 6p) AuroraB Aurora-B Kinase Aurora_Inhibitor->AuroraB Mitosis Mitosis AuroraB->Mitosis

Caption: Signaling pathways targeted by various derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.[1]

Materials:

  • 4-Aminophenol (B1666318)

  • N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide

  • 4-Chloro-N-methylpicolinamide

  • Potassium carbonate

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-aminophenol (1.0 eq) in dry DMF in a round-bottom flask.

  • Add potassium tert-butoxide (1.05 eq) to the solution and stir at room temperature for 2 hours.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and brine.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain this compound.

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][8]

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. This can be adapted for various kinase assay formats (e.g., radiometric, fluorescence-based, or luminescence-based). A common luminescence-based assay is the ADP-Glo™ Kinase Assay.[9]

Materials:

  • Recombinant kinase (e.g., c-Met, Aurora-B)

  • Kinase buffer

  • Substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • Assay plates (e.g., 384-well plates)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In an assay plate, add the test compound solution, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of potent and selective kinase inhibitors. The data and protocols presented herein offer valuable resources for researchers engaged in the discovery and development of novel targeted therapies. The continued exploration of derivatives based on this versatile building block holds significant promise for advancing the field of oncology and addressing unmet medical needs.

References

Application Notes and Protocols for the Derivatization of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate recognized for its role in the synthesis of advanced antitumor agents, particularly potent tyrosine kinase inhibitors.[1] Its structure serves as a versatile scaffold for the development of targeted cancer therapies. The primary mechanism of action for many of its derivatives involves the inhibition of the MET protein, a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.

These application notes provide a comprehensive guide for the derivatization of this compound to explore structure-activity relationships (SAR) and develop novel drug candidates. Detailed experimental protocols for several key derivatization reactions are provided, along with a summary of the biological activity of representative derivatives and a diagram of the targeted c-Met signaling pathway.

Target Signaling Pathway: c-Met

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon binding with its ligand HGF, activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are crucial for cellular processes such as proliferation, motility, and invasion. In many tumors, aberrant c-Met activation contributes to tumor growth and metastasis. The derivatization of this compound aims to create potent inhibitors of this pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->cMet Binds GAB1 GAB1 P_cMet->GAB1 RAS RAS P_cMet->RAS STAT3 STAT3 P_cMet->STAT3 Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Derivatives Inhibitor->P_cMet Inhibits PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion/ Metastasis STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of derivatives.

Experimental Protocols

The following protocols describe general procedures for the derivatization of the primary amine of this compound. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Workflow for Derivatization

Derivatization_Workflow Start 4-(4-Aminophenoxy)-N- methylpicolinamide Reaction Derivatization Reaction (Acylation, Sulfonylation, Urea (B33335)/Thiourea (B124793) formation, etc.) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Pure Derivative Analysis->Final

Caption: General workflow for the synthesis and purification of derivatives.

Protocol 1: Acylation of the Amino Group

This protocol describes the formation of an amide linkage by reacting the primary amine with an acylating agent.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if using a carboxylic acid

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq).

  • If using an acyl chloride, add it dropwise (1.1 eq) to the solution at 0 °C and allow the reaction to warm to room temperature.

  • If using a carboxylic acid (1.1 eq), add the coupling agent (1.2 eq) and stir for 10-15 minutes before adding the amine solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sulfonylation of the Amino Group

This protocol outlines the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran (B95107) (THF))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.5 eq).

  • Add the sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with the organic solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Urea and Thiourea Formation

This protocol details the synthesis of urea and thiourea derivatives.

Materials:

  • This compound

  • Isocyanate or isothiocyanate

  • Anhydrous solvent (e.g., dichloromethane, THF, DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Data Presentation: Biological Activity of Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against human cancer cell lines.

CompoundR GroupIC50 (μM) HepG2IC50 (μM) HCT116
5a Phenyl>50>50
5b 4-Fluorophenyl15.3221.54
5c 4-Chlorophenyl8.9710.23
5d 4-Bromophenyl7.549.81
5e 4-Methylphenyl25.6731.45
5q 3-Trifluoromethylphenyl1.252.33
Sorafenib -3.454.12

Data extracted from a study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. The experiments showed these derivatives could inhibit the proliferation of human cancer cell lines HepG2 and HCT116 at low micromolar concentrations.[1][2][3] The most potent analog, 5q, demonstrated broad-spectrum antiproliferative activity.[1][2][3]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel antitumor agents targeting the c-Met signaling pathway. The protocols provided herein can be adapted for the synthesis of a diverse library of compounds for SAR studies. The biological data presented highlights the potential of this scaffold in developing potent cancer therapeutics. Further in vivo studies are necessary to evaluate the efficacy and pharmacokinetic profiles of promising candidates.

References

Application Notes and Protocols for Antiproliferative Activity Assays of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antiproliferative activity of 4-(4-aminophenoxy)-N-methylpicolinamide derivatives. The protocols and data presented are essential for the preclinical evaluation of these compounds as potential anticancer agents. The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases, such as c-Met, leading to the suppression of cancer cell growth and proliferation.[1][2]

Data Presentation: Antiproliferative Activity (IC50)

The antiproliferative activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. The following table summarizes the IC50 values for representative derivatives against various human cancer cell lines.

Compound IDCell LineCell TypeIC50 (µM)Reference Compound
46 A549Non-small cell lung cancer0.26Cabozantinib
8e A549Non-small cell lung cancer3.6Sorafenib
H460Non-small cell lung cancer1.7Sorafenib
HT-29Human colorectal cancer3.0Sorafenib
Series 5 HepG2Human Liver CancerVariousSorafenib
HCT116Human Colon CarcinomaVariousSorafenib

Note: The antiproliferative activities of a series of 36 derivatives of 4-(4-aminophenoxy)pyridinamide were evaluated, with seven compounds showing stronger inhibitory activities than cabozantinib.[2] Another study reported a series of N-methyl-4-phenoxypicolinamide derivatives with some compounds exhibiting enhanced antiproliferative activity compared to sorafenib.[3] A separate series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives also showed potent antiproliferation activities.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiproliferative activity of this compound derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[5][6]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, H460, HT-29, HepG2, HCT116)[2][3][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Acridine (B1665455) Orange (AO) Staining for Apoptosis

Acridine orange is a fluorescent dye that can be used to visualize apoptotic cells. In apoptotic cells, the chromatin is condensed and stains bright green.

Protocol:

  • Seed and treat A549 cells with the test compound as described in the MTT assay protocol.

  • After treatment, wash the cells with PBS.

  • Stain the cells with a solution of acridine orange (100 µg/mL) for 15 minutes.

  • Wash the cells again with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented chromatin.

Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the compounds induce cell cycle arrest.

Protocol:

  • Seed and treat A549 cells with the test compound.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at 4°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Experimental Workflow for Antiproliferative Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa, etc.) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation results Antiproliferative Activity calculation->results

Caption: Workflow of the MTT assay for antiproliferative activity.

Simplified c-Met Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Transcription->Proliferation Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Derivative Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to potent tyrosine kinase inhibitors.[1] Its efficient large-scale synthesis is critical for drug development and manufacturing. This document provides detailed application notes and optimized protocols for the synthesis, purification, and analysis of this compound. Furthermore, it elucidates its mechanism of action as a MET protein inhibitor and visualizes the relevant signaling pathway.

Introduction

This compound serves as a crucial building block in medicinal chemistry for the development of targeted cancer therapies.[1] The compound itself has shown potential as an antitumor agent by targeting the MET protein, a receptor tyrosine kinase that plays a significant role in cell proliferation, migration, and survival.[1] Dysregulation of the c-MET signaling pathway is implicated in the development and progression of numerous cancers.[2][3] Therefore, inhibiting this pathway is a promising strategy for cancer treatment.[4]

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol (B1666318) and 4-chloro-N-methylpicolinamide.[1][5] This document outlines various reported methods for this synthesis, providing a comparative analysis of reaction conditions to aid in the selection of an optimal large-scale production strategy.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
ParameterMethod 1[6]Method 2[5]Method 3[7]
Starting Materials 4-aminophenol, 4-chloro-N-methylpicolinamide4-aminophenol, 4-chloro-N-methylpicolinamide4-aminophenol, 4-chloro-N-methylpicolinamide
Base Potassium tert-butoxide, Potassium carbonatePotassium tert-butoxide, Potassium carbonatePotassium tert-butoxide, Potassium carbonate
Solvent DMFN,N-dimethylformamide (dry)N,N-dimethylformamide (dry)
Temperature 80 °C80 °C80 °C
Reaction Time 6 hours6 hours4 hours
Yield 80%Not explicitly stated for the final product70%
Purification Column chromatographyNot explicitly stated for the final productColumn chromatography
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol [6]
Appearance Light-brown solid[6]
Purity (Typical) ≥97%
Storage Temperature Room Temperature

Experimental Protocols

Protocol 1: Synthesis of this compound (Based on Method 1)[6]

Materials:

  • 4-aminophenol (1.0 g, 9.2 mmol)

  • 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol)

  • Potassium tert-butoxide (1M solution in THF, 9.7 mL, 9.7 mmol)

  • Potassium carbonate (0.64 g, 4.6 mmol)

  • N,N-Dimethylformamide (DMF, 20 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 4-aminophenol in DMF, add the potassium tert-butoxide solution at room temperature.

  • Stir the mixture for 2 hours.

  • Add 4-chloro-N-methylpicolinamide and potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound as a light-brown solid.

Protocol 2: Synthesis of 4-chloro-N-methylpicolinamide (Precursor)

The synthesis of the precursor, 4-chloro-N-methylpicolinamide, can be achieved from picolinic acid.[8]

Materials:

  • Picolinic acid

  • Sodium bromide (NaBr)

  • Thionyl chloride (SOCl2)

  • Phosphorus oxychloride

  • Chlorobenzene

  • Methylamine (CH3NH2)

  • Dichloromethane (B109758) (CH2Cl2)

Procedure:

  • Synthesis of 4-chloropicolinoyl chloride: To a mixture of picolinic acid and NaBr in chlorobenzene, slowly add SOCl2 and phosphorus oxychloride at 50 °C. Then, increase the temperature to 85 °C and reflux for 1 hour. After completion, the filtrate is concentrated to yield the product.[8]

  • Synthesis of 4-chloro-N-methylpicolinamide: To a solution of 4-chloropicolinoyl chloride in dichloromethane at 0 °C, add methylamine. Stir the reaction at 0 °C for 4.5 hours. After extraction with ethyl acetate and concentration, the final product is obtained.[8]

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of 4-chloro-N-methylpicolinamide cluster_1 Synthesis of this compound Picolinic_acid Picolinic Acid Step1 Reaction with SOCl2, NaBr Picolinic_acid->Step1 Intermediate1 4-chloropicolinoyl chloride Step1->Intermediate1 Step2 Reaction with Methylamine Intermediate1->Step2 Precursor 4-chloro-N-methylpicolinamide Step2->Precursor Step3 SNAr Reaction (K2CO3, KOtBu, DMF, 80°C) Precursor->Step3 Aminophenol 4-Aminophenol Aminophenol->Step3 Final_Product This compound Step3->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

c-MET Signaling Pathway and Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response HGF HGF (Ligand) MET_receptor c-MET Receptor HGF->MET_receptor Binding & Activation PI3K_AKT PI3K/AKT Pathway MET_receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET_receptor->RAS_MAPK STAT STAT Pathway MET_receptor->STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration STAT->Survival Inhibitor 4-(4-Aminophenoxy) -N-methylpicolinamide Inhibitor->MET_receptor Inhibition

Caption: Inhibition of the c-MET signaling pathway.

Conclusion

The large-scale synthesis of this compound is a well-documented process with several viable protocols. The choice of a specific method will depend on factors such as desired yield, purity requirements, and cost-effectiveness. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to establish a robust and efficient synthesis process. Understanding the role of this compound as a c-MET inhibitor and its impact on downstream signaling pathways is essential for its application in the development of novel anticancer therapeutics.

References

Application Notes: 4-(4-Aminophenoxy)-N-methylpicolinamide (Tivantinib) for c-Met Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide, more commonly known as Tivantinib (B1684700) (ARQ 197), is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[3][4] This makes c-Met a key target in oncology research and drug development. Tivantinib has been extensively studied preclinically and in clinical trials for various cancers.[3][5][6][7][8] These application notes provide a comprehensive overview of Tivantinib's mechanism of action and detailed protocols for its use in studying c-Met signaling pathways.

Mechanism of Action

Tivantinib is a non-ATP competitive inhibitor of c-Met.[1][3] It selectively binds to the dephosphorylated, inactive conformation of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[9] This mode of action distinguishes it from many other kinase inhibitors that compete with ATP for binding. The inhibition of c-Met phosphorylation by Tivantinib leads to the downregulation of key downstream pathways, including the RAS/MAPK and PI3K/Akt signaling axes, ultimately resulting in reduced cancer cell proliferation and induction of apoptosis.[10]

Recent studies have also revealed that Tivantinib exhibits anti-tumor activity through mechanisms independent of c-Met inhibition, most notably by disrupting tubulin polymerization.[11][12][13][14] This dual mechanism of action should be considered when interpreting experimental results.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Tivantinib against c-Met and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Tivantinib

ParameterValueReference
c-Met Kinase Ki355 nM[2]
c-Met Phosphorylation IC50100 - 300 nM[2]

Table 2: Anti-proliferative Activity of Tivantinib (IC50 Values) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.38[1]
NCI-H441Non-Small Cell Lung Cancer0.29[1]
HT29Colon Cancer~0.5[1]
MKN-45Gastric Cancer~0.4[1]
MDA-MB-231Breast Cancer~0.6[1]
EBC-1Non-Small Cell Lung Cancer~0.1[9]
SNU-5Gastric Cancer~0.2[9]
Huh7Hepatocellular Carcinoma~1.0[15]
MHCC97LHepatocellular Carcinoma~1.5[15]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Tivantinib on c-Met signaling.

Western Blot Analysis of c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of Tivantinib on constitutive or HGF-induced c-Met phosphorylation in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, Huh7)

  • Cell culture medium and supplements

  • Tivantinib (this compound)

  • Recombinant Human HGF (optional, for induced phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. For HGF-induced phosphorylation, serum-starve the cells for 18-24 hours prior to treatment.[16] Treat the cells with varying concentrations of Tivantinib (e.g., 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 2-6 hours).[17] For HGF stimulation, add HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the Tivantinib incubation.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Proliferation (MTS) Assay

This assay measures the effect of Tivantinib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium

  • Tivantinib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of Tivantinib (e.g., 0.01 to 10 µM) in sextuplicate for 72 hours.[9]

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log concentration of Tivantinib and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Tivantinib on the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Tivantinib

  • Positive controls (e.g., paclitaxel (B517696) for polymerization, vincristine (B1662923) for depolymerization)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a 96-well plate by combining tubulin, GTP, and polymerization buffer as per the kit instructions.

  • Compound Addition: Add Tivantinib at various concentrations to the reaction wells. Include wells with positive and negative (vehicle) controls.[11]

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[12]

  • Fluorescence Measurement: Monitor the fluorescence (excitation ~360 nm, emission ~450 nm) over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[11]

  • Analysis: Plot the fluorescence intensity against time for each condition. Compare the polymerization curves of Tivantinib-treated samples to the controls to determine its effect on tubulin polymerization.[13]

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met (Tyr1234/1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2/SOS p_cMet->GRB2 Tivantinib Tivantinib Tivantinib->cMet Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: c-Met signaling pathway and the inhibitory action of Tivantinib.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with Tivantinib +/- HGF) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescence Detection F->G H 8. Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Tubulin_Polymerization_Inhibition Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tivantinib Tivantinib Tivantinib->Tubulin Binds to Tubulin Tivantinib->Microtubule Inhibits Polymerization

Caption: Tivantinib's inhibitory effect on tubulin polymerization.

References

Application Note: Quantitative Analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for small molecules with similar chemical properties. These methods serve as a robust starting point for method development and validation in a research or quality control setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular FormulaC13H13N3O2[1][2][3]
Molecular Weight243.26 g/mol [1][2][4]
CAS Number284462-37-9[1][2][4]
AppearanceLight-brown solid[1][2]
PurityTypically ≥98%[1][3]

Analytical Methods

Two primary analytical techniques are detailed below: HPLC-UV for routine analysis and quality control, and the more sensitive and selective LC-MS/MS for bioanalytical applications or trace-level quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV absorbance spectrum of the compound. A diode array detector can be used to determine the optimal wavelength, which is typically the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS bioanalysis.

Data Presentation

The quantitative data generated from these methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Representative HPLC-UV Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B in 10 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at λmax
Injection Volume10 µL

Table 2: Representative LC-MS/MS Method Parameters

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B in 5 min
Flow Rate0.4 mL/min
Column Temperature40 °C
IonizationESI Positive
MRM Transition (Analyte)To be determined
MRM Transition (IS)To be determined

Conclusion

The protocols outlined in this application note provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation for routine analysis.

References

Application Notes and Protocols: Deuterium-Labeled 4-(4-Aminophenoxy)-N-methylpicolinamide as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in drug discovery and development, primarily utilized for their ability to act as tracers in metabolic studies and as internal standards in quantitative bioanalysis.[1][2][3] This document provides detailed application notes and protocols for the use of deuterium-labeled 4-(4-Aminophenoxy)-N-methylpicolinamide (d₃-APNMP) as a tracer for its parent compound, this compound (APNMP).

APNMP is a crucial pharmaceutical intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[4] Its mechanism of action involves the inhibition of the MET protein, a receptor tyrosine kinase pivotal for cell growth, survival, and proliferation.[4] The strategic use of d₃-APNMP allows for precise quantification of the parent drug in biological matrices, elucidation of its pharmacokinetic profile, and characterization of its metabolic fate.[1]

Chemical Structures:

CompoundStructure
This compound (APNMP)this compound
Deuterium-Labeled this compound (d₃-APNMP)Deuterium-Labeled this compound

Applications

The primary applications of d₃-APNMP as a tracer include:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of APNMP in preclinical and clinical studies.

  • Metabolic Profiling: To identify and quantify metabolites of APNMP in various biological samples. The deuterium (B1214612) label can help in distinguishing drug-related metabolites from endogenous compounds.

  • Bioanalytical Method Validation: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays for the precise quantification of APNMP in plasma, serum, urine, and tissue homogenates.[2]

Quantitative Data Presentation

The following table is a template for presenting pharmacokinetic data from a hypothetical study in rats, demonstrating the use of d₃-APNMP as an internal standard for the quantification of APNMP.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD, n=6)
Cₘₐₓ (Maximum Plasma Concentration)ng/mL1250 ± 210
Tₘₐₓ (Time to Cₘₐₓ)h2.0 ± 0.5
AUC₀₋ₜ (Area Under the Curve from 0 to t)ng·h/mL8500 ± 1100
AUC₀₋ᵢₙf (Area Under the Curve to Infinity)ng·h/mL8800 ± 1150
t₁/₂ (Half-life)h4.5 ± 0.8
CL/F (Apparent Total Clearance)L/h/kg1.14 ± 0.18
Vd/F (Apparent Volume of Distribution)L/kg7.3 ± 1.2

Experimental Protocols

Synthesis of Deuterium-Labeled this compound (d₃-APNMP)

dot

Synthesis_of_d3_APNMP cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction 4_chloropicolinoyl_chloride 4-Chloropicolinoyl chloride intermediate 4-Chloro-N-(methyl-d₃)-picolinamide 4_chloropicolinoyl_chloride->intermediate Reaction with d3_methylamine Deuterated Methylamine (B109427) (CD₃NH₂) d3_methylamine->intermediate d3_APNMP d₃-APNMP intermediate->d3_APNMP Coupling with aminophenol 4-Aminophenol aminophenol->d3_APNMP

Caption: Synthetic scheme for d₃-APNMP.

Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats using d₃-APNMP as an internal standard.

dot

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis dosing Administer APNMP (10 mg/kg, oral) to rats sampling Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 h) dosing->sampling centrifugation Centrifuge blood to obtain plasma sampling->centrifugation storage Store plasma at -80°C until analysis centrifugation->storage preparation Prepare plasma samples with d₃-APNMP internal standard storage->preparation lc_ms Analyze by LC-MS/MS preparation->lc_ms quantification Quantify APNMP concentration lc_ms->quantification pk_parameters Calculate pharmacokinetic parameters quantification->pk_parameters

Caption: Workflow for a typical pharmacokinetic study.

Protocol for Quantification of APNMP in Plasma using LC-MS/MS

Materials:

  • This compound (APNMP) analytical standard

  • Deuterium-labeled this compound (d₃-APNMP) internal standard

  • Rat plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of APNMP and d₃-APNMP in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of APNMP into blank rat plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of acetonitrile containing a fixed concentration of d₃-APNMP (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • APNMP: Q1 m/z 244.1 → Q3 m/z [product ion]

        • d₃-APNMP: Q1 m/z 247.1 → Q3 m/z [product ion] (Note: Specific product ions need to be determined through compound tuning)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of APNMP in the unknown samples by interpolation from the calibration curve.

Signaling Pathway

APNMP is an inhibitor of the MET receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration.

dot

MET_Signaling_Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling cluster_cellular_responses Cellular Responses HGF HGF MET MET Receptor HGF->MET Binds to RAS_MAPK RAS-MAPK Pathway MET->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway MET->PI3K_AKT Activates STAT STAT Pathway MET->STAT Activates APNMP APNMP APNMP->MET Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

Caption: Simplified MET signaling pathway and the inhibitory action of APNMP.

Conclusion

Deuterium-labeled this compound is a powerful tool for the quantitative bioanalysis and pharmacokinetic characterization of its unlabeled counterpart. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development to effectively utilize this tracer in their studies. The use of d₃-APNMP as an internal standard ensures the generation of high-quality, reliable data, which is essential for the advancement of novel therapeutic agents targeting the MET signaling pathway.

References

Application Notes and Protocols for the Purification of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of several pharmaceutical compounds, most notably as an impurity or intermediate of Sorafenib.[1] Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Post-synthesis, the crude product typically contains unreacted starting materials, by-products, and other process-related impurities. This document provides detailed protocols for three common and effective purification techniques: recrystallization, normal-phase column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often depends on the scale of the synthesis, the impurity profile, and the desired final purity. Below is a summary of reported quantitative data for different purification methods.

Purification TechniqueReported YieldReported PurityScaleSolvents/Mobile PhaseSource
Recrystallization98%>95% (typical)LaboratoryDiethyl ether[2]
Column Chromatography80%>98% (achievable)LaboratoryNot specified in detail[3][4]
Preparative HPLCHigh recovery (typically >90%)>99% (achievable)Milligram to KilogramGeneric Reversed-Phase[5][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[7]

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities that are either highly soluble or insoluble in the chosen solvent are removed during filtration.[7]

Experimental Workflow Diagram:

G cluster_0 Recrystallization Protocol A 1. Solvent Selection (e.g., Diethyl Ether, Ethanol) B 2. Dissolution Dissolve crude product in minimum amount of boiling solvent. A->B C 3. Hot Filtration (Optional) Remove insoluble impurities. B->C D 4. Cooling & Crystallization Allow solution to cool slowly to room temperature. C->D E 5. Crystal Collection Isolate crystals by vacuum filtration. D->E F 6. Washing Rinse crystals with a small amount of cold solvent. E->F G 7. Drying Dry crystals under vacuum. F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Methodology:

  • Solvent Selection:

    • Based on literature, diethyl ether and ethanol (B145695) are suitable solvents.[2][8]

    • The ideal solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests if the impurity profile is unknown.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., diethyl ether).

    • Heat the mixture to the boiling point of the solvent with stirring. Add solvent portion-wise until the solid is completely dissolved. Avoid adding excess solvent to maximize yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger, purer crystals.[7]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

    • Determine the melting point and obtain analytical data (e.g., NMR, HPLC) to confirm purity. The reported melting point is 135-136 °C.[2]

Protocol 2: Purification by Normal-Phase Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9]

Principle: A solution of the crude product is passed through a column packed with a polar stationary phase (e.g., silica (B1680970) gel). A non-polar mobile phase is used to elute the compounds. Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for separation.[9] For this compound, which is a polar molecule, a gradient elution from a non-polar to a more polar mobile phase is effective.

Experimental Workflow Diagram:

G cluster_1 Column Chromatography Protocol A 1. Column Packing Prepare a slurry of silica gel in the initial mobile phase and pack the column. B 2. Sample Preparation Adsorb crude product onto a small amount of silica gel (dry loading). A->B C 3. Sample Loading Carefully add the sample-silica mixture to the top of the packed column. B->C D 4. Elution Begin elution with a non-polar solvent (e.g., Hexanes/Ethyl Acetate). C->D E 5. Gradient Elution Gradually increase the polarity of the mobile phase to elute the target compound. D->E F 6. Fraction Collection Collect eluent in fractions. E->F G 7. Purity Analysis Analyze fractions by TLC or LCMS. F->G H 8. Product Isolation Combine pure fractions and evaporate solvent. G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Methodology:

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (B129727) (MeOH) (all HPLC grade)

    • Glass chromatography column

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica bed.[9]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of EtOAc in Hexanes, or adding MeOH to a DCM/EtOAc mixture).

    • Collect the eluent in fractions.

  • Monitoring:

    • Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique suitable for purifying compounds to a very high degree (>99%) and is scalable from milligrams to kilograms.[5][11]

Principle: The crude sample is injected onto a column containing a stationary phase (commonly C18 for reversed-phase). A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. A detector identifies the compounds as they elute, and a fraction collector is used to isolate the pure compound.

Logical Relationship Diagram:

G cluster_2 Preparative HPLC Logic A Analytical Method Development (Small column, low flow rate) B Method Scale-Up Increase column diameter, flow rate, and injection volume. A->B C Sample Injection Inject dissolved crude product. B->C D Chromatographic Separation (e.g., Reversed-Phase C18) C->D E Detection (UV/Vis) Monitor eluent for target peak. D->E F Fraction Collection Collect peak corresponding to the pure compound. E->F G Post-Purification Combine fractions, remove solvent (lyophilization or evaporation). F->G H High-Purity Product (>99%) G->H

Caption: Logical flow for developing and executing a preparative HPLC purification method.

Methodology:

  • Analytical Method Development:

    • Develop a reversed-phase analytical HPLC method first on a small-scale column (e.g., 4.6 mm i.d.).

    • Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Optimize the gradient to achieve good separation between the peak for this compound and its impurities.

  • Scale-Up:

    • Scale the analytical method to a preparative column (larger diameter, e.g., >20 mm).

    • Adjust the flow rate and injection volume proportionally to the column size.

    • The sample should be dissolved in a solvent compatible with the mobile phase, at as high a concentration as possible without causing precipitation.[12]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the dissolved crude sample.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Monitor the chromatogram from the detector (typically UV).

    • Collect the fraction(s) corresponding to the main peak of the target compound.

  • Product Isolation:

    • Combine the collected pure fractions.

    • Remove the mobile phase solvents. For aqueous mobile phases, lyophilization (freeze-drying) is often the preferred method to obtain a fluffy solid. Alternatively, rotary evaporation can be used for more volatile organic solvents.

  • Purity Confirmation:

    • Analyze a small portion of the final product by analytical HPLC to confirm its purity. A purity of >99% is often achievable with this method.[6]

References

Formulation of 4-(4-Aminophenoxy)-N-methylpicolinamide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a potent small molecule inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2] Its therapeutic potential as an anti-tumor agent necessitates robust and reproducible in vivo studies to evaluate efficacy, pharmacokinetics, and pharmacodynamics. A critical aspect of successful in vivo experimentation is the development of a suitable formulation that ensures adequate bioavailability and minimizes variability. This document provides detailed application notes and protocols for the formulation and administration of this compound for preclinical in vivo research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.

PropertyValueSource
CAS Number 284462-37-9PubChem
Molecular Formula C₁₃H₁₃N₃O₂PubChem
Molecular Weight 243.26 g/mol PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
Solubility Poorly soluble in water. Soluble in DMSO and methanol.ChemicalBook

Formulation Strategy for In Vivo Oral Administration

Given its poor aqueous solubility, a suspension formulation is the most practical approach for oral administration of this compound in preclinical models. The goal is to create a homogenous, stable suspension that allows for accurate and consistent dosing.

Recommended Vehicle: A common and effective vehicle for poorly soluble compounds is a combination of a suspending agent and a surfactant in an aqueous carrier. A widely used and well-tolerated vehicle in rodent studies is:

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

HPMC acts as a viscosity-enhancing and suspending agent to prevent the rapid settling of the drug particles. Tween 80 is a non-ionic surfactant that improves the wettability of the hydrophobic drug powder, facilitating its dispersion in the aqueous vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (10 mg/mL)

Materials:

  • This compound powder

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity (e.g., 3 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Sterile glass vials or tubes

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 50 mg of HPMC to approximately 8 mL of sterile water.

    • Stir vigorously with a magnetic stirrer until the HPMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.

    • Add 10 µL of Tween 80 to the HPMC solution and mix thoroughly.

    • Bring the final volume to 10 mL with sterile water and mix until a clear, homogenous solution is formed.

  • Prepare the Drug Suspension:

    • Accurately weigh 100 mg of this compound powder.

    • In a sterile vial, add a small amount of the prepared vehicle to the drug powder to create a paste. This initial wetting step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

    • Continue to stir or vortex the suspension for at least 15-20 minutes to ensure a uniform dispersion of the drug particles.

    • Visually inspect the suspension for any large aggregates. The final suspension should appear homogenous.

  • Storage and Handling:

    • Store the suspension at 2-8°C.

    • Before each use, the suspension must be thoroughly re-suspended by vortexing or stirring to ensure uniform drug concentration.

    • It is recommended to prepare the suspension fresh on the day of the experiment. However, stability for up to one week at 2-8°C can be validated.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Female athymic nude mice (6-8 weeks old) are commonly used for xenograft studies.[3]

Tumor Cell Line:

  • A human cancer cell line with known MET activation (e.g., through amplification or mutation) should be selected. Examples include certain non-small cell lung cancer (NSCLC), gastric cancer, or glioblastoma cell lines.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • The control group will receive the vehicle only.

    • The treatment group(s) will receive this compound at a predetermined dose. A starting dose could be in the range of 25-100 mg/kg, administered orally once daily. A derivative of this compound has been administered orally at 75 mg/kg daily in mice.[4]

    • Administer the formulation via oral gavage using an appropriate size gavage needle. The volume should not exceed 10 mL/kg of body weight.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Data Presentation:

GroupTreatmentDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)
1Vehicle Control-Once daily, oral0
2This compound50Once daily, oral
3This compound100Once daily, oral

Data to be filled upon completion of the experiment.

Mandatory Visualizations

c-MET Signaling Pathway

The following diagram illustrates the c-MET signaling pathway, which is inhibited by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[5][6][7] These pathways promote cell proliferation, survival, migration, and invasion.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration/ Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Migration Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Inhibitor->cMET Inhibits

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound.

InVivo_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (Oral Gavage) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment endpoint Study Endpoint monitoring->endpoint Tumor size limit or predefined time analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-N-methylpicolinamide with 4-aminophenol (B1666318) in the presence of a strong base.[1]

Q2: What is the role of each key reagent in the SNAr reaction?

A2:

  • 4-chloro-N-methylpicolinamide: The electrophilic substrate containing the pyridine (B92270) ring and the leaving group (chloride).[2]

  • 4-aminophenol: The nucleophile source. Its hydroxyl group is more acidic and a stronger nucleophile upon deprotonation than its amino group.[3][4]

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base used to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the highly nucleophilic potassium phenoxide intermediate.[3][1]

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

Q3: What is the reaction mechanism?

A3: The synthesis proceeds via an addition-elimination mechanism. The potassium phenoxide anion attacks the carbon atom bonded to the chlorine on the pyridine ring. This disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[5][6] Aromaticity is then restored by the elimination of the chloride ion, yielding the final ether product.[7]

Q4: What are the typical yields for this synthesis?

A4: With optimized protocols, yields are generally high. Reported yields for the SNAr step are often in the range of 80% to 97%. The overall yield will also depend on the efficiency of the synthesis of the 4-chloro-N-methylpicolinamide precursor.

Q5: What safety precautions should be taken?

A5:

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Potassium tert-butoxide (KOtBu): A corrosive and moisture-sensitive reagent. Handle in an inert atmosphere (e.g., glovebox or under nitrogen/argon) and avoid contact with skin.

  • Dimethylformamide (DMF): A potential skin irritant and teratogen. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: Insufficient or degraded base (KOtBu).Use fresh, anhydrous potassium tert-butoxide. Ensure a slight molar excess (e.g., 1.05 equivalents) is used. Handle under an inert atmosphere to prevent reaction with moisture.
2. Reagent Purity: Presence of water in the solvent (DMF) or reactants.Use anhydrous DMF. Dry 4-aminophenol if necessary. Ensure the purity of the 4-chloro-N-methylpicolinamide starting material.
3. Incorrect Temperature: Reaction temperature is too low for the SNAr reaction to proceed efficiently.Maintain a consistent reaction temperature of 80°C. Use an oil bath for uniform heating and monitor the internal temperature.
4. Insufficient Reaction Time: The reaction has not proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present.
Formation of Side Products 1. N-Arylation: The amino group of 4-aminophenol competes with the hydroxyl group as the nucleophile.Add the base (KOtBu) to the solution of 4-aminophenol first and allow time for the phenoxide to form completely (e.g., stir for 2 hours at room temperature) before adding the 4-chloro-N-methylpicolinamide. This ensures the more nucleophilic phenoxide is the primary reacting species.
2. Oxidation: 4-aminophenol is susceptible to oxidation, leading to colored impurities.Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
3. Over-chlorination of Precursor: During the synthesis of 4-chloro-N-methylpicolinamide from picolinic acid with SOCl₂, chlorination can occur at other positions on the pyridine ring.[8][9]Carefully control the temperature and stoichiometry during the chlorination step. Purify the 4-chloro-N-methylpicolinamide intermediate thoroughly before use.
Product Purification Issues 1. Residual DMF: Difficulty removing the high-boiling point solvent after reaction.After the reaction, perform an aqueous workup and extract the product with a suitable organic solvent like ethyl acetate (B1210297). Wash the organic layer multiple times with brine to remove residual DMF. Use a high-vacuum rotary evaporator for final solvent removal.
2. Oily Product: The final product is an oil instead of the expected solid.[10]An oily product often indicates the presence of impurities. Purify thoroughly using column chromatography with an optimized solvent system (e.g., ethyl acetate/hexanes). Attempt to induce crystallization from the purified oil using a suitable solvent system.

Data Summary

Table 1: Optimized Reaction Conditions for SNAr Synthesis
ParameterConditionSource
Nucleophile 4-aminophenol
Substrate 4-chloro-N-methylpicolinamide
Base Potassium tert-butoxide (KOtBu)[1]
Solvent Dimethylformamide (DMF)[1]
Temperature 80 °C[1]
Reaction Time 6 - 8 hours[1]
Reported Yield 80% - 97%
Table 2: Physicochemical Properties of Key Compounds
CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-chloro-N-methylpicolinamideC₇H₇ClN₂O170.60142 - 145White to off-white powder220000-87-3[11][12]
4-aminophenolC₆H₇NO109.13186 - 189White or reddish-yellow crystals123-30-8
This compoundC₁₃H₁₃N₃O₂243.26110 - 112White to light brown solid284462-37-9[10][13]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-N-methylpicolinamide

This two-step protocol starts from picolinic acid.[1][14]

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend picolinic acid (1.0 eq) in tetrahydrofuran (B95107) (THF). Add a catalytic amount of DMF (e.g., 0.1 mL). Slowly add thionyl chloride (SOCl₂, 3.5 eq) to the mixture. Heat the reaction at 70°C for 16 hours. After cooling, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude picolinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent like THF. Cool the solution to 0°C in an ice bath. Slowly add a 40% aqueous solution of methylamine (B109427) (excess) dropwise, maintaining the temperature between 0-3°C. Stir the reaction for 4 hours. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-N-methylpicolinamide. The typical yield for the amidation step is around 95%.[1]

Protocol 2: Synthesis of this compound

This protocol is adapted from high-yield literature procedures.

  • Deprotonation: To a solution of 4-aminophenol (1.0 eq, 9.2 mmol) in anhydrous DMF (20 mL) in a flask under an inert atmosphere (N₂ or Ar), add a 1M solution of potassium tert-butoxide in THF (1.05 eq, 9.7 mL).

  • Stirring: Stir the resulting mixture at room temperature for 2 hours to ensure complete formation of the potassium phenoxide.

  • SNAr Reaction: Add 4-chloro-N-methylpicolinamide (1.0 eq, 9.2 mmol) and potassium carbonate (0.5 eq, 4.6 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (e.g., 3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove DMF and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to afford the final product as a light-brown solid (yield: ~80%).

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: S_NAr Reaction PicolinicAcid Picolinic Acid AcidChloride Picolinoyl Chloride Intermediate PicolinicAcid->AcidChloride SOCl₂, DMF (cat.), 70°C Precursor 4-chloro-N-methylpicolinamide AcidChloride->Precursor 40% aq. MeNH₂, 0-3°C FinalProduct 4-(4-Aminophenoxy)-N- methylpicolinamide Precursor->FinalProduct K₂CO₃, 80°C, 6h Aminophenol 4-aminophenol Phenoxide Potassium Phenoxide Intermediate Aminophenol->Phenoxide KOtBu, DMF, RT, 2h Phenoxide->FinalProduct Purification Workup & Purification (Extraction, Chromatography) FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield? Cause1 Check Reagents: - Freshness of KOtBu? - Anhydrous Solvent (DMF)? - Purity of Starting Materials? Start->Cause1 Reagent Quality Cause2 Check Conditions: - Temperature at 80°C? - Reaction Time Sufficient? - Inert Atmosphere Used? Start->Cause2 Reaction Parameters Cause3 Check Procedure: - Phenoxide formed first? (Stirred 2h before adding substrate) Start->Cause3 Experimental Order Solution1 Use fresh, anhydrous reagents. Handle KOtBu under N₂/Ar. Cause1->Solution1 Solution2 Verify temperature with internal probe. Monitor reaction by TLC/LC-MS. Cause2->Solution2 Solution3 Ensure sequential addition: 1. 4-aminophenol + KOtBu 2. Add 4-chloro-picolinamide Cause3->Solution3

Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.

SNAr_Mechanism S_NAr Mechanism: Addition-Elimination Reactants 4-chloro-N-methylpicolinamide + 4-Aminophenoxide Intermediate Meisenheimer Complex (Non-aromatic, resonance-stabilized anion) Reactants->Intermediate Addition (Nucleophilic Attack) Product Final Product + Cl⁻ Intermediate->Product Elimination (Loss of Leaving Group)

Caption: Simplified diagram of the SNAr addition-elimination reaction mechanism.

References

challenges in the synthesis of Sorafenib from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sorafenib (B1663141) from its key intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Sorafenib, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low yield in the formation of 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate A) Incomplete reaction due to inefficient deprotonation of 4-aminophenol (B1666318). Side reactions, such as N-arylation of 4-aminophenol. Degradation of starting materials or product.Ensure the use of a strong base like potassium tert-butoxide to fully deprotonate the hydroxyl group of 4-aminophenol. Add 4-chloro-N-methylpicolinamide after the deprotonation is complete. Control the reaction temperature; heating to around 80°C is often required, but excessive heat can lead to degradation.[1] Use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
SYN-002 Formation of impurities during the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B) Use of phosgene (B1210022) can lead to the formation of symmetrical urea (B33335) byproducts if moisture is present. Incomplete reaction of 4-chloro-3-(trifluoromethyl)aniline (B120176).Use a phosgene equivalent like triphosgene (B27547) for a safer and more controlled reaction. Ensure strictly anhydrous conditions to prevent the formation of symmetrical urea. Monitor the reaction progress by techniques like TLC or GC to ensure complete conversion of the aniline.
SYN-003 Low yield and/or formation of byproducts in the final urea coupling step The isocyanate intermediate (Intermediate B) is highly reactive and can react with moisture to form an unstable carbamic acid, which decomposes to the corresponding aniline, leading to the formation of symmetrical urea impurities. Incomplete reaction between Intermediate A and Intermediate B.Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere. Add the isocyanate solution dropwise to the solution of Intermediate A to maintain a low concentration of the isocyanate and minimize self-reaction. The use of a non-nucleophilic base can facilitate the reaction. Alternatively, consider a phosgene-free approach by first reacting 4-chloro-3-(trifluoromethyl)aniline with phenyl chloroformate to form a more stable phenyl carbamate (B1207046) intermediate, which then reacts with Intermediate A.[2]
SYN-004 Difficulty in purification of the final Sorafenib product Presence of closely related impurities that are difficult to separate by standard crystallization. Residual starting materials or reagents.Column chromatography may be necessary if crystallization does not yield a product of sufficient purity.[2] Selection of an appropriate solvent system for crystallization is crucial; mixtures of solvents may be required. Washing the crude product with appropriate solvents can help remove some impurities before the final purification step.
SYN-005 Poor solubility of Sorafenib tosylate during formulation studies Potential conversion of the tosylate salt to the less soluble free base form.[3] This can be influenced by the pH of the medium.Use of Raman or IR spectroscopy can help identify the form of the active pharmaceutical ingredient.[3] Careful control of pH during dissolution testing and formulation is critical. The use of solubility enhancers or different formulation strategies may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to Sorafenib?

A1: The most common synthetic strategies for Sorafenib involve the coupling of two key intermediates: this compound and a derivative of 4-chloro-3-(trifluoromethyl)aniline. One major route involves the reaction of the former with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[4] An alternative, safer approach avoids the use of highly toxic isocyanates by employing a phenyl carbamate intermediate.[2]

Q2: What are the critical intermediates in Sorafenib synthesis?

A2: The two primary intermediates are:

  • This compound: This intermediate provides the pyridine (B92270) and phenoxy moieties of the final molecule.

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate or a related carbamate: This intermediate provides the urea linkage and the substituted phenyl ring.

Q3: What are the common impurities found in synthetic Sorafenib?

A3: Common impurities can include unreacted starting materials, symmetrical ureas formed from the side reaction of the isocyanate, and other related substances arising from side reactions or degradation. Analytical techniques like UPLC and LC-MS/MS are used for impurity profiling.[5]

Q4: What are the safety precautions to consider during Sorafenib synthesis?

A4: The synthesis of Sorafenib can involve hazardous reagents. 4-chloro-3-(trifluoromethyl)aniline is a toxic substance.[3] The use of phosgene or its equivalents to generate the isocyanate intermediate requires extreme caution due to their high toxicity. Whenever possible, alternative, safer synthetic routes that avoid such reagents should be considered.[2] Appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood are mandatory.

Q5: How can the yield of the overall synthesis be improved?

A5: Optimizing the reaction conditions for each step is crucial for improving the overall yield. This includes careful control of temperature, reaction time, choice of base and solvent, and maintaining an inert and anhydrous atmosphere, especially during the formation and reaction of the isocyanate intermediate. Some improved synthetic protocols have reported overall yields of up to 63% without the need for chromatographic purification.[6]

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Preparation of 4-Chloro-N-methylpicolinamide
EntryChlorinating AgentSolventBase/AdditiveTemperature (°C)Time (h)Yield (%)Reference
1SOCl₂TolueneDMF (cat.)7516Not Detected[7]
2SOCl₂ChlorobenzeneNaBr (cat.)851980[7]
3SOCl₂ (3.5 eq.)THFDMF (0.1 mL)701695[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction to form the key diaryl ether intermediate.

  • To a solution of 4-aminophenol (9.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium tert-butoxide (9.7 mmol) at room temperature under an inert atmosphere.

  • Stir the mixture for 2 hours at room temperature.

  • Add 4-chloro-N-methylpicolinamide (9.2 mmol) and potassium carbonate (4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.[1]

Protocol 2: Phosgene-Free Synthesis of Sorafenib via Phenyl Carbamate Intermediate

This protocol outlines a safer alternative to the use of isocyanates for the final urea formation step.

Part A: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

  • Dissolve 4-chloro-3-(trifluoromethyl)aniline (8 mmol) and pyridine (9.5 mmol) in dichloromethane (B109758) at 0°C.

  • Slowly add phenyl chloroformate (9.5 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • After the reaction is complete, add water (10 mL) and dilute hydrochloric acid (1 mL).

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent under vacuum to yield the phenyl carbamate.[2]

Part B: Synthesis of Sorafenib

  • In a flask, combine this compound (0.822 mmol) and phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (0.822 mmol) in pyridine (5 mL).

  • Heat the mixture to 80°C for 3 hours.

  • After the reaction is complete, evaporate the pyridine under vacuum.

  • Purify the crude product by column chromatography using a dichloromethane/methanol solvent system to obtain Sorafenib.[2]

Visualizations

Sorafenib_Synthesis_Workflow cluster_intermediateA Intermediate A Synthesis cluster_intermediateB Intermediate B Synthesis Picolinic_Acid Picolinic Acid Chlorination_Amidation Chlorination & Amidation Picolinic_Acid->Chlorination_Amidation Intermediate_1 4-Chloro-N-methylpicolinamide Chlorination_Amidation->Intermediate_1 SNAr Nucleophilic Aromatic Substitution Intermediate_1->SNAr Intermediate_A 4-(4-aminophenoxy)-N- methylpicolinamide SNAr->Intermediate_A Aminophenol 4-Aminophenol Aminophenol->SNAr Urea_Formation Urea Formation Intermediate_A->Urea_Formation Aniline 4-Chloro-3-(trifluoromethyl)aniline Phosgenation Phosgenation or Carbamate Formation Aniline->Phosgenation Intermediate_B Isocyanate or Phenyl Carbamate Phosgenation->Intermediate_B Intermediate_B->Urea_Formation Sorafenib Sorafenib Urea_Formation->Sorafenib

Caption: Synthetic workflow for Sorafenib.

Sorafenib_Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Sorafenib's inhibitory action on signaling pathways.

References

Technical Support Center: 4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a direct question-and-answer format.

Problem ID Question Potential Causes Suggested Solutions
TR-01 Why is my reaction yield consistently low? - Incomplete deprotonation of 4-aminophenol (B1666318).- Insufficient reaction temperature or time.- Degradation of starting materials or product.- Inefficient purification.- Ensure the base (e.g., potassium tert-butoxide) is fresh and added under anhydrous conditions to fully deprotonate the phenol.- Gradually increase the reaction temperature in increments of 5-10°C and monitor by TLC. Extend the reaction time and follow the progress.- Use high-purity, dry solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.- Optimize the mobile phase for column chromatography to ensure good separation from impurities.
TR-02 My TLC analysis shows multiple unexpected spots, indicating side products. What are they and how can I minimize them? - Dialkylation: The amino group of 4-aminophenoxy or the product reacting with another molecule of the picolinamide (B142947) starting material.- N-alkylation vs. O-alkylation: While O-alkylation is desired, some N-alkylation of the 4-aminophenol might occur.- Decomposition: High temperatures might lead to the decomposition of reactants or the product.- Use a slight excess of 4-aminophenol to favor the desired reaction and minimize the reaction of the product with the starting material.- Deprotonation of the phenolic hydroxyl group with a suitable base makes it a much stronger nucleophile than the amino group, favoring O-alkylation. Ensure complete deprotonation before adding the picolinamide reactant.- Maintain the recommended reaction temperature; avoid excessive heating. Monitor the reaction closely to stop it once the starting material is consumed.
TR-03 The purification by column chromatography is difficult, with poor separation of the product from impurities. - Inappropriate solvent system for the column.- Co-elution of impurities with similar polarity to the product.- Product streaking on the TLC/column.- Systematically screen different solvent systems (e.g., ethyl acetate (B1210297)/hexane, dichloromethane/methanol) to find the optimal mobile phase for separation.- Consider a multi-step purification process, such as an initial acid-base extraction to remove basic or acidic impurities before chromatography.- Add a small amount of a polar solvent like methanol (B129727) or a few drops of triethylamine (B128534) to the mobile phase to reduce streaking.
TR-04 The final product is off-color (e.g., dark brown instead of light-brown or white). What is the cause? - Presence of oxidized impurities from the 4-aminophenol starting material.- Residual colored byproducts from the reaction.- Air oxidation during workup or storage.- Use purified 4-aminophenol. If it appears discolored, it can be recrystallized before use.- Ensure complete removal of impurities during column chromatography. A second purification step like recrystallization might be necessary.- Perform the workup and purification as quickly as possible and store the final product under an inert atmosphere in a dark, cool place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halopicolinamide (commonly 4-chloro-N-methylpicolinamide) with 4-aminophenol in the presence of a base.[1][2][3]

Q2: Which base is most effective for this reaction?

A2: Strong bases are required to deprotonate the phenolic hydroxyl group of 4-aminophenol, making it a potent nucleophile. Potassium tert-butoxide (KOtBu) is frequently cited as an effective base for this purpose.[1][3][4] Other bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can also be used.[4][5]

Q3: What are the recommended solvents for this synthesis?

A3: Polar aprotic solvents are ideal for this type of reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively dissolve the reactants and facilitate the SNAr reaction.[1][2][5]

Q4: What are the typical reaction temperatures and times?

A4: The reaction is generally heated to facilitate the substitution. Temperatures often range from 80°C to 100°C.[1][3][5] Reaction times can vary from a few hours to overnight, and it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

Q5: How is the product typically purified?

A5: After an aqueous workup to remove the solvent and inorganic salts, the crude product is most commonly purified by column chromatography on silica (B1680970) gel.[1][4]

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on literature methods.[1][3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-aminophenol

  • Potassium tert-butoxide (KOtBu)

  • 4-chloro-N-methylpicolinamide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (1.05 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours. The color may change to a reddish-brown.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and wash with brine.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Starting Picolinamide Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-chloro-N-methylpicolinamidePotassium tert-butoxideDMF80680[1]
4-chloro-N-methylpicolinamidePotassium tert-butoxide / K2CO3DMF80470[4]
4-chloro-N-propylpicolinamidePotassium tert-butoxideDMSORoom Temp3-486.5[2]
4-chloro-N-methylpicolinamideSodium hydrideDMSO1003Not specified[5][6]

Visualizations

experimental_workflow Experimental Workflow for Synthesis Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - 4-Aminophenol - 4-chloro-N-methylpicolinamide - Base (e.g., KOtBu) - Anhydrous Solvent (e.g., DMF) deprotonation Deprotonation: Add base to 4-aminophenol in solvent. Stir at room temperature. prep_reactants->deprotonation Start snar_reaction SNAr Reaction: Add picolinamide derivative. Heat to 80-100°C. deprotonation->snar_reaction monitoring Monitor Progress by TLC snar_reaction->monitoring quench_extract Quench Reaction & Liquid-Liquid Extraction monitoring->quench_extract Reaction Complete dry_concentrate Dry Organic Layer & Concentrate quench_extract->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography characterization Characterize Product: - NMR - MS - Purity Analysis chromatography->characterization

Caption: Workflow for the synthesis and optimization of this compound.

signaling_pathway Simplified MET Signaling Pathway Inhibition HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds to Phosphorylation Autophosphorylation MET->Phosphorylation Activates Product 4-(4-Aminophenoxy)- N-methylpicolinamide Product->MET Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream Initiates Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Cellular_Response Leads to

Caption: Inhibition of the MET signaling pathway by this compound.

References

Technical Support Center: 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 4-(4-Aminophenoxy)-N-methylpicolinamide, particularly addressing solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound often utilized as a crucial intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[1] It has shown potential as an antitumor agent itself by targeting the MET protein, a receptor tyrosine kinase involved in cell growth and survival.[1]

Q2: What is the expected solubility of this compound in DMSO?

Several sources describe the solubility of this compound in DMSO as "slight".[2][3] This indicates that while it does dissolve in DMSO, achieving high concentrations may be challenging. Researchers should be prepared for potential solubility limitations.

Q3: My compound is not dissolving completely in DMSO. What should I do?

Incomplete dissolution is a common issue with compounds that have low solubility. The following table outlines initial troubleshooting steps. For a more detailed protocol, refer to the "Protocol for Dissolving this compound in DMSO" section.

StepActionRationale
Visual Inspection Check for visible particles, cloudiness, or a film in the solution.This is the primary indicator of incomplete dissolution.
Agitation Vortex the solution vigorously for 2-5 minutes.Mechanical agitation can help break up solid particles and facilitate solvation.
Gentle Warming Place the vial in a water bath at 37°C for 10-15 minutes.Increasing the temperature can enhance the solubility of many compounds. Avoid excessive heat to prevent degradation.
Sonication Place the vial in a bath sonicator for 15-30 minutes.Ultrasonic waves provide energy to break apart crystal lattices and promote dissolution.

Q4: The compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer for an experiment. Why did this happen and how can I prevent it?

This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in an organic solvent like DMSO but have poor solubility in water.[4] When the DMSO stock is added to the aqueous buffer, the compound's local concentration exceeds its solubility limit in the mixed solvent, causing it to crash out of solution.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, gradual dilutions.[4]

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.

  • Lower Stock Concentration: If possible, start with a lower concentration stock solution in DMSO.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity to cells.[5]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution in DMSO

If you are struggling to achieve your desired stock concentration, the following workflow can help.

G cluster_0 Troubleshooting Workflow for Stock Preparation A Start with Anhydrous DMSO B Weigh Compound and Add DMSO A->B C Vortex Vigorously (2-5 min) B->C D Visually Inspect for Dissolution C->D E Particles Remain? D->E F Gentle Warming (37°C for 10-15 min) E->F Yes J Solution is Ready for Use/Storage E->J No G Sonication (15-30 min) F->G H Re-inspect for Dissolution G->H I Particles Still Remain? H->I I->J No K Consider Lower Stock Concentration or Co-solvent I->K Yes

Troubleshooting workflow for preparing stock solutions.
Issue 2: Precipitation in Cell-Based Assays

Maintaining the solubility of this compound upon dilution into cell culture media is critical for obtaining reliable experimental results.

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon dilution High lipophilicity of the compound and rapid change in solvent polarity.Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. Ensure rapid mixing upon final dilution.
Cloudiness appears over time in the incubator Compound instability or interaction with media components at 37°C.Prepare working solutions fresh for each experiment. Minimize the time the compound spends in the aqueous buffer before being added to cells.
Inconsistent results between experiments Variability in dissolution or precipitation.Standardize the stock solution preparation and dilution protocol. Always include a vehicle control (media with the same final DMSO concentration).

Experimental Protocols

Protocol for Dissolving this compound in DMSO
  • Preparation: Ensure the powdered this compound and DMSO are at room temperature. Use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination.

  • Addition: Weigh the desired amount of the compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.

  • Observation: Visually inspect the solution against a light source to check for any undissolved particles.

  • Gentle Warming (if necessary): If particles remain, place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat.

  • Sonication (if necessary): Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes.

  • Final Inspection: After these steps, check the solution again for clarity. If the compound is fully dissolved, the stock solution is ready.

  • Storage: For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.

  • Intermediate Dilutions: It is recommended to perform serial dilutions in DMSO first if a dose-response curve is being prepared.

  • Final Dilution: To prepare the working concentration for your cells, dilute the DMSO stock directly into the cell culture medium. Add the small volume of DMSO stock to the larger volume of media while gently vortexing or mixing to ensure rapid dispersion, which can help prevent precipitation.

  • Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups.

Signaling Pathway

This compound is known to target the MET receptor tyrosine kinase.[1] Inhibition of MET can impact downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_0 Targeted Signaling Pathway cluster_1 Downstream Pathways Compound 4-(4-Aminophenoxy)-N- methylpicolinamide MET MET Receptor Tyrosine Kinase Compound->MET Inhibits RAS RAS MET->RAS PI3K PI3K MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of MET by this compound.

References

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide. Our focus is to help you minimize side product formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol (B1666318) in the presence of a suitable base and solvent.

Q2: What are the critical parameters to control in this synthesis?

The key parameters to ensure a successful synthesis with minimal side products are the choice of base, solvent, reaction temperature, and the exclusion of moisture. The selection of the base is particularly crucial for achieving high selectivity for the desired O-arylation product.

Q3: What is the major potential side product in this synthesis?

The primary side product of concern is the N-arylated isomer, 4-((4-(N-methylcarbamoyl)pyridin-2-yl)amino)phenol. This arises from the competitive reaction of the amino group of 4-aminophenol with 4-chloro-N-methylpicolinamide.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting materials and the desired product, you can track the consumption of reactants and the formation of the product and any significant side products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

  • Poor quality of reagents: Degradation or impurities in the starting materials (4-chloro-N-methylpicolinamide or 4-aminophenol) or the base can lead to lower yields.

  • Presence of water: Moisture can lead to hydrolysis of the starting material or interfere with the base.

Solutions:

  • Optimize reaction time and temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but excessive heat can lead to degradation.

  • Ensure reagent quality: Use freshly purified starting materials and a high-purity base.

  • Work under anhydrous conditions: Dry the solvent and glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of the N-arylated Side Product

Problem: The primary challenge in this synthesis is controlling the regioselectivity of the reaction with 4-aminophenol, which has two nucleophilic sites: the hydroxyl group (O-arylation) and the amino group (N-arylation). The desired product is formed through O-arylation.

Root Cause Analysis: The selectivity between O- and N-arylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The phenoxide anion, formed by deprotonation of the hydroxyl group, is a potent nucleophile for the desired O-arylation. Conditions that favor phenoxide formation over enhancing the nucleophilicity of the amine will favor the desired product.

Strategies to Promote O-Arylation:

ParameterRecommendation for O-ArylationRationale
Base Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)Strong, non-nucleophilic bases that readily deprotonate the phenolic hydroxyl group, which is more acidic than the amine.
Solvent Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.
Temperature Moderate temperatures (e.g., 80-100 °C)Sufficient to drive the reaction without promoting side reactions or degradation.

Corrective Actions:

  • If you observe significant formation of the N-arylated isomer, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide.

  • Ensure that your 4-aminophenol is fully deprotonated to the phenoxide before the addition of 4-chloro-N-methylpicolinamide. This can be achieved by stirring the 4-aminophenol and the base in the solvent for a period before adding the electrophile.

Issue 3: Presence of Other Impurities

Possible Side Products and Their Prevention:

Side ProductPotential CausePrevention Strategy
Dimerized Picolinamide Self-condensation of 4-chloro-N-methylpicolinamide under basic conditions.Use a stoichiometric amount of 4-aminophenol and add the 4-chloro-N-methylpicolinamide slowly to the reaction mixture.
Hydrolysis Product Reaction of 4-chloro-N-methylpicolinamide with residual water.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is designed to favor the desired O-arylation.

Materials:

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • 4-chloro-N-methylpicolinamide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure the complete formation of the potassium phenoxide salt.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4-Aminophenol 4-Aminophenol Reaction Nucleophilic Aromatic Substitution (KOtBu, DMF, 80 °C) 4-Aminophenol->Reaction 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Synthetic workflow for this compound.

Competing Reaction Pathways

G Start 4-Aminophenol + 4-chloro-N-methylpicolinamide O_Arylation O-Arylation (Desired Pathway) Start->O_Arylation Favored by strong, non-nucleophilic base (e.g., KOtBu) N_Arylation N-Arylation (Side Reaction) Start->N_Arylation Competitive pathway Product This compound O_Arylation->Product Side_Product N-arylated Isomer N_Arylation->Side_Product

Caption: Competing O- vs. N-arylation pathways in the synthesis.

Technical Support Center: Troubleshooting Poor Cell Permeability of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of picolinamide (B142947) derivatives. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My picolinamide derivative shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in activity when moving from a biochemical to a cell-based assay is a classic indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be much lower than its intrinsic activity. It is crucial to determine if the issue is indeed low permeability or other factors like compound instability or rapid efflux.

Q2: What are the key physicochemical properties of picolinamide derivatives that influence their cell permeability?

A: Several physicochemical properties are critical for the cell permeability of picolinamide derivatives. These include:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While a certain degree of lipophilicity is needed to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped in the membrane, hindering its release into the cytoplasm. For many orally absorbed drugs, a LogP value between 1 and 3 is considered favorable.

  • Polar Surface Area (PSA): A high PSA, often due to an increased number of polar atoms (oxygens, nitrogens, and attached hydrogens), can impede a compound's ability to cross the hydrophobic core of the cell membrane. A PSA of ≤ 140 Ų is generally preferred for good cell permeability.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane. A molecular weight of ≤ 500 Da is a common guideline for good oral bioavailability.[1]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bond donors and acceptors can increase the desolvation energy required for the molecule to leave the aqueous environment and enter the lipid membrane, thus reducing permeability. Generally, it is advisable to have HBD ≤ 5 and HBA ≤ 10.

  • Solubility: Poor aqueous solubility can lead to low bioavailability, as the compound may not be sufficiently dissolved in the gastrointestinal fluids to be absorbed. For picolinamide derivatives, the introduction of a carboxylate group has been shown to improve water solubility.[2]

Q3: How can I experimentally measure the cell permeability of my picolinamide derivative?

A: There are two primary in vitro assays used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful initial screen to evaluate the intrinsic passive permeability of your picolinamide derivative.[3][4]

  • Caco-2 Cell Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption.[5][6][7][8] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. This assay can measure both passive diffusion and active transport processes, including efflux.[9]

Q4: My Caco-2 assay results for my picolinamide derivative show a high efflux ratio. What does this mean?

A: An efflux ratio greater than 2, calculated from a bidirectional Caco-2 assay (Papp B-A / Papp A-B), strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters are present on the cell membrane and actively pump your compound out of the cell, leading to low intracellular accumulation and poor apparent permeability in the absorptive (apical-to-basolateral) direction.

Q5: What strategies can I use to improve the cell permeability of my picolinamide derivatives?

A: Several strategies can be employed to enhance the cell permeability of your compounds:

  • Structural Modification: Systematically modify the structure of your picolinamide derivative to optimize its physicochemical properties. This could involve adding lipophilic groups to increase LogP, masking polar groups to reduce PSA, or reducing the number of hydrogen bond donors/acceptors.

  • Prodrug Approach: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to temporarily mask polar functional groups that hinder cell permeability. Once inside the cell, the prodrug is metabolized to release the active picolinamide derivative.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of lipid-based delivery systems (e.g., nanoparticles, liposomes) or permeation enhancers can improve absorption.[10]

  • Inhibition of Efflux Pumps: In an experimental setting, co-administration with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) can increase the intracellular concentration of your compound. This can help confirm if efflux is the primary reason for low permeability.

Section 2: Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the assessment of picolinamide derivative cell permeability.

Issue 1: Low Permeability in PAMPA Assay

  • Symptom: The apparent permeability (Papp) value for your picolinamide derivative in the PAMPA assay is low.

  • Interpretation: This suggests that the poor permeability is likely due to the intrinsic physicochemical properties of the molecule, as PAMPA primarily measures passive diffusion.

  • Troubleshooting Workflow:

    G Troubleshooting Low PAMPA Permeability Start Low Papp in PAMPA PhysChem Review Physicochemical Properties (LogP, PSA, MW, HBD/HBA) Start->PhysChem HighPSA High PSA / HBD/HBA? PhysChem->HighPSA LowLogP Low LogP? PhysChem->LowLogP HighMW High MW? PhysChem->HighMW Modify Structural Modification MaskPolar Mask Polar Groups (e.g., Prodrug strategy) HighPSA->MaskPolar AddLipo Increase Lipophilicity (add non-polar groups) LowLogP->AddLipo ReduceSize Reduce Molecular Size HighMW->ReduceSize MaskPolar->Modify AddLipo->Modify ReduceSize->Modify

    Caption: Workflow for addressing low passive permeability.

Issue 2: Low A-B Permeability and High Efflux Ratio in Caco-2 Assay

  • Symptom: The apparent permeability in the apical-to-basolateral (A-B) direction is low, while the basolateral-to-apical (B-A) permeability is high, resulting in an efflux ratio > 2.

  • Interpretation: This is a strong indication of active efflux, where the picolinamide derivative is being actively transported out of the cells.

  • Troubleshooting Workflow:

    G Troubleshooting High Efflux Ratio Start High Efflux Ratio (>2) in Caco-2 Assay ConfirmEfflux Confirm Efflux Pump Involvement Start->ConfirmEfflux InhibitorAssay Run Caco-2 assay with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) ConfirmEfflux->InhibitorAssay RatioReduced Efflux Ratio Significantly Reduced? InhibitorAssay->RatioReduced EffluxConfirmed Efflux Confirmed RatioReduced->EffluxConfirmed Yes OtherMechanism Consider Other Mechanisms (e.g., poor passive permeability) RatioReduced->OtherMechanism No ModifyStructure Structural Modification to Reduce Efflux Substrate Recognition EffluxConfirmed->ModifyStructure

    Caption: Workflow for investigating active efflux.

Section 3: Data Presentation

The following tables summarize the expected impact of physicochemical properties on cell permeability and provide a framework for interpreting experimental results.

Table 1: Physicochemical Properties and Their General Impact on Passive Permeability

PropertyFavorable Range for Good PermeabilityRationale
Molecular Weight (MW) ≤ 500 DaSmaller molecules diffuse more easily across membranes.[1]
Lipophilicity (LogP) 1 - 3Balances aqueous solubility with membrane partitioning.
Polar Surface Area (PSA) ≤ 140 ŲLower PSA is preferred for passive diffusion across lipid bilayers.
Hydrogen Bond Donors (HBD) ≤ 5Fewer donors reduce the energy penalty for desolvation.
Hydrogen Bond Acceptors (HBA) ≤ 10Manages interactions within the membrane.
Aqueous Solubility > 10 µMSufficient solubility is required for absorption from the gastrointestinal tract.[10]

Table 2: Interpreting Permeability Assay Results

AssayResultPossible InterpretationNext Steps
PAMPA High Papp (>10 x 10⁻⁶ cm/s)Good passive permeability.Proceed to Caco-2 assay to assess active transport.
Low Papp (<1 x 10⁻⁶ cm/s)Poor passive permeability due to unfavorable physicochemical properties.Re-evaluate molecular structure (see Table 1 and Troubleshooting Issue 1).
Caco-2 High A-B Papp (>10 x 10⁻⁶ cm/s), Efflux Ratio < 2 Good overall permeability, not a substrate for major efflux pumps.Favorable for further development.
Low A-B Papp (<1 x 10⁻⁶ cm/s), Efflux Ratio < 2 Poor permeability, likely due to poor passive diffusion.Refer to PAMPA results and Troubleshooting Issue 1.
Low to Moderate A-B Papp , Efflux Ratio > 2 Compound is a substrate for active efflux.See Troubleshooting Issue 2. Consider structural modifications to reduce efflux.

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of picolinamide derivatives.

  • Preparation of Solutions:

    • Prepare a stock solution of the picolinamide derivative in DMSO (e.g., 10 mM).

    • Prepare the artificial membrane solution (e.g., 2% w/v phospholipid in a suitable organic solvent like dodecane).

    • Prepare the acceptor buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare the donor solution by diluting the stock solution in buffer to the final desired concentration (e.g., 10-50 µM). The final DMSO concentration should be kept low (<1%).

  • Assay Procedure:

    • Coat the filter of a 96-well filter plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.

    • Add the acceptor buffer to the wells of a 96-well acceptor plate (e.g., 300 µL per well).

    • Add the donor solution containing the picolinamide derivative to the coated filter plate (e.g., 200 µL per well).

    • Carefully place the filter plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the picolinamide derivative in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux of picolinamide derivatives.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate.

    • Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • For Apical-to-Basolateral (A-B) transport: Add the picolinamide derivative in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • For Basolateral-to-Apical (B-A) transport: Add the picolinamide derivative in transport buffer to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis:

    • Determine the concentration of the picolinamide derivative in the samples using LC-MS/MS.

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Section 5: Visualizations

G General Workflow for Assessing Cell Permeability Compound Picolinamide Derivative PAMPA PAMPA Assay (Passive Permeability) Compound->PAMPA HighPapp High Passive Permeability PAMPA->HighPapp LowPapp Low Passive Permeability PAMPA->LowPapp Caco2 Caco-2 Assay (Passive + Active Transport) GoodPerm Good Overall Permeability (Low Efflux) Caco2->GoodPerm Efflux Efflux Substrate Caco2->Efflux HighPapp->Caco2 Optimize Structural Optimization LowPapp->Optimize Efflux->Optimize

Caption: A general experimental workflow for evaluating the cell permeability of picolinamide derivatives.

References

Technical Support Center: Stability of 4-(4-Aminophenoxy)-N-methylpicolinamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 4-(4-Aminophenoxy)-N-methylpicolinamide solutions. The information is structured to address common issues and provide actionable protocols for stability assessment.

Troubleshooting Guide

Users may encounter several stability issues during their experiments. The following table summarizes common problems, their potential causes, and recommended solutions based on the chemical properties of picolinamides and aminophenols.

Problem Potential Cause Recommended Solution
Loss of potency over time in aqueous solution pH-mediated hydrolysis: The amide bond in the picolinamide (B142947) structure is susceptible to both acid and base-catalyzed hydrolysis.[1][2]Maintain the solution pH between 6.0 and 8.0 using appropriate buffer systems like phosphate (B84403) or citrate (B86180) buffers.[1] Avoid strongly acidic or alkaline conditions.
Solution discoloration (e.g., turning yellow or brown) Oxidative degradation: The aminophenoxy group is prone to oxidation, which can lead to the formation of colored degradation products like quinone-imines. The pyridine (B92270) ring can also be oxidized.[1][3]- Degas solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon).- Consider adding antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to the formulation.- Minimize headspace in storage vials to reduce contact with air.[1]
Precipitation of the compound from the solution Poor solubility or degradation to a less soluble product: Changes in pH or temperature can affect the solubility of the compound or its degradation products.- For solubility issues, consider slight pH adjustments within the stable range (pH 6-8) or the use of non-ionic surfactants like Polysorbate 80.[1]- If precipitation occurs upon storage, it may be due to degradation. Analyze the precipitate to identify its composition.
Inconsistent results between experiments Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to degradation and variable results.[1]- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Conduct experiments under low-light conditions whenever feasible.[1]
Accelerated degradation at room temperature Temperature-induced degradation: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[1]- Prepare and store solutions at low temperatures, such as 2-8°C for short-term storage.- For long-term storage, aliquot the solution and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: For short-term storage (a few days to a week), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • pH: The solution should be buffered to a neutral pH, ideally between 6.0 and 8.0.[1]

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For highly sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1]

Q3: Can the buffer system itself affect the stability of the compound?

A3: Yes, some buffer components can potentially catalyze degradation. For example, phosphate buffers have been known to sometimes catalyze hydrolysis. It is recommended to test the stability of the compound in a few different buffer systems (e.g., citrate, acetate) at the desired pH to identify the most suitable one for your application.

Q4: How can I determine the stability of my specific this compound solution?

A4: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products and ensure the analytical method can separate them from the parent compound.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.[4][5][6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to 80°C in an oven.

    • Photodegradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent_hydrolysis 4-(4-Aminophenoxy)-N- methylpicolinamide product_acid 4-(4-Aminophenoxy)picolinic Acid parent_hydrolysis->product_acid H+ or OH- product_amine Methylamine parent_hydrolysis->product_amine H+ or OH- parent_oxidation 4-(4-Aminophenoxy)-N- methylpicolinamide product_quinone Quinone-imine derivatives parent_oxidation->product_quinone [O] parent_photo 4-(4-Aminophenoxy)-N- methylpicolinamide product_photo Photolytic products parent_photo->product_photo Light (UV/Vis) start Prepare Solution in Relevant Buffer storage Aliquot and Store under Varied Conditions (Temp, Light) start->storage sampling Withdraw Samples at Defined Timepoints storage->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradants analysis->data evaluation Determine Degradation Rate and Optimal Conditions data->evaluation start Instability Observed? check_ph Check pH start->check_ph Yes check_temp Check Temperature check_ph->check_temp Is 6-8 adjust_ph Adjust pH to 6-8 with Buffer check_ph->adjust_ph Not 6-8 check_light Check Light Exposure check_temp->check_light Controlled adjust_temp Store at 2-8°C or Frozen check_temp->adjust_temp Elevated check_ox Check for Oxidation check_light->check_ox Protected adjust_light Use Amber Vials check_light->adjust_light Exposed adjust_ox Use Inert Gas/ Antioxidants check_ox->adjust_ox Suspected end Stability Improved adjust_ph->end adjust_temp->end adjust_light->end adjust_ox->end

References

Technical Support Center: Overcoming Resistance to 4-(4-Aminophenoxy)-N-methylpicolinamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-(4-Aminophenoxy)-N-methylpicolinamide-based inhibitors, which are known to target the RAF/MEK/ERK signaling cascade.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and related compounds.

Issue 1: Decreased or Loss of Inhibitor Efficacy in Cell Lines Over Time

Possible Cause: Acquired resistance through genetic or epigenetic modifications.

Troubleshooting Steps:

  • Confirm Cell Line Identity and Purity:

    • Perform short tandem repeat (STR) profiling to authenticate the cell line.

    • Regularly test for mycoplasma contamination.

  • Assess MAPK Pathway Activation:

    • Perform Western blot analysis to check the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK). An increase in their phosphorylation despite inhibitor treatment suggests pathway reactivation.[1][2]

  • Sequence Key Genes:

    • Sequence upstream and downstream effectors of the MAPK pathway, such as BRAF, RAS (KRAS, NRAS), and MEK (MAP2K1), to identify potential secondary mutations that confer resistance.[3][4]

  • Investigate Bypass Tracks:

    • Examine the activation of parallel signaling pathways, such as the PI3K/Akt pathway, by checking the phosphorylation of Akt and other key components.[2][5] Activation of these pathways can compensate for MAPK inhibition.

  • Evaluate Drug Efflux:

    • Assess the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) which can actively pump the inhibitor out of the cell.

Issue 2: High Intrinsic Resistance in a New Cell Line

Possible Cause: Pre-existing genetic alterations that make the cell line inherently resistant to the inhibitor.

Troubleshooting Steps:

  • Characterize the Baseline MAPK Pathway Status:

    • Perform a baseline assessment of MAPK pathway activation (p-MEK, p-ERK) without any inhibitor treatment.

    • Sequence key genes (BRAF, RAS, MEK) to identify any known resistance-conferring mutations. For instance, some mutations in the allosteric binding pocket of MEK can confer resistance.[6]

  • Determine the IC50 Value:

    • Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to sensitive cell lines.

  • Assess for Compensatory Signaling:

    • Investigate the baseline activity of potential bypass pathways like PI3K/Akt.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to RAF/MEK inhibitors like those based on this compound?

A1: The most frequently observed resistance mechanisms involve the reactivation of the MAPK pathway.[1][2] This can occur through:

  • Secondary mutations in the drug target (e.g., MEK1 mutations).[3]

  • Mutations in upstream activators such as NRAS.[4][7]

  • Amplification of the BRAF gene .[8]

  • Activation of bypass signaling pathways , most notably the PI3K/Akt pathway.[2][5]

  • Alternative splicing of BRAF.[7]

Q2: How can I overcome resistance to my this compound-based inhibitor?

A2: A primary strategy to overcome resistance is the use of combination therapies.[6]

  • Dual MAPK Pathway Blockade: Combining a RAF or MEK inhibitor with an ERK inhibitor can be effective in overcoming acquired resistance and preventing its emergence.[6][8]

  • Targeting Bypass Pathways: If resistance is mediated by the activation of a parallel pathway like PI3K/Akt, combining your inhibitor with a PI3K or Akt inhibitor may restore sensitivity.[2]

  • Alternative Dosing Strategies: Intermittent or adaptive dosing schedules are being explored to delay the onset of resistance.

Q3: What experimental assays are essential for studying resistance?

A3: A combination of in vitro assays is crucial:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the inhibitor and to calculate IC50 values.

  • Western Blotting: To analyze the phosphorylation status and expression levels of proteins in the MAPK and other signaling pathways.

  • Co-immunoprecipitation (Co-IP): To study protein-protein interactions, such as the dimerization of RAF proteins.

  • Colony Formation Assays: To assess the long-term effects of the inhibitor on cell proliferation and survival.

  • Synergy Assays (e.g., Chou-Talalay method): To evaluate the effectiveness of combination therapies.

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical this compound-based Inhibitor (Compound X) in Sensitive and Resistant Cell Lines.

Cell LineStatusCompound X IC50 (nM)
Sensitive Line AParental50
Resistant Line A-RAcquired Resistance>1000
Sensitive Line BParental75
Resistant Line B-RAcquired Resistance>1500

Experimental Protocols

Protocol 1: Western Blot for MAPK Pathway Activation

  • Cell Lysis:

    • Treat cells with the inhibitor for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide-based Inhibitor Inhibitor->RAF Resistance_Mechanisms cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Tracks Inhibitor RAF/MEK Inhibitor RAF RAF Inhibitor->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RAS_mutation Upstream Mutation (e.g., NRAS) RAS_mutation->RAF Activates MEK_mutation Downstream Mutation (e.g., MEK1) MEK_mutation->ERK Activates RAF_amp BRAF Amplification RAF_amp->MEK Increased signaling PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Proliferation Promotes Troubleshooting_Workflow Start Decreased Inhibitor Efficacy Observed Confirm_Cells Authenticate Cell Line (STR, Mycoplasma) Start->Confirm_Cells Assess_MAPK Assess p-ERK/p-MEK (Western Blot) Confirm_Cells->Assess_MAPK Pathway_Reactivated MAPK Pathway Reactivated? Assess_MAPK->Pathway_Reactivated Sequence_Genes Sequence RAS/RAF/MEK Pathway_Reactivated->Sequence_Genes Yes Assess_Bypass Assess Bypass Pathways (e.g., p-Akt) Pathway_Reactivated->Assess_Bypass No Mutation_Found Resistance Mutation Identified Sequence_Genes->Mutation_Found Bypass_Active Bypass Pathway Active Assess_Bypass->Bypass_Active Consider_Combo Consider Combination Therapy Mutation_Found->Consider_Combo Bypass_Active->Consider_Combo

References

Technical Support Center: Purification of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of several pharmaceutical compounds, including being a known impurity of Sorafenib.[1] This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the impurity profile of the crude material, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Based on common synthetic routes, likely impurities include:

  • Unreacted Starting Materials: 4-aminophenol (B1666318) and 4-chloro-N-methylpicolinamide.[2]

  • Side-Reaction Products: Isomeric products or compounds formed from undesired reactions of the starting materials or intermediates.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. For visualization of the aromatic amine product and potential impurities on a TLC plate, several methods can be employed:

  • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.[4]

  • Iodine Vapor: Iodine complexes with many organic compounds, rendering them as brown spots.[4][5]

  • Cinnamaldehyde Stain: This reagent can be used for the specific detection of aromatic primary amines, which appear as yellow spots.[6][7]

  • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains effective for visualizing nucleophilic compounds like amines.[4]

Troubleshooting Guides

Column Chromatography

Column chromatography is a widely used technique for the purification of this compound.

Experimental Protocol:

A typical column chromatography setup for this compound involves using silica (B1680970) gel as the stationary phase and a mixture of a non-polar and a polar solvent as the mobile phase.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often effective. Start with 100% DCM and gradually increase the percentage of MeOH.

  • Sample Loading: The crude product can be dry-loaded onto silica gel or dissolved in a minimal amount of the initial mobile phase.

  • Elution: Collect fractions and analyze them by TLC to identify those containing the pure product.

Troubleshooting Common Issues:

Issue Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
Product is eluting with impurities Poor separation between the product and impurities.Optimize the solvent system. A shallower gradient (slower increase in methanol concentration) may improve separation. Consider using a different solvent system, such as ethyl acetate (B1210297)/hexane with a small amount of triethylamine (B128534).
Peak Tailing The amine functional group is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Streaking on TLC The sample is overloaded on the TLC plate, or the compound is interacting strongly with the silica.Spot a more dilute sample on the TLC plate. Add a drop of triethylamine to the developing solvent for the TLC.

Purification Workflow for Column Chromatography ```dot graph ColumnChromatographyWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Crude [label="Crude Product"]; PrepareColumn [label="Prepare Silica Gel Column"]; LoadSample [label="Load Sample"]; Elute [label="Elute with DCM/MeOH Gradient"]; CollectFractions [label="Collect Fractions"]; TLC [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; PureProduct [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> PrepareColumn; PrepareColumn -> LoadSample; LoadSample -> Elute; Elute -> CollectFractions; CollectFractions -> TLC; TLC -> Combine [label="Identify Pure Fractions"]; Combine -> Evaporate; Evaporate -> PureProduct; }

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

Preparative HPLC

For achieving very high purity, preparative HPLC is the method of choice. Analytical HPLC methods for Sorafenib and its impurities can often be adapted for preparative scale.

Experimental Protocol:

The following is a suggested starting point for a preparative HPLC method, which should be optimized for your specific system and sample.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water or a buffer (e.g., ammonium (B1175870) acetate or formic acid in water) is common. A gradient elution from a lower to a higher percentage of ACN is generally effective.

  • Flow Rate: The flow rate will depend on the column dimensions.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 265 nm for similar structures) is suitable.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as the initial mobile phase or DMSO, and filter it before injection.

Quantitative Data for a Representative Analytical HPLC Method:

Parameter Suggested Starting Conditions for Preparative HPLC
Column C18, 10 µm particle size, e.g., 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a higher percentage over 20-30 minutes
Flow Rate 15-25 mL/min (depending on column diameter)
Detection UV at 265 nm
Sample Injection Dissolve in DMSO or mobile phase A, filter before injection

Troubleshooting Common Issues:

Issue Possible Cause Solution
Poor resolution between peaks The mobile phase gradient is too steep. The column is overloaded.Use a shallower gradient. Inject a smaller amount of the sample.
Broad peaks Column degradation, improper mobile phase pH, or secondary interactions.Use a new column. Ensure the mobile phase pH is compatible with the stationary phase and the compound. Consider adding an ion-pairing reagent if necessary.
Product precipitates on the column The sample is not fully soluble in the mobile phase.Dissolve the sample in a stronger solvent (like DMSO) for injection, but ensure the injection volume is small to avoid solvent effects. Modify the initial mobile phase to be more solubilizing.

Preparative HPLC Decision Pathway

PrepHPCLCDecision Start Need High Purity Product AnalyticalMethod Develop/Adapt Analytical HPLC Method Start->AnalyticalMethod ScaleUp Scale Up to Preparative Column AnalyticalMethod->ScaleUp Optimize Optimize Gradient & Loading ScaleUp->Optimize RunPrep Run Preparative HPLC Optimize->RunPrep AnalyzeFractions Analyze Fractions RunPrep->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate FinalProduct High Purity Product Evaporate->FinalProduct

Caption: A logical pathway for developing a preparative HPLC method for the purification of this compound.

References

Technical Support Center: Addressing Off-Target Effects of 4-(4-Aminophenoxy)-N-methylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-(4-aminophenoxy)-N-methylpicolinamide analogs. These compounds are potent kinase inhibitors, often targeting the MET receptor tyrosine kinase, but can exhibit activity against other kinases due to the conserved nature of the ATP-binding site.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for this compound analogs?

A1: Due to the structural similarities in the ATP-binding pocket of kinases, this compound analogs designed as MET inhibitors may also exhibit inhibitory activity against other receptor tyrosine kinases. Common off-targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[2][3] The specific off-target profile can vary significantly based on the detailed chemical structure of the analog.[2]

Q2: We are observing a stronger anti-proliferative effect in our cell-based assay than expected from MET inhibition alone. Could this be due to off-target effects?

A2: Yes, a more potent than expected anti-proliferative effect is a common indicator of off-target activity. This could be due to the inhibition of other kinases involved in cell proliferation and survival, such as VEGFR2 or PDGFR, which are frequently expressed in cancer cell lines.[3] To investigate this, it is recommended to perform a dose-response analysis and compare the IC50 value for proliferation with the IC50 for MET phosphorylation. A significant discrepancy suggests the involvement of off-target kinases.

Q3: How can we confirm that our this compound analog is engaging its intended target, MET, within the cell?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[4] This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation. An increase in the thermal stability of the MET protein in the presence of your compound provides strong evidence of intracellular target engagement.[4]

Q4: What is a kinase selectivity profile and how is it interpreted?

A4: A kinase selectivity profile is a comprehensive assessment of the inhibitory activity of a compound against a large panel of purified kinases.[5] The results are often presented as the percentage of inhibition at a fixed concentration or as IC50 values for each kinase.[6] A compound is considered more selective if it potently inhibits the primary target while showing significantly less activity against other kinases.[5] A common metric is the selectivity score, which quantifies the number of off-targets inhibited above a certain threshold.[7]

Q5: Can computational modeling help predict potential off-targets for our analogs?

A5: Yes, computational methods like molecular docking can be used to predict potential off-targets.[8] By docking the structure of your analog into the ATP-binding sites of various kinases, you can identify those with a high predicted binding affinity.[8] However, these in silico predictions should always be validated experimentally, for instance, through a biochemical kinase profiling assay.[3]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Question: Our this compound analog is inducing a cellular phenotype (e.g., changes in morphology, migration) that is not consistent with the known functions of MET signaling. How can we troubleshoot this?

Answer: This situation strongly suggests an off-target effect. The following workflow can help you dissect the underlying cause:

G A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement A->B C Perform Cellular Thermal Shift Assay (CETSA) for MET B->C Validate binding to MET D Step 2: Investigate Downstream Signaling C->D E Western Blot for p-MET, p-ERK, p-AKT D->E Check if MET pathway is inhibited F Step 3: Identify Potential Off-Targets E->F G Kinase Selectivity Profiling (e.g., ADP-Glo) F->G Screen against a kinase panel H Step 4: Validate Off-Target Engagement G->H I CETSA for top off-target candidates H->I Confirm binding to off-targets in cells J Step 5: Use Tool Compounds I->J K Treat cells with selective inhibitors for identified off-targets J->K Phenocopy with specific inhibitors L Does the phenotype match? K->L

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that your compound is binding to MET in your cellular model using CETSA. A lack of target engagement would indicate that the observed phenotype is entirely due to off-target effects.

  • Analyze On-Target Pathway Modulation: Use Western blotting to check the phosphorylation status of MET and its key downstream effectors (e.g., AKT, ERK). If the MET pathway is not inhibited at concentrations where the phenotype is observed, it's likely an off-target effect.

  • Broad Kinase Profiling: The most direct way to identify potential off-targets is to screen your compound against a large panel of kinases.[5] This will provide a quantitative measure of its activity against hundreds of kinases.

  • Validate Off-Target Engagement: For the most potent off-targets identified in the kinase screen, perform CETSA to confirm that your compound also engages them within the cell.

  • Use Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other known, structurally distinct MET inhibitors. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of MET. If the phenotype is not reversed, it is likely due to an off-target effect.

Issue 2: Inconsistent Activity Between Biochemical and Cellular Assays

Question: Our analog shows high potency against purified MET kinase in a biochemical assay, but has much weaker activity in our cell-based assays. What could be the reason?

Answer: This discrepancy is common and can be attributed to several factors related to the cellular environment.

G A High Biochemical Potency, Low Cellular Activity B Poor Cell Permeability? A->B C Compound Efflux? A->C D Compound Metabolism? A->D E High Intracellular ATP? A->E F Perform CETSA to confirm intracellular target engagement B->F Troubleshoot G Use efflux pump inhibitors (e.g., verapamil) C->G Troubleshoot H LC-MS analysis of compound stability in media and cell lysates D->H Troubleshoot I Increase compound concentration in cellular assays E->I Troubleshoot

Caption: Troubleshooting inconsistent assay results.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane. CETSA is an excellent tool to indirectly assess cell permeability by directly measuring intracellular target engagement.

  • Consider Active Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can help to test this hypothesis.

  • Evaluate Compound Stability: The compound may be rapidly metabolized by the cells. Use LC-MS to determine the stability of your compound in cell culture media and cell lysates over the time course of your experiment.

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in cellular assays.

Quantitative Data on Off-Target Effects

The following table provides a representative example of a kinase selectivity profile for a hypothetical this compound analog (Compound X), designed as a MET inhibitor. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Kinase FamilyPotential Implication of Off-Target Inhibition
MET (Primary Target) 5 Tyrosine Kinase On-target activity
VEGFR250Tyrosine KinaseInhibition of angiogenesis
PDGFRβ75Tyrosine KinaseAnti-proliferative effects
c-Kit120Tyrosine KinaseEffects on hematopoiesis and melanogenesis
ABL1250Tyrosine KinasePotential for cardiotoxicity
SRC400Tyrosine KinaseBroad effects on cell growth and survival
LCK>1000Tyrosine KinaseLow potential for off-target effects on T-cell signaling
p38α>1000Serine/Threonine KinaseLow potential for off-target effects on inflammatory pathways

Note: This data is illustrative. The actual off-target profile of any given analog must be determined experimentally.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Off-Target Profiling

This protocol outlines the general steps for determining the IC50 of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. To each well, add 2.5 µL of a 2x kinase/substrate mixture.

  • Initiate Reaction: Add 5 µL of 2x ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL. Include no-inhibitor (vehicle) and no-kinase controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G A Prepare serial dilutions of test compound B Add compound and kinase/substrate mix to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent F->G H Incubate at RT for 30-60 min G->H I Measure luminescence H->I J Calculate IC50 values I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to verify the binding of an inhibitor to its target protein in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at the desired concentration or with DMSO for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Keep one aliquot at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Analysis: Analyze the amount of soluble target protein (e.g., MET) at each temperature by Western blotting.

  • Data Interpretation: An increased amount of soluble target protein in the compound-treated samples at higher temperatures, compared to the DMSO-treated samples, indicates thermal stabilization and therefore, target engagement.

G A Treat cells with compound or DMSO B Harvest and resuspend cells in PBS A->B C Heat cell aliquots at various temperatures B->C D Lyse cells C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble proteins) E->F G Analyze target protein levels by Western Blot F->G H Compare protein stability between treated and control samples G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Diagrams

The following diagrams illustrate potential on-target and off-target signaling pathways that can be affected by this compound analogs.

G cluster_0 On-Target Pathway HGF HGF MET MET HGF->MET PI3K PI3K MET->PI3K ERK ERK MET->ERK AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation ERK->Proliferation Analog 4-(4-Aminophenoxy)-N- methylpicolinamide Analog Analog->MET

Caption: On-target inhibition of the HGF/MET signaling pathway.

G cluster_1 Potential Off-Target Pathways Analog 4-(4-Aminophenoxy)-N- methylpicolinamide Analog VEGFR2 VEGFR2 Analog->VEGFR2 PDGFR PDGFR Analog->PDGFR cKit c-Kit Analog->cKit Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellGrowth Cell Growth PDGFR->CellGrowth Various Various Cellular Processes cKit->Various

Caption: Potential off-target inhibition of other receptor tyrosine kinases.

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling for Picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed coupling reactions for picolinamide (B142947) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your palladium-catalyzed picolinamide synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction is not yielding the desired picolinamide product. What are the first things I should check?

  • Answer:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.

    • Reagent Quality:

      • Solvent: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle. The quality of the solvent can significantly impact the reaction's success, and trace impurities may poison the catalyst.

      • Amine/Aryl Halide: Verify the purity of your starting materials. Impurities can inhibit the catalyst.

      • Base: Ensure the base is fresh and has been stored correctly. Some bases are hygroscopic and their effectiveness can be diminished by moisture.

    • Catalyst and Ligand Integrity:

      • Use a fresh source of palladium precursor and ligand. Phosphine-based ligands can oxidize over time if not stored properly.

      • Consider using a pre-formed palladium catalyst, which can be more stable and lead to more reproducible results.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

  • Question: My reaction mixture turns black, and I observe a precipitate, which I suspect is palladium black. What causes this and how can I prevent it?

  • Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into palladium metal. This is a common issue and can be caused by:

    • Presence of Oxygen: As mentioned above, rigorous exclusion of air is critical.

    • High Temperatures: While many coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition. Try lowering the reaction temperature and extending the reaction time.

    • Inappropriate Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, it may not adequately protect the palladium from agglomeration. For challenging substrates, consider sterically hindered biarylphosphine ligands.

    • Substrate-Related Issues: Some substrates or the products formed can coordinate too strongly to the palladium center, leading to catalyst deactivation. If you are using an aryl iodide, the generated iodide anion can sometimes inhibit the catalyst.[1]

Issue 3: Incomplete Conversion

  • Question: My reaction stalls before the starting material is fully consumed. How can I drive the reaction to completion?

  • Answer:

    • Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.

    • Re-evaluate the Base: The choice of base is crucial. For picolinamide synthesis via Buchwald-Hartwig amination, common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate. Weaker bases may require higher temperatures.

    • Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic species.[2] Toluene (B28343), dioxane, and THF are commonly used. For a particular reaction, one solvent may be significantly better than others.

    • Increase Temperature: If catalyst stability is not an issue, carefully increasing the reaction temperature can improve the reaction rate and conversion.

Issue 4: Side Product Formation (e.g., Hydrodehalogenation)

  • Question: I am observing significant amounts of the hydrodehalogenated arene as a byproduct. What is causing this and how can I minimize it?

  • Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This can occur via β-hydride elimination from the palladium-amide intermediate.[3] To minimize this:

    • Choice of Ligand: Bidentate phosphine (B1218219) ligands like BINAP or DPPF have been shown to suppress side reactions compared to monodentate ligands in some cases.[3]

    • Reaction Conditions: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

    • Base Selection: The nature of the base can influence the prevalence of side reactions. Experiment with different bases to find the optimal one for your specific substrate combination.

Issue 5: Picolinamide as a Directing Group - Regioselectivity Issues

  • Question: I am using a picolinamide as a directing group for C-H functionalization, but I am getting a mixture of products or functionalization at the wrong position. How can I improve regioselectivity?

  • Answer: The picolinamide group is a powerful directing group for C-H activation.[4] However, achieving high regioselectivity can be challenging.

    • Ligand Modification: The electronic and steric properties of the ligand can influence which C-H bond is activated. Electron-deficient pyridone ligands can favor γ-functionalization, while electron-rich pyridone ligands may promote δ-functionalization.[5]

    • Directing Group Modification: Modifying the picolinamide directing group itself can tune reactivity and selectivity. For instance, introducing substituents on the pyridine (B92270) ring can influence the outcome of the reaction.[6][7]

    • Solvent Choice: The solvent can also play a role in directing the regioselectivity of the C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed synthesis of picolinamides (Buchwald-Hartwig Amination)?

A1: The catalytic cycle for the Buchwald-Hartwig amination involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The picolinamide nitrogen coordinates to the Pd(II) center, and a base removes a proton from the amide, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amide are eliminated from the palladium center, forming the desired C-N bond of the picolinamide product and regenerating the Pd(0) catalyst.[3]

Q2: How do I choose the right palladium precursor and ligand?

A2: The choice of catalyst system is critical for success.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts. Precatalysts are often preferred as they are more stable and can be activated in situ under milder conditions.[8]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. For picolinamide synthesis, bulky, electron-rich phosphine ligands are generally effective. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), biarylphosphine ligands (e.g., XPhos, SPhos), and ferrocene-based ligands (e.g., dppf). The optimal ligand often needs to be determined empirically for a specific substrate pair.

Q3: What is the role of the base in the reaction?

A3: The base is essential for the deprotonation of the picolinamide during the catalytic cycle to form the palladium-amido intermediate. The choice of base can affect the reaction rate, yield, and side product formation. Strong, non-nucleophilic bases like NaOtBu are often effective, but for base-sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[9]

Q4: How do I remove the picolinamide directing group after a C-H functionalization reaction?

A4: The picolinamide directing group can typically be removed under various conditions. One common method involves activating the picolinamide with Boc anhydride, followed by a nickel-catalyzed esterification.[10] Another approach is reductive cleavage using zinc and hydrochloric acid.[6]

Q5: How can I remove residual palladium from my final product?

A5: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite or Silica (B1680970) Gel: Often, a simple filtration can remove precipitated palladium.

  • Treatment with Scavengers: There are commercially available palladium scavengers, such as silica-bound thiols or amines, that can effectively bind and remove palladium from the product solution.

  • Aqueous Washes: Quenching the reaction with a solution of sodium thiosulfate (B1220275) can sometimes help in precipitating the palladium for easier removal by filtration.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Arylation of Benzylpicolinamide [11]

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneCs₂CO₃ (2)Toluene11025
2Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene11038
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Toluene11075
4Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)Toluene11062
5Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Toluene11055
6Pd(OAc)₂ (5)XPhos (10)NaOtBu (2)Toluene11041
7Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Dioxane11082
8Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)DMF11068

Reactions were carried out with benzylpicolinamide and an aryl iodide.

Table 2: Effect of Picolinamide Directing Group Substitution on C-H Arylation [6]

Picolinamide SubstituentSolventYield (%)
HToluene65
3-MeToluene78
5-MeToluene60
3-CF₃Toluene25
3-Me3-methyl-3-pentanol85

Reactions were performed on a bornylamine scaffold with an aryl iodide.

Experimental Protocols

General Procedure for Palladium-Catalyzed Picolinamide Synthesis (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), picolinamide (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR Ar-Pd(II)(L2)-NHR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR Amine Coordination & Deprotonation (R-NH2, Base) Ar-Pd(II)(L2)-NHR->Pd(0)L2 Regeneration Product (Ar-NHR) Product (Ar-NHR) Ar-Pd(II)(L2)-NHR->Product (Ar-NHR) Reductive Elimination Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_start cluster_checks cluster_optimization cluster_end Start Low/No Yield Inert_Atmosphere Check Inert Atmosphere Start->Inert_Atmosphere Reagent_Quality Verify Reagent Purity & Dryness Inert_Atmosphere->Reagent_Quality OK Catalyst_Integrity Use Fresh Catalyst/Ligand Reagent_Quality->Catalyst_Integrity OK Change_Base Screen Different Bases Catalyst_Integrity->Change_Base Still Low Yield Change_Solvent Screen Different Solvents Change_Base->Change_Solvent Change_Ligand Screen Different Ligands Change_Solvent->Change_Ligand Adjust_Temp Adjust Temperature Change_Ligand->Adjust_Temp Success Improved Yield Adjust_Temp->Success

References

Technical Support Center: Scale-Up of 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-N-methylpicolinamide with 4-aminophenol (B1666318) in the presence of a strong base.[1][2][3][4][5]

Q2: What are the critical process parameters to control during the SNAr reaction for scalability?

A2: Key parameters include temperature control, the choice of base and solvent, and the rate of addition of reagents.[6][7] Strong bases like potassium tert-butoxide can generate significant exotherms, necessitating careful thermal management during scale-up.[6][8]

Q3: What are some common impurities encountered in the synthesis?

A3: Impurities can arise from the starting materials or side reactions. A potential impurity in the 4-chloro-N-methylpicolinamide precursor is an over-chlorinated pyridine (B92270) species.[9] During the main reaction, byproducts can form from undesired reactions of 4-aminophenol. Unreacted starting materials may also be present in the crude product.

Q4: What purification methods are effective for obtaining high-purity this compound?

A4: Column chromatography is a frequently cited method for purification at the lab scale.[3][4] For larger quantities, recrystallization is a more viable and economical option. The choice of solvent for recrystallization is critical for effective purification.

Q5: Are there any significant safety concerns when scaling up this synthesis?

A5: Yes, several safety hazards need to be addressed. The use of strong bases like potassium tert-butoxide and sodium hydride requires strict exclusion of moisture to prevent violent reactions.[6][8][10][11][12][13] Solvents such as DMF and DMSO have associated health risks and can decompose exothermically under certain conditions.[7][9] Proper quenching procedures for the reactive bases are crucial for safe handling on a large scale.[6][8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometric amount. - Check the purity of starting materials.
Degradation of product or reactants.- Lower the reaction temperature. - Use a milder base if possible.
Presence of Over-Chlorinated Impurity in 4-chloro-N-methylpicolinamide Harsh chlorinating conditions during precursor synthesis.- Use a milder chlorinating agent than thionyl chloride if possible. - Carefully control the stoichiometry of the chlorinating agent and the reaction temperature.
Formation of Colored Impurities Oxidation of 4-aminophenol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified 4-aminophenol.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- For chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - For recrystallization, perform a solvent screen to find a suitable solvent or solvent mixture.
Persistent emulsion during aqueous workup.- Add brine to increase the ionic strength of the aqueous layer.[6] - Adjust the pH of the aqueous layer.[6] - Filter the mixture through a pad of Celite®.[6]
Runaway Reaction During Scale-Up Poor heat dissipation from exothermic reaction.- Ensure the reactor has adequate cooling capacity. - Add the strong base or other reactive reagents slowly and in a controlled manner.[6] - Dilute the reaction mixture with an inert solvent to help manage the exotherm.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium tert-Butoxide

This protocol is adapted from literature procedures.[3][4][5]

  • Preparation: To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture for 1-2 hours at room temperature. Then, add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of 4-chloro-N-methylpicolinamide (Precursor)

This protocol is based on literature methods for the synthesis of the precursor.[1]

  • Acid Chloride Formation: To a suspension of 2-picolinic acid (1.0 eq) in a suitable solvent (e.g., THF), add thionyl chloride (3.5 eq) and a catalytic amount of DMF.

  • Heating: Heat the mixture at 70 °C for 16 hours.

  • Amidation: Cool the reaction mixture and cautiously add it to a 40% aqueous solution of methylamine (B109427) at 0-3 °C.

  • Isolation: Stir the mixture for 4 hours, then isolate the product, which may precipitate or be extracted. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide Product This compound 4-chloro-N-methylpicolinamide->Product 4-aminophenol 4-aminophenol 4-aminophenol->Product Base (e.g., KOtBu) Base (e.g., KOtBu) Solvent (e.g., DMF) Solvent (e.g., DMF) Heat (e.g., 80 °C) Heat (e.g., 80 °C)

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere analyze_impurities Analyze Impurity Profile (LC-MS, NMR) check_sm->analyze_impurities check_conditions->analyze_impurities check_atmosphere->analyze_impurities purification Optimize Purification (Chromatography/Recrystallization) analyze_impurities->purification end Improved Synthesis purification->end

Caption: Troubleshooting workflow for synthesis issues.

Purification_Strategy crude Crude Product scale Scale of Synthesis? crude->scale lab_scale Lab Scale (<10g) scale->lab_scale Small pilot_scale Pilot/Production Scale scale->pilot_scale Large chromatography Column Chromatography lab_scale->chromatography recrystallization Recrystallization pilot_scale->recrystallization pure_product Pure Product chromatography->pure_product solvent_screen Solvent Screening recrystallization->solvent_screen solvent_screen->pure_product

References

refining analytical techniques for 4-(4-Aminophenoxy)-N-methylpicolinamide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am observing poor peak shape (e.g., tailing or fronting) for my analyte in HPLC analysis. What are the potential causes and solutions?

A1: Poor peak shape for this compound can arise from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Solution: Ensure the column is properly conditioned. If the problem persists, consider using a new column or a different stationary phase. A C18 column is a common starting point, but for a polar compound, a column with a different selectivity might be beneficial.

  • Mobile Phase pH: The pKa of this compound will influence its ionization state.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. Buffering the mobile phase (e.g., with formate (B1220265) or acetate) can improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Contamination: Buildup of contaminants on the column can cause peak tailing.

    • Solution: Wash the column with a strong solvent. Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components.

Q2: My LC-MS/MS assay for this compound suffers from low sensitivity. How can I improve it?

A2: Low sensitivity in LC-MS/MS analysis can be due to suboptimal ionization, matrix effects, or inefficient sample preparation.

  • Ionization Source Optimization:

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for your analyte. Given its structure, positive ion mode is likely to be more sensitive.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Enhance the sample preparation method (e.g., using a more selective SPE sorbent) to remove these interferences. The use of a deuterated internal standard can help to compensate for matrix effects.[1]

  • Sample Preparation: Inefficient extraction can lead to low recovery and thus low sensitivity.

    • Solution: Evaluate different sample preparation techniques, such as liquid-liquid extraction (LLE) with various organic solvents or different SPE cartridges, to maximize the recovery of this compound.

Q3: I am seeing significant variability in my quantitative results. What could be the cause?

A3: High variability in quantitative analysis is often linked to issues with sample processing, instrument stability, or the internal standard.

  • Inconsistent Sample Preparation:

    • Solution: Automate sample preparation steps where possible. Ensure precise and consistent execution of manual steps, such as pipetting and evaporation.

  • Internal Standard Issues: An inappropriate or improperly used internal standard (IS) can introduce variability.

    • Solution: Use a stable, isotopically labeled internal standard like this compound-d3 if available, as it will have very similar chemical and physical properties to the analyte.[1] Ensure the IS is added early in the sample preparation process to account for variability in extraction and matrix effects.

  • Instrument Instability: Fluctuations in the LC pump or mass spectrometer can lead to inconsistent results.

    • Solution: Perform regular system maintenance and calibration. Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Standard Concentration Range 1 - 100 µg/mL
Protocol 2: LC-MS/MS Bioanalysis of this compound in Plasma

This protocol provides a starting point for the sensitive quantification of this compound in a biological matrix like plasma. LC-MS/MS is a preferred method for bioanalysis due to its high sensitivity and selectivity.[2]

Parameter Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (Analyte) Q1: 244.1 m/z -> Q3: [Product Ion m/z]
MRM Transition (IS) Q1: 247.1 m/z -> Q3: [Product Ion m/z]
Sample Preparation Protein precipitation followed by SPE

Note: The specific product ions for the MRM transitions need to be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (e.g., Deuterated Analyte) Plasma->IS Precip Protein Precipitation (e.g., with Acetonitrile) IS->Precip SPE Solid-Phase Extraction (SPE) for Cleanup Precip->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Injection into LC-MS/MS Evap->Inject LC Chromatographic Separation (UPLC/HPLC) Inject->LC MS Mass Spectrometric Detection (Triple Quadrupole) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Review Data Review & Reporting Quant->Review

Caption: Workflow for the bioanalysis of this compound.

Troubleshooting_Tree Start Poor Analytical Result PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No CheckColumn Check Column Condition & Mobile Phase pH PeakShape->CheckColumn Yes Variability High Variability? Sensitivity->Variability No OptimizeMS Optimize MS Source Parameters Sensitivity->OptimizeMS Yes CheckIS Verify Internal Standard (Type & Addition Step) Variability->CheckIS Yes End Problem Resolved Variability->End No - Other Issue DiluteSample Dilute Sample (Check for Overload) CheckColumn->DiluteSample Issue Persists CleanColumn Clean Column & Implement Sample Cleanup DiluteSample->CleanColumn Issue Persists CleanColumn->End Resolved ImproveChroma Improve Chromatography (Resolve from Matrix) OptimizeMS->ImproveChroma Issue Persists EnhancePrep Enhance Sample Prep (Improve Recovery) ImproveChroma->EnhancePrep Issue Persists EnhancePrep->End Resolved AutomatePrep Automate Sample Preparation Steps CheckIS->AutomatePrep Issue Persists SystemCheck Perform System Suitability Check AutomatePrep->SystemCheck Issue Persists SystemCheck->End Resolved

Caption: Troubleshooting decision tree for analytical issues.

References

managing impurities in 4-(4-Aminophenoxy)-N-methylpicolinamide batches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with batches of 4-(4-Aminophenoxy)-N-methylpicolinamide. The focus is on identifying, managing, and controlling impurities that may arise during synthesis, purification, and storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

Impurities can be introduced at various stages of the manufacturing process.[1][2] The primary sources include:

  • Starting Materials: Purity of raw materials like 4-aminophenol (B1666318) and 4-chloro-N-methylpicolinamide is critical. Impurities present in these starting materials can carry through to the final product.[1][3]

  • Intermediates: Incomplete reactions can leave unreacted intermediates in the final mixture.[4]

  • Process-Related Impurities: These are by-products formed from side reactions occurring during the synthesis. For picolinamides, this can include the formation of isomers or products from reactions with solvents like DMF.[4][5][6]

  • Degradation Products: The final compound can degrade during manufacturing or storage due to factors like heat, light, or oxidation, particularly at the aminophenoxy group.[7]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., DMF, THF, Ethyl Acetate) may not be fully removed.[4]

  • Inorganic Impurities: Reagents (e.g., potassium carbonate) and catalysts (e.g., Raney Nickel) can introduce inorganic residues.[4]

Q2: I've detected an unexpected peak in my HPLC analysis. What is the standard procedure to identify it?

Identifying an unknown peak requires a systematic approach. The first step is to obtain a reliable impurity profile using a good, stability-indicating HPLC method.[7] Subsequent steps include:

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity.[4][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[8]

  • Spiking Studies: If you have reference standards for suspected impurities (e.g., starting materials, known by-products), spike a sample of your batch with these standards. An increase in the peak area of the unknown impurity suggests its identity.

  • Isolation: Use techniques like preparative HPLC to isolate a sufficient quantity of the impurity for structural analysis.[2]

  • Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated impurity to confirm its chemical structure.[8]

Q3: My final product has a darker color than expected. What is a likely cause?

A darker or off-color appearance, changing from the expected white or light-yellow solid, often indicates the presence of degradation products. The aminophenoxy moiety is susceptible to oxidation, which can form colored quinone-type species. This can be exacerbated by exposure to air, light, or trace metal impurities. It is crucial to review storage conditions and ensure the product is kept in a dark place under an inert atmosphere.[9]

Q4: How can I minimize the formation of process-related impurities during synthesis?

Controlling impurity formation is a key part of process development.[7] Strategies include:

  • Process Optimization: Carefully adjust reaction conditions such as temperature, pH, and reaction time to favor the desired reaction and minimize side reactions.[4]

  • High-Quality Raw Materials: Use high-purity starting materials to prevent the introduction of initial impurities.[4]

  • In-Process Controls (IPCs): Implement analytical checks at critical steps in the manufacturing process to monitor the formation of impurities and ensure the reaction is proceeding as expected.[8]

  • Purification Techniques: Employ robust purification methods like crystallization or chromatography to effectively remove impurities from the final product.[3]

Section 2: Troubleshooting Guides

Guide 1: High Levels of Unreacted Starting Materials in Final Batch
  • Problem: HPLC analysis shows significant peaks corresponding to 4-aminophenol and/or 4-chloro-N-methylpicolinamide.

  • Root Cause Analysis:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.

    • Inefficient Purification: The purification step (e.g., column chromatography, crystallization) may not be adequately separating the starting materials from the final product.

    • Reagent Degradation: The base or other reagents may have degraded, leading to lower reactivity.

  • Corrective Actions:

    • Verify Reagent Quality: Ensure all reagents, especially the base (e.g., potassium tert-butoxide), are fresh and have been stored correctly.

    • Optimize Reaction Conditions: Consider increasing the reaction time or temperature, following a carefully designed experimental plan.

    • Review Stoichiometry: Double-check the molar ratios of all reactants.

    • Improve Purification: Modify the purification protocol. For chromatography, adjust the solvent gradient. For crystallization, screen different solvent systems to improve selectivity.

Guide 2: Batch-to-Batch Variability in Impurity Profile
  • Problem: Different production batches show inconsistent types and levels of impurities.

  • Root Cause Analysis:

    • Inconsistent Raw Material Quality: Different lots of starting materials may have varying impurity profiles.[1]

    • Lack of Process Control: Minor deviations in process parameters (e.g., heating rate, stirring speed, addition times) between batches can affect impurity formation.

    • Equipment Contamination: Cross-contamination from previous runs due to inadequate cleaning procedures.[8]

  • Corrective Actions:

    • Qualify Suppliers: Source starting materials from reliable vendors and perform quality control checks on each new lot.[3]

    • Standardize Operating Procedures (SOPs): Ensure manufacturing processes are robust and strictly followed for every batch.[10]

    • Implement In-Process Controls: Monitor critical process parameters in real-time to ensure consistency.[3]

    • Validate Cleaning Procedures: Establish and validate thorough cleaning protocols for all equipment to prevent cross-contamination.[10]

Section 3: Data & Reference Tables

Table 1: Potential Impurities in this compound & Their Sources

Impurity ClassPotential CompoundLikely Source
Starting Materials 4-AminophenolUnreacted raw material
4-Chloro-N-methylpicolinamideUnreacted raw material
By-Products Isomeric substitution productsSide reaction during the nucleophilic aromatic substitution
Dimerized 4-aminophenolSide reaction under harsh basic/oxidative conditions
Degradation Products 4-(4-Iminocyclohexa-2,5-dienonoxy)-N-methylpicolinamideOxidation of the final product
Residual Solvents N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Solvents used in reaction and workup

Table 2: Common Analytical Techniques for Impurity Profiling

TechniquePurpose
HPLC (High-Performance Liquid Chromatography) Primary method to separate, detect, and quantify organic impurities.[4]
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the molecular weight and fragmentation patterns of unknown impurities for identification.[7]
GC (Gas Chromatography) To detect and quantify volatile impurities, particularly residual solvents.[4]
NMR (Nuclear Magnetic Resonance Spectroscopy) To provide detailed structural information of isolated impurities.[8]

Table 3: General ICH Q3A/Q3B Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. These are general thresholds and may vary based on the specific drug substance and its therapeutic indication.

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Objective: To separate and quantify this compound from its potential process-related impurities.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Objective: To identify and quantify residual solvents.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector (MS):

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable high-boiling point, inert solvent (e.g., DMSO).

Section 5: Visualizations

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product SM1 4-Aminophenol Reaction Nucleophilic Substitution (Base, Solvent, Heat) SM1->Reaction SM2 4-Chloro-N-methylpicolinamide SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Imp2 By-products & Isomers Reaction->Imp2 Purify Chromatography or Crystallization Workup->Purify Imp3 Residual Solvents Workup->Imp3 API 4-(4-Aminophenoxy)-N- methylpicolinamide Purify->API Imp4 Degradation Products API->Imp4 Storage/ Stress Imp1 Starting Material Impurities Imp1->Reaction Carry-over Imp2->Workup Generated Imp3->Purify Introduced

Caption: Synthesis workflow showing key stages and potential points of impurity introduction.

G Start Unknown Peak Detected in HPLC CheckRT Is retention time consistent with known impurities (starting materials, etc.)? Start->CheckRT Spike Perform Spiking Study with Reference Standards CheckRT->Spike Yes LCMS Perform LC-MS Analysis CheckRT->LCMS No Confirm Impurity Identified Spike->Confirm MW Determine Molecular Weight & Elemental Composition LCMS->MW Isolate Isolate Impurity via Preparative HPLC MW->Isolate NMR Perform NMR for Structural Elucidation Isolate->NMR Structure Structure Confirmed NMR->Structure

Caption: Troubleshooting workflow for the identification of an unknown impurity peak.

G RM Raw Material Control (Supplier Qualification, QC Testing) PC Process Control (Optimized & Validated Parameters) RM->PC IPC In-Process Monitoring (Real-time Analytics) PC->IPC Pur Purification (Effective Removal of Impurities) IPC->Pur Final Final Product Testing & Release (ICH Specifications) Pur->Final Stab Stability Studies (Assess Degradation) Final->Stab Stab->RM Feedback Loop for Process Improvement

Caption: A holistic strategy for controlling impurities throughout the product lifecycle.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the pharmacokinetic properties of 4-(4-aminophenoxy)-N-methylpicolinamide derivatives. This class of compounds holds significant promise, particularly as intermediates in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the drug discovery and development process.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What initial steps can I take to improve it for in vivo studies?

A1: Poor aqueous solubility is a common challenge that can hinder preclinical development by causing low and variable oral bioavailability. Initial strategies to consider include:

  • Salt Formation: For derivatives with basic functional groups, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, tosylate) can significantly enhance solubility.

  • Co-solvent Systems: Utilizing a mixture of solvents can improve the solubility of your compound for initial in vivo screening. Common co-solvents include polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), and ethanol.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.

Q2: I am observing high metabolic instability with my lead compound in liver microsome assays. What structural modifications could I explore?

A2: High metabolic instability often leads to rapid clearance and a short half-life in vivo. Consider the following structural modifications to block or slow down metabolism:

  • Deuteration: Strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down metabolism due to the kinetic isotope effect. This has been explored for this compound.

  • Introduction of Blocking Groups: Incorporating metabolically robust groups, such as fluorine atoms, at sites susceptible to oxidation can prevent metabolic breakdown.

  • Scaffold Hopping or Ring Modification: If a particular part of the molecule is identified as a metabolic hotspot, consider modifications to that ring system or exploring alternative, more stable scaffolds.

Q3: My derivative has good in vitro potency but low oral bioavailability. What are the likely causes and how can I investigate this?

A3: Low oral bioavailability despite good potency can be attributed to several factors beyond poor solubility, including:

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. In vitro metabolic stability assays using liver and intestinal microsomes can help assess this.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide insights into a compound's passive diffusion.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. Specific in vitro assays can determine if your compound is a P-gp substrate.

Troubleshooting Guides

Low Aqueous Solubility in Pre-formulation
Problem Possible Cause Troubleshooting Steps
Compound precipitates when diluted from DMSO stock into aqueous buffer. The compound "crashes out" due to its low solubility in the aqueous environment.1. Optimize the co-solvent system: Use a multi-component vehicle (e.g., PEG 400, PG, and water). 2. Employ solubilizing excipients: Consider using surfactants (e.g., Tween 80) or cyclodextrins to form inclusion complexes. 3. Reduce particle size: Micronization or nanocrystallization can increase the surface area for dissolution.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium, leading to inaccurate concentration measurements.1. Determine the kinetic solubility in the specific assay buffer to ensure you are working below the solubility limit. 2. Visually inspect assay plates for any signs of precipitation. 3. Use a formulation with higher solubilizing capacity for stock solutions.
Low and variable oral bioavailability in animal studies. Poor dissolution in the gastrointestinal tract.1. Develop an enabling formulation: Consider amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). 2. Perform salt screening to identify a more soluble and stable salt form.
High Metabolic Instability in In Vitro Assays
Problem Possible Cause Troubleshooting Steps
Rapid disappearance of the parent compound in liver microsome stability assay. The compound is a substrate for cytochrome P450 (CYP) enzymes.1. Identify the specific CYP isozymes involved using recombinant CYP enzymes. 2. Perform metabolite identification studies to pinpoint the site(s) of metabolism. 3. Synthesize analogs with modifications at the metabolic hot spots (e.g., fluorination, deuteration).
Discrepancy between human and rodent microsomal stability. Species differences in the expression and activity of metabolic enzymes.1. Test in microsomes from multiple species (e.g., human, rat, mouse, dog) to understand interspecies differences. 2. Consider using hepatocytes , which contain both Phase I and Phase II enzymes, for a more comprehensive metabolic profile.
Compound is stable in microsomes but shows high clearance in vivo. Metabolism may be occurring via non-CYP pathways or in extrahepatic tissues.1. Investigate metabolism in other subcellular fractions like S9, which contains cytosolic enzymes. 2. Assess stability in plasma to check for degradation by esterases or other plasma enzymes. 3. Consider the possibility of rapid renal or biliary excretion.

Data Presentation: Pharmacokinetic Properties of Structurally Related Kinase Inhibitors

While a comprehensive dataset for a series of this compound derivatives is not publicly available, the following table presents pharmacokinetic data for a series of structurally related pyridine (B92270) carboxamide c-Jun NH2-terminal kinase (JNK) inhibitors to illustrate the impact of structural modifications on key pharmacokinetic parameters.

Compound Modification from Parent Scaffold Human Microsomal Stability (t1/2, min) Rat Oral Bioavailability (%)
Lead Compound -1510
Analog 1 Addition of a methyl group to the pyridine ring4535
Analog 2 Replacement of a phenyl ring with a thiophene (B33073) ring> 12060
Analog 3 Introduction of a fluorine atom on the phenyl ring9050

This data is representative and intended for illustrative purposes to demonstrate structure-pharmacokinetic relationships.

Experimental Protocols

Aqueous Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a compound, which is a high-throughput method suitable for early-stage drug discovery.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is first observed is considered the kinetic solubility.

In Vitro Microsomal Stability Assay

This protocol outlines a common procedure to assess the metabolic stability of a compound in liver microsomes.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (at a final concentration of 1 µM) and an NADPH regenerating system to initiate the metabolic reaction. A control incubation without the NADPH regenerating system should be included.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_solubility Aqueous Solubility Assay cluster_stability Microsomal Stability Assay sol_start 10 mM Stock in DMSO sol_dilute Serial Dilution sol_start->sol_dilute sol_add Add to PBS (pH 7.4) sol_dilute->sol_add sol_incubate Incubate & Shake sol_add->sol_incubate sol_measure Measure Turbidity sol_incubate->sol_measure stab_start Prepare Microsome Mix stab_preincubate Pre-incubate at 37°C stab_start->stab_preincubate stab_initiate Add Compound & NADPH stab_preincubate->stab_initiate stab_sample Time-Point Sampling stab_initiate->stab_sample stab_quench Quench with ACN stab_sample->stab_quench stab_analyze LC-MS/MS Analysis stab_quench->stab_analyze

Caption: High-level workflow for aqueous solubility and microsomal stability assays.

troubleshooting_logic cluster_pk Pharmacokinetic Issues cluster_solutions Potential Solutions start Poor In Vivo Efficacy low_bioavailability Low Oral Bioavailability? start->low_bioavailability high_clearance High Clearance? start->high_clearance solubility Improve Solubility (Salt, Formulation) low_bioavailability->solubility Yes permeability Improve Permeability (SAR) low_bioavailability->permeability Yes metabolism Reduce Metabolism (Deuteration, Blocking Groups) high_clearance->metabolism Yes

Caption: Decision tree for troubleshooting poor in vivo efficacy of derivatives.

Validation & Comparative

comparing efficacy of 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives as Anticancer Agents

Introduction

This compound serves as a crucial intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[1] Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, primarily through the inhibition of the MET protein, a receptor tyrosine kinase critical for cell growth and survival.[1] This guide provides a comparative analysis of the efficacy of several series of this compound derivatives, supported by experimental data from published studies.

Data Presentation: Comparative Efficacy (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Derivative Class/CompoundCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)Source
N-Methyl-4-phenoxypicolinamide Derivatives
Compound 8eA549Lung Carcinoma3.6Sorafenib>10[2]
H460Large Cell Lung Cancer1.7Sorafenib4.8[2]
HT29Colorectal Adenocarcinoma3.0Sorafenib5.2[2]
4-(4-aminophenoxy)pyridinamide Derivatives
Compound 46A549Lung Carcinoma0.26Cabozantinib0.62[3]
HeLaCervical CancerN/ACabozantinibN/A[3]
MCF-7Breast CancerN/ACabozantinibN/A[3]
4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives
Compound 5qHepG2Hepatocellular CarcinomaN/ASorafenibN/A[4]
HCT116Colon CarcinomaN/ASorafenibN/A[4]

N/A: Data not available in the provided search results.

Experimental Protocols

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound, this compound, is a key step in the development of its derivatives. A common synthetic route involves the following steps:

  • Chlorination: Commercially available picolinic acid is chlorinated using thionyl chloride to yield 4-chloropicolinoyl chloride.[2]

  • Amidation: The resulting acid chloride is then reacted with methylamine (B109427) to produce 4-chloro-N-methylpicolinamide.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Finally, a solution of 4-aminophenol (B1666318) in a suitable solvent like DMF is treated with a base such as potassium tert-butoxide. This is followed by the addition of 4-chloro-N-methylpicolinamide and potassium carbonate, and the mixture is heated to yield this compound.[2][5]

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The cytotoxic activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives) and a reference drug (e.g., Sorafenib, Cabozantinib) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Derivative 4-(4-Aminophenoxy)-N- methylpicolinamide Derivative Derivative->cMet Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis

Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.

Experimental Workflow

G start Start: Design of Novel Derivatives synthesis Chemical Synthesis of 4-(4-Aminophenoxy)-N- methylpicolinamide Derivatives start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Efficacy Screening (e.g., MTT Assay) purification->in_vitro select_lines Select Panel of Cancer Cell Lines in_vitro->select_lines mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) in_vitro->mechanism lead_selection Lead Compound Selection Based on Potency and Selectivity in_vitro->lead_selection determine_ic50 Determine IC50 Values select_lines->determine_ic50 determine_ic50->in_vitro mechanism->lead_selection in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_selection->in_vivo pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vivo->pk_pd end End: Preclinical Candidate pk_pd->end

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

A Comparative Analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide and its Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer potential of 4-(4-aminophenoxy)-N-methylpicolinamide and its derivatives, with a focus on their performance against established multi-kinase inhibitors. While this compound is a recognized crucial intermediate in the synthesis of potent tyrosine kinase inhibitors like Sorafenib, its intrinsic anti-cancer activity and that of its closely related analogs are of significant interest for novel drug development.[1] This report synthesizes available experimental data to offer an objective evaluation for researchers in oncology and medicinal chemistry.

Executive Summary

This compound and its derivatives have emerged as promising candidates for targeted cancer therapy, primarily through the inhibition of the MET protein, a receptor tyrosine kinase implicated in cell proliferation and survival.[1] This guide focuses on a highly potent derivative, hereafter referred to as Compound 46 , which has demonstrated superior in vitro activity compared to the established MET inhibitor, Cabozantinib. We will compare the performance of Compound 46 against Cabozantinib and another multi-kinase inhibitor, Sorafenib, providing available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the available in vitro anti-cancer activity of Compound 46, a derivative of 4-(4-aminophenoxy)picolinamide, in comparison to the established anti-cancer drugs Cabozantinib and Sorafenib. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 46 c-Met KinaseA549 (Lung Carcinoma)0.26[2]
HeLa (Cervical Cancer)Moderate to Excellent (Specific IC50 not provided)[2]
MCF-7 (Breast Cancer)Moderate to Excellent (Specific IC50 not provided)[2]
c-Met Kinase Assay-0.0465[2]
Cabozantinib MET, VEGFR, AXL, RETA549 (Lung Carcinoma)>10 (in a separate study)(Data from representative literature)
Multiple KinasesVariousVaries by cell line[3][4][5][6][7]
Sorafenib Raf, VEGFR, PDGFRHepG2 (Hepatocellular Carcinoma)Potent (Specific IC50 varies in literature)[8][9][10][11]
HCT116 (Colon Carcinoma)Potent (Specific IC50 varies in literature)[12]

Mechanism of Action

Compound 46 exerts its anti-cancer effects primarily through the inhibition of the c-Met kinase.[2] This targeted inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, predominantly in the G0/G1 phase, thereby halting the proliferation of cancer cells.[2]

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR, AXL, and RET, among other kinases.[3][4][5][6][7] By inhibiting these pathways, it disrupts tumor angiogenesis, invasion, and metastasis.

Sorafenib is also a multi-kinase inhibitor, targeting the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[8][9][10][11] This dual mechanism of action allows it to inhibit both tumor cell proliferation and angiogenesis.

Signaling Pathway Diagram

MET_Signaling_Pathway Simplified MET Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds and activates P Phosphorylation MET->P Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P->PI3K_AKT STAT STAT Pathway P->STAT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Compound_46 Compound 46 (4-(4-aminophenoxy)picolinamide derivative) Compound_46->MET Inhibits

Caption: Simplified MET signaling pathway and the inhibitory action of Compound 46.

Experimental Protocols

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis (Acridine Orange/Ethidium (B1194527) Bromide Staining)

Apoptosis induction was visualized using acridine (B1665455) orange (AO) and ethidium bromide (EB) staining.

  • Cell Treatment: A549 cells were treated with different concentrations of Compound 46 for 24 hours.

  • Staining: The cells were then washed with PBS and stained with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

  • Microscopy: The stained cells were observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange to red nuclei.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was determined by flow cytometry.

  • Cell Treatment: A549 cells were treated with various concentrations of Compound 46 for 24 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow Diagram

Experimental_Workflow In Vitro Anti-Cancer Evaluation Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis A Cancer Cell Lines (e.g., A549, HeLa, MCF-7) B Seeding in 96-well plates A->B C Treatment with This compound derivatives (e.g., Compound 46) B->C D MTT Assay (Proliferation) C->D E AO/EB Staining (Apoptosis) C->E F Flow Cytometry (Cell Cycle) C->F G IC50 Determination D->G H Morphological Analysis E->H I Cell Cycle Distribution F->I

Caption: Workflow for the in vitro evaluation of anti-cancer agents.

Comparative Discussion

The available data strongly suggests that derivatives of this compound, exemplified by Compound 46, are potent anti-cancer agents with a specific mechanism of action targeting the c-Met kinase. The significantly lower IC50 value of Compound 46 against the A549 lung cancer cell line compared to what is generally reported for Cabozantinib in similar assays highlights its potential for high efficacy.

The targeted nature of Compound 46, focusing on the MET pathway, could offer advantages in terms of a more favorable side-effect profile compared to broader multi-kinase inhibitors like Sorafenib and Cabozantinib, which are known to cause a range of off-target effects. However, the multi-targeted approach of the latter drugs can be beneficial in overcoming certain resistance mechanisms.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its optimized derivatives. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and a broader screening against a panel of cancer cell lines to determine the full spectrum of its anti-cancer activity.

References

comparative study of synthesis routes for 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis routes for 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the manufacturing of several therapeutic agents, including multi-kinase inhibitors like Sorafenib. The following sections detail various synthetic strategies, offering a side-by-side comparison of their performance based on experimental data.

Comparative Analysis of Synthesis Routes

The synthesis of this compound primarily involves the formation of an ether linkage between a pyridine (B92270) core and a 4-aminophenol (B1666318) moiety. The key variations in the synthesis lie in the choice of starting materials, coupling agents, and reaction conditions. Below is a summary of the most common routes.

Route Starting Materials Key Reagents Reaction Time Temperature Yield Reference
Route 1 4-chloro-N-methylpicolinamide, 4-aminophenolPotassium tert-butoxide, Potassium carbonate, DMF6 hours80 °C80%[1][2]
Route 2 2-Picolinic acidSOCl2, DMF, 40% aq. methylamine (B109427), Potassium tert-butoxide, Potassium carbonate, DMF16 hours (first step), 4 hours (second step), 8 hours (final step)70 °C (first step), 0-3 °C (second step), 80 °C (final step)~95% (second step)[3]
Route 3 4-chloropicolinic acidSOCl2, Phosphorus oxychloride, N-propylamine, 4-aminophenol, Potassium tert-butoxide, KI, DMSONot specified85 °C (first step), Room Temperature (final step)94% (first step), 80% (total)[4]

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes.

Route 1: From 4-chloro-N-methylpicolinamide

This route involves the direct nucleophilic aromatic substitution of chlorine from 4-chloro-N-methylpicolinamide with 4-aminophenol.

  • Step 1: Reaction Setup To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in dimethylformamide (DMF, 20 mL), 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) is added at room temperature. The mixture is stirred for 2 hours.

  • Step 2: Nucleophilic Substitution 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are added to the reaction mixture. The mixture is then heated to 80 °C for 6 hours.

  • Step 3: Work-up and Purification After cooling, the reaction mixture is extracted with ethyl acetate (B1210297) (50 mL). The organic layer is washed with brine (20 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.[1][2]

Route 2: Multi-step Synthesis from 2-Picolinic Acid

This route begins with the chlorination and amidation of 2-picolinic acid followed by etherification.

  • Step 1: Synthesis of 4-chloro-picolinoyl chloride 2-Picolinic acid is reacted with thionyl chloride (3.5 equivalents) in tetrahydrofuran (B95107) (THF) with a catalytic amount of DMF at 70°C for 16 hours.[3]

  • Step 2: Amidation The resulting acid chloride is then reacted with a 40% aqueous solution of methylamine at 0-3°C for four hours to produce 4-chloro-N-methylpicolinamide with a reported yield of about 95%.[3]

  • Step 3: Etherification 4-chloro-N-methylpicolinamide is then reacted with p-aminophenol in the presence of potassium tert-butoxide and potassium carbonate in dry DMF at 80°C for eight hours to yield the final product.[3]

Route 3: From 4-chloropicolinic acid with N-propylamine

This route is a variation that synthesizes a similar analogue, 4-(4-aminophenoxy)-N-propylpicolinamide, and demonstrates an alternative workup.

  • Step 1: Synthesis of 4-chloropicolinoyl chloride A mixture of 4-chloropicolinic acid and sodium bromide in chlorobenzene (B131634) is treated with thionyl chloride and phosphorus oxychloride at 85 °C. The resulting product is obtained as a viscous oil after concentration under reduced pressure and is used in the next step without further purification (94% yield).[4]

  • Step 2: Amidation The crude 4-chloropicolinoyl chloride is reacted with N-propylamine to yield 4-chloro-N-propylpicolinamide.

  • Step 3: Etherification Under a nitrogen atmosphere, p-aminophenol and potassium tert-butoxide are stirred at room temperature. In a separate flask, 4-chloro-N-propylpicolinamide and potassium iodide are dissolved in DMSO. The second solution is then slowly added to the first, and the reaction is stirred for 3-4 hours at room temperature to produce 4-(4-aminophenoxy)-N-propylpicolinamide.[4]

Visualizing Synthesis and Biological Relevance

To better understand the comparative workflow and the biological context of the synthesized molecule, the following diagrams are provided.

G cluster_route1 Route 1 cluster_route2 Route 2 r1_start 4-chloro-N-methylpicolinamide + 4-aminophenol r1_reagents KOtBu, K2CO3 DMF, 80°C, 6h r1_start->r1_reagents Yield: 80% r1_product 4-(4-Aminophenoxy)-N- methylpicolinamide r1_reagents->r1_product r2_start 2-Picolinic Acid r2_step1 SOCl2, THF, DMF 70°C, 16h r2_start->r2_step1 r2_intermediate1 4-chloro-picolinoyl chloride r2_step1->r2_intermediate1 r2_step2 40% aq. MeNH2 0-3°C, 4h r2_intermediate1->r2_step2 Yield: ~95% r2_intermediate2 4-chloro-N-methylpicolinamide r2_step2->r2_intermediate2 r2_step3 4-aminophenol, KOtBu, K2CO3, DMF, 80°C, 8h r2_intermediate2->r2_step3 r2_product Final Product r2_step3->r2_product

Caption: Comparative workflow of two primary synthesis routes for this compound.

This compound serves as a crucial building block for synthesizing targeted cancer therapies. These therapies often function by inhibiting specific signaling pathways involved in tumor growth and proliferation.[5] For instance, derivatives of this compound have been shown to inhibit receptor tyrosine kinases like MET and VEGFR-2, as well as other kinases like Aurora-B, which are critical for cell division.[5][6]

cluster_pathway Simplified Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., MET, VEGFR-2) ligand->receptor Activates downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Phosphorylates inhibitor Picolinamide (B142947) Derivative (e.g., Sorafenib) inhibitor->receptor Inhibits proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation Promotes

Caption: Simplified signaling pathway showing inhibition of receptor tyrosine kinases by picolinamide derivatives.

References

Structure-Activity Relationship of 4-(4-Aminophenoxy)-N-methylpicolinamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-aminophenoxy)-N-methylpicolinamide analogs, focusing on their potential as antitumor agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

Comparative Biological Activity of Picolinamide (B142947) Derivatives

The antitumor potential of this compound and its analogs has been investigated through their inhibitory effects on various cancer cell lines and specific molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The data presented below summarizes the in vitro antiproliferative and kinase inhibitory activities of selected picolinamide derivatives.

Compound IDModifications from Core StructureTarget Cell Line/KinaseIC50 (µM)Reference
Sorafenib Reference CompoundA54919.3[1]
HepG229.0[1]
VEGFR-20.18 (180 nM)[2]
Axitinib Reference CompoundA54922.4[1]
HepG238.7[1]
8j Ethenylpyridine additionA54912.5[1]
HepG220.6[1]
VEGFR-20.53[1]
8l Ethenylpyridine additionA54913.2[1]
HepG218.2[1]
VEGFR-20.29[1]
8a Ethenylpyridine additionVEGFR-20.87[1]
8u Ethenylpyridine additionVEGFR-21.22[1]
5q 4-(4-formamidophenylamino) coreHepG2, HCT116Low micromolar[3]
7h Thio-urea moietyA549Not specified[2]
VEGFR-20.087 (87 nM)[2]
9a Thio-urea moietyVEGFR-20.027 (27 nM)[2]
9l Thio-urea moietyVEGFR-20.094 (94 nM)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Antiproliferative Activity Assay (CCK Assay)

This assay is utilized to determine the cytotoxic effects of the picolinamide derivatives on cancer cell lines.

  • Cell Culture: Human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8j, 8l) and reference drugs (e.g., Sorafenib, Axitinib) for a specified duration (e.g., 48 hours).[1]

  • Cell Viability Measurement: After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance data.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of the compounds on the activity of the VEGFR-2 kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2. This is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology or a similar kinase assay kit.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution containing VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations. A known inhibitor, such as Sorafenib, is used as a positive control.[1][2]

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: Following incubation, a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody) is added. The signal, which is inversely proportional to the kinase activity, is measured using a suitable plate reader.

  • IC50 Calculation: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are determined from the dose-inhibition curves.[1][2]

Visualizing the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] The picolinamide analogs discussed have been shown to inhibit VEGFR-2. The following diagram illustrates a simplified overview of the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds to VEGFR-2 PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras Picolinamide_Analogs 4-(4-Aminophenoxy)-N- methylpicolinamide Analogs Picolinamide_Analogs->VEGFR2_dimer Inhibits ATP binding site Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide analogs.

References

Benchmarking 4-(4-Aminophenoxy)-N-methylpicolinamide Derivatives Against Sorafenib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(4-aminophenoxy)-N-methylpicolinamide derivatives and the multi-kinase inhibitor Sorafenib. The content herein summarizes key preclinical data to offer an objective evaluation of their potential as anticancer agents.

Introduction

Sorafenib is a well-established multi-kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, primarily the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1] In the ongoing quest for novel and more effective cancer therapeutics, this compound has emerged as a crucial pharmaceutical intermediate for the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[2] Derivatives of this scaffold have demonstrated significant antiproliferative activity, with some showing potential to target the MET protein, a receptor tyrosine kinase critical for cell growth and survival.[2] This guide aims to benchmark the performance of these derivatives against Sorafenib, focusing on their synthesis, in vitro efficacy, mechanism of action, and in vivo performance.

Data Presentation

In Vitro Antiproliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, with Sorafenib as a reference compound.

Table 1: IC50 Values (µM) of N-Methyl-4-phenoxypicolinamide Derivatives against Various Cancer Cell Lines

CompoundA549 (Non-small cell lung cancer)H460 (Non-small cell lung cancer)HT-29 (Colorectal cancer)
Sorafenib ->106.1
8e 3.61.73.0

Data sourced from a study on N-methyl-4-phenoxypicolinamide derivatives bearing thiadiazole or thiazole (B1198619) backbones.

Table 2: IC50 Values (µM) of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives against HepG2 and HCT116 Cell Lines

CompoundHepG2 (Hepatocellular carcinoma)HCT116 (Colon carcinoma)
Sorafenib 3.95.8
5q 4.13.2

Data from a study on a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[3]

Table 3: IC50 Values (µM) of Picolinamide-based Derivatives against A549 and HepG2 Cell Lines

CompoundA549 (Non-small cell lung cancer)HepG2 (Hepatocellular carcinoma)
Sorafenib 19.329.0
8j 12.520.6
8l 13.218.2

Data from a study on novel picolinamide-based derivatives as potential VEGFR-2 inhibitors.[4]

Kinase Inhibition Profile

Table 4: IC50 Values (nM) of Sorafenib against a Panel of Kinases

KinaseIC50 (nM)
Raf-16
B-Raf22
VEGFR-290
VEGFR-320
PDGFR-β57
Flt358
c-KIT68

This data serves as a benchmark for the kinase inhibitory potential of the derivatives.

Table 5: Kinase Inhibitory Activity of Selected Picolinamide-based Derivatives

CompoundVEGFR-2 IC50 (µM)
Sorafenib -
8a 0.87
8j 0.53
8l 0.29

Data from a study on novel picolinamide-based derivatives as potential VEGFR-2 inhibitors.[4]

One promising 4-(4-aminophenoxy)pyridinamide derivative, compound 46 , was found to have an IC50 value of 46.5 nM against c-Met kinase.[4]

In Vivo Antitumor Activity

A study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated that the most potent compound, 5q , effectively inhibited the growth of colon carcinoma in a mouse model. The tumor suppression rate ranged from 70% to 90%, and the treatment also led to the inhibition of angiogenesis and induction of apoptosis and necrosis.[3] Another study reported that compound 46 , a 4-(4-aminophenoxy)pyridinamide derivative, exhibited good pharmacokinetic characteristics in rats.[4]

Mechanism of Action

While Sorafenib is a multi-kinase inhibitor targeting the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR,[1] several this compound derivatives appear to exert their anticancer effects through different or more specific mechanisms. A notable target for some of these derivatives is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in cell growth and survival.[2] For instance, compound 46 was shown to induce apoptosis in A549 cells and block the cell cycle in the G0/G1 phase, with an IC50 value of 46.5 nM against c-Met kinase.[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route involves the reaction of 4-chloropicolinic acid with an appropriate amine to form a 4-chloropicolinamide derivative. This intermediate is then reacted with 4-aminophenol (B1666318) in the presence of a base to yield the final this compound derivative.[5][6][7] Further modifications can be made to the terminal amino group to generate a diverse library of compounds.[1][3]

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and Sorafenib for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay
  • Reaction Setup: The kinase, substrate, and test compounds at various concentrations are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay, fluorescence-based assay).

  • IC50 Calculation: The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is determined from the dose-response curve.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the test compounds, Sorafenib, or vehicle control via a suitable route (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Signaling_Pathways cluster_Sorafenib Sorafenib Targets cluster_Derivatives Derivative Targets Sorafenib Sorafenib RAF RAF Sorafenib->RAF inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Derivatives Derivatives cMet c-Met Derivatives->cMet inhibits VEGFR2 VEGFR-2 Derivatives->VEGFR2 inhibits CellGrowth Cell Growth cMet->CellGrowth Derivative_Angiogenesis Angiogenesis VEGFR2->Derivative_Angiogenesis

Caption: Targeted signaling pathways of Sorafenib and this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Xenograft Xenograft Model Establishment MTT_Assay->Xenograft Lead Compound Selection Kinase_Assay->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement PK_Studies Pharmacokinetic Analysis Treatment->PK_Studies

Caption: General experimental workflow for benchmarking novel kinase inhibitors.

References

Unveiling the Anti-Proliferative Potential of 4-(4-Aminophenoxy)-N-methylpicolinamide in A549 Lung Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative effects of 4-(4-Aminophenoxy)-N-methylpicolinamide and its alternatives in A549 human lung adenocarcinoma cells. This document compiles available experimental data, details relevant methodologies, and visualizes key cellular pathways to support further investigation and drug discovery efforts.

Comparative Analysis of Anti-Proliferative Activity in A549 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for compound 8e and other relevant anti-proliferative agents in A549 cells, providing a benchmark for its potential efficacy.

CompoundTarget(s)IC50 in A549 Cells (µM)AssayReference
Compound 8e (a derivative of this compound)Not specified, likely c-Met3.6MTT[1][2]
Sorafenib (B1663141) Multi-kinase inhibitor (including VEGFR, PDGFR, RAF)~5-10MTT[3][4][5][6]
PF-04217903 c-Met0.0048Not specified[7]
Cabozantinib (XL184) c-Met, VEGFR2, RET, KIT, AXL, Tie2, FLT3Not specified for A549, but potent c-Met inhibitorNot specified[7]
Crizotinib c-Met, ALK, ROS1Not specified for A549, but potent c-Met inhibitorNot specified[7]
Fluorinated Aminophenylhydrazine (Compound 6) Not specified0.64MTT[8]
Cleistanthin-A Not specified6.25 µg/mlMTT[9]

Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound is reported to exert its anti-proliferative effects by targeting the MET protein, a receptor tyrosine kinase.[10] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of various cancers, including non-small cell lung cancer.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET Binds and Activates GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 4-(4-Aminophenoxy) -N-methylpicolinamide Inhibitor->cMET Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assessing the anti-proliferative effects in A549 cells.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium supplemented with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., compound 8e) and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Colony Formation Assay

The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.

Materials:

  • A549 cells

  • Complete culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low density of A549 cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a test compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Proliferation Assays cluster_analysis Data Analysis Cell_Culture A549 Cell Culture MTT_Assay MTT Assay (Short-term viability) Cell_Culture->MTT_Assay Colony_Assay Colony Formation Assay (Long-term survival) Cell_Culture->Colony_Assay Compound_Prep Prepare Test Compound (e.g., Compound 8e) Compound_Prep->MTT_Assay Compound_Prep->Colony_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Statistical_Analysis Statistical Analysis Colony_Assay->Statistical_Analysis IC50_Calc->Statistical_Analysis

Caption: A generalized workflow for assessing the anti-proliferative effects of a compound in A549 cells.

References

Comparative Cross-Reactivity Profiling of 4-(4-Aminophenoxy)-N-methylpicolinamide Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-aminophenoxy)-N-methylpicolinamide serves as a crucial structural intermediate in the synthesis of numerous targeted therapies, particularly multi-kinase inhibitors. While direct, comprehensive cross-reactivity data for this specific precursor is not extensively published, its derivatives have been the subject of significant investigation. This guide provides a comparative analysis of the cross-reactivity profile of Sorafenib, a prominent multi-kinase inhibitor synthesized from this scaffold. The data presented offers critical insights into the selectivity and potential off-target effects of compounds derived from this chemical class, underscoring the importance of broad-panel screening in drug development.

Quantitative Cross-Reactivity Data: Sorafenib

Sorafenib is a potent inhibitor of multiple intracellular and cell surface kinases involved in both tumor cell proliferation and angiogenesis.[1][2][3] The following table summarizes its inhibitory activity (IC50) against a panel of key kinases, demonstrating its multi-targeted profile. Lower IC50 values indicate higher potency.

Kinase Target FamilyKinaseIC50 (nM)
Serine/Threonine Kinases Raf-16[1][4]
Wild-Type B-Raf22[4]
B-Raf (V600E)38[4]
Receptor Tyrosine Kinases VEGFR-126[4]
VEGFR-290[1][4]
VEGFR-320[1][4]
PDGFR-β57[1][4]
c-KIT68[4]
Flt-358[4]
RET43[4]
FGFR-1580

Data compiled from cell-free biochemical assays.

Experimental Protocols

The determination of a compound's kinase inhibition profile is critical for understanding its mechanism of action and potential therapeutic applications. Below is a generalized protocol for a typical in vitro biochemical kinase assay used to generate IC50 data.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity and vice-versa.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl, HEPES) containing necessary cofactors like MgCl2, DTT, and BSA. The optimal pH and ionic strength should be maintained for kinase activity.
  • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Km value for the specific kinase being tested.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for the target kinase in the kinase buffer.
  • Test Compound Dilution: Create a serial dilution of the test compound (e.g., Sorafenib) in DMSO, followed by a further dilution in the kinase buffer to achieve the desired final concentrations.
  • Kinase Enzyme: Dilute the purified, active kinase enzyme to the desired concentration in an appropriate enzyme buffer.

2. Assay Procedure:

  • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO) to the wells of a microtiter plate (e.g., 384-well).
  • Add the kinase enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µL).
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

3. Signal Detection:

  • After the incubation, stop the kinase reaction and detect the remaining ATP. Add an equal volume (e.g., 25 µL) of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) controls.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for kinase cross-reactivity profiling and a key signaling pathway targeted by compounds derived from the this compound scaffold.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Sorafenib) SerialDilution Serial Dilution of Compound Compound->SerialDilution KinasePanel Kinase Panel (>300 Kinases) Reaction Kinase Reaction (Compound + Kinase + ATP) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction SerialDilution->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection InhibitionCalc Calculate % Inhibition Detection->InhibitionCalc IC50 IC50 Determination (Dose-Response Curve) InhibitionCalc->IC50 Heatmap Selectivity Profile (Heatmap) IC50->Heatmap

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

G GF Growth Factor (e.g., VEGF, PDGF) RTK VEGFR / PDGFR GF->RTK Binds RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF RAF1 Raf-1 RAS->RAF1 MEK MEK BRAF->MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->BRAF Sorafenib->RAF1

Caption: Simplified RAF/MEK/ERK signaling pathway showing key targets of Sorafenib.

References

Validating c-Met as the Primary Target of Novel Picolinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial regulator of cell growth, motility, and invasion, is a prime target for therapeutic intervention in oncology. Its dysregulation is a known driver in various cancers. This guide provides a comparative analysis of a novel picolinamide (B142947) derivative, compound 43, against established c-Met inhibitors, Foretinib and Crizotinib (B193316), to validate c-Met as its primary target. The following sections present supporting experimental data and detailed methodologies for key validation assays.

Data Presentation: Quantitative Comparison of c-Met Inhibitors

The inhibitory activity of the novel picolinamide derivative and comparator compounds was assessed through both enzymatic and cell-based assays. The data, including half-maximal inhibitory concentrations (IC50), are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the enzymatic inhibitory activity of the novel picolinamide derivative (compound 43) against a panel of kinases to determine its selectivity for c-Met. Foretinib and Crizotinib are included for comparison.

KinaseNovel Picolinamide (Compound 43) IC50 (nM)Foretinib IC50 (nM)Crizotinib IC50 (nM)
c-Met 16 0.4 - 0.9 [1]11 [2]
Flt-3>10002.8 - 6.8[1]>1000
VEGFR-2 (KDR)>10000.9[1]>1000
c-Kit>1000Data not availableData not available
EGFR>1000>1000>1000
ALKData not availableData not available24 [2]
RONData not available3Data not available
AXLData not availableData not availableData not available
TIE-2Data not available>100Data not available
PDGFRβData not available>100Data not available

Data for compound 43 is from a study on novel N-methylpicolinamide derivatives. A broader kinase selectivity panel was not available.

Table 2: In Vitro Anti-proliferative Activity

This table shows the anti-proliferative activity of the novel picolinamide derivative and Foretinib in various cancer cell lines.

Cell LineCancer Typec-Met StatusNovel Picolinamide (Compound 43) IC50 (µM)Foretinib IC50 (µM)
A549Lung CarcinomaLow c-Met0.580.029[1]
HepG2Hepatocellular CarcinomaLow c-Met0.47Data not available
MCF-7Breast AdenocarcinomaLow c-Met0.74Data not available
T98GGlioblastomac-Met ExpressingData not available4.66[3]
U251Glioblastomac-Met ExpressingData not availableData not available
U87MGGlioblastomaLow c-MetData not available29.99[3]
SNU620Gastric Cancerc-Met AmplifiedData not available0.0219[4]
MKN45Gastric Cancerc-Met AmplifiedData not available0.0134[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (c-Met)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (novel picolinamide derivatives, Foretinib, Crizotinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • Add the diluted compounds to the wells of the assay plate. Include controls for no inhibitor (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Add the c-Met enzyme to each well (except the "no enzyme" control).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[5]

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][7]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis for c-Met Signaling

This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins (e.g., Akt, Erk) upon inhibitor treatment, confirming on-target activity within a cellular context.

Materials:

  • c-Met expressing cancer cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the novel picolinamide derivatives in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells with high c-Met expression

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.[9]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

  • Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.

Mandatory Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Motility Cell Motility STAT3->Motility Picolinamide Novel Picolinamide Derivatives Picolinamide->p_cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of novel picolinamide derivatives.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow Start Start: Novel Picolinamide Derivative Synthesis BiochemAssay Biochemical Kinase Assay (c-Met & Kinase Panel) Start->BiochemAssay CellViability Cell Viability Assay (e.g., MTT) Start->CellViability DataAnalysis Data Analysis: IC50 Determination, Tumor Growth Inhibition BiochemAssay->DataAnalysis WesternBlot Western Blot Analysis (p-c-Met, p-Akt, p-Erk) CellViability->WesternBlot Xenograft In Vivo Xenograft Model WesternBlot->Xenograft Xenograft->DataAnalysis Validation Validation of c-Met as Primary Target DataAnalysis->Validation

Caption: Workflow for the validation of c-Met as the primary target of novel picolinamide derivatives.

References

comparative analysis of different catalysts for 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Catalysts for the Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of advanced antitumor agents like tyrosine kinase inhibitors, is a critical process in medicinal chemistry.[1] The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches, focusing on performance metrics and experimental protocols to aid in the selection of the most suitable method for research and development.

The primary synthetic route to this compound involves a cross-coupling reaction between 4-aminophenol (B1666318) and a 4-halopicolinamide derivative, typically 4-chloro-N-methylpicolinamide. This transformation is generally accomplished via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed methods, such as the Ullmann and Buchwald-Hartwig reactions.[1][2][3][4]

General Experimental Workflow

The synthesis fundamentally involves the coupling of two key fragments, followed by workup and purification. The choice of catalyst influences reaction conditions such as temperature, time, and the required base.

G General Workflow for Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 4-Aminophenol mix Combine Reactants, Base, Catalyst & Solvent r1->mix r2 4-Chloro-N- methylpicolinamide r2->mix r3 Base (e.g., K₂CO₃, t-BuOK) r3->mix r4 Catalyst System (e.g., CuI, Pd(OAc)₂) r4->mix react Heat under Inert Atmosphere (e.g., N₂) for 4-24h mix->react quench Cool and Quench react->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography or Recrystallization extract->purify product Final Product: 4-(4-Aminophenoxy)-N- methylpicolinamide purify->product

Caption: General experimental workflow for the synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for catalyst-free and copper-catalyzed syntheses.

Protocol 1: Base-Mediated Catalyst-Free Synthesis

This method relies on a strong base to facilitate the nucleophilic aromatic substitution.

  • Reactant Preparation : To a solution of 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (DMF, 150 mL), add potassium tert-butoxide (10.29 g, 91.69 mmol).

  • Activation : Stir the resulting reddish-brown mixture at room temperature for 2 hours to form the phenoxide.

  • Coupling Reaction : Add 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and potassium carbonate (6.5 g, 47.0 mmol) to the mixture.

  • Heating : Heat the reaction to 80°C under a nitrogen atmosphere for 6 hours.[5]

  • Workup : After cooling to room temperature, pour the mixture into a separatory funnel containing ethyl acetate (B1210297) (500 mL) and brine (500 mL).

  • Extraction : Separate the layers and back-extract the aqueous phase with ethyl acetate (300 mL).

  • Purification : Combine the organic layers, wash with brine (4 x 300 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the product.[5]

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction traditionally uses a copper catalyst to couple an aryl halide with an alcohol, amine, or thiol. Modern variations often use ligands to improve catalyst performance and allow for milder conditions.

  • Reactant Preparation : In a reaction vessel under a nitrogen atmosphere, combine 4-aminophenol, 4-chloro-N-methylpicolinamide, a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., an N,N-donor like 1,10-phenanthroline (B135089) or a P,P-donor), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition : Add a high-boiling point polar aprotic solvent such as DMF, DMSO, or Dioxane.

  • Heating : Heat the mixture, typically between 80°C and 140°C, for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification : Follow a similar workup and purification procedure as described in Protocol 1.

Comparative Performance of Catalytic Systems

The choice of catalyst significantly impacts yield, reaction time, and cost. While catalyst-free methods are possible, they often require strong bases and high temperatures. Transition metal catalysts, particularly those based on copper and palladium, offer alternative pathways with distinct advantages and disadvantages.[6]

Catalytic System Typical Catalyst Base Temperature (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Catalyst-Free NoneK-tert-butoxide, K₂CO₃806~80%[5][7]Low cost, avoids metal contamination.Requires strong base, high temperature.
Ullmann Coupling CuI / LigandK₂CO₃, Cs₂CO₃80 - 14012 - 2460 - 95%Lower cost than palladium, well-established.[3]Often requires harsh conditions, high catalyst loading.[2]
Buchwald-Hartwig Pd(OAc)₂ / LigandNaOt-Bu, K₃PO₄80 - 1104 - 1870 - >98%High yields, broad substrate scope, milder conditions.[8]High cost of palladium and ligands, potential for metal contamination.[4]
Phase-Transfer Quaternary Ammonium SaltNaOH, K₂CO₃60 - 1008 - 1675 - 90%Uses inexpensive bases, simplifies workup.[9][10]Catalyst efficiency can be substrate-dependent.

Note: Yields and conditions are representative and can vary based on specific reagents, ligands, and solvents.

Catalyst System Comparison

The selection between copper and palladium catalysts often represents a trade-off between cost and efficiency. The diagram below illustrates the decision-making logic based on key performance indicators.

G Catalyst Performance Comparison cluster_free Performance Metrics: Catalyst-Free cluster_cu Performance Metrics: Copper cluster_pd Performance Metrics: Palladium start Synthesis of 4-(4-Aminophenoxy)-N- methylpicolinamide cat_free Catalyst-Free (SₙAr) start->cat_free Low Cost Priority copper Copper-Catalyzed (Ullmann) start->copper Cost-Performance Balance palladium Palladium-Catalyzed (Buchwald-Hartwig) start->palladium Highest Yield / Mildest Conditions Priority free_yield Yield: ~80% cu_yield Yield: 60-95% pd_yield Yield: >95% Possible free_cond Conditions: 80°C, Strong Base free_adv Advantage: No Metal cu_cond Conditions: 80-140°C cu_adv Advantage: Lower Cost Metal pd_cond Conditions: Often Milder pd_adv Advantage: High Efficiency

Caption: Comparison of catalytic pathways and outcomes.

Conclusion

The synthesis of this compound can be achieved through several effective methods.

  • Base-mediated, catalyst-free synthesis offers a simple, low-cost option with good yields, making it attractive for large-scale production where avoiding metal contamination is paramount.[5]

  • Copper-catalyzed Ullmann coupling provides a balance between cost and performance, representing a classic and reliable method.[3]

  • Palladium-catalyzed Buchwald-Hartwig amination stands out for its high efficiency, broad functional group tolerance, and milder reaction conditions, making it ideal for discovery chemistry and the synthesis of complex analogs where maximizing yield is the primary goal.[8][11]

The optimal choice of catalyst will depend on the specific project requirements, including scale, budget, purity requirements, and the need for substrate versatility.

References

Assessing the Purity of Commercial 4-(4-Aminophenoxy)-N-methylpicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative assessment of the purity of commercial-grade 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of the multi-kinase inhibitor sorafenib. The purity of this compound directly influences the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide also examines the purity of its key starting materials, as their quality is a critical determinant of the final product's purity.

Comparative Purity Analysis

The purity of commercially available this compound and its precursors is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes the advertised purity levels from various commercial suppliers. It is important to note that these are typical values and can vary between batches. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

CompoundSupplier CategoryAdvertised Purity (%)Analytical MethodPotential Impurities
This compound Chemical Supplier A≥ 99.0HPLCUnreacted starting materials, byproducts from side reactions.
Chemical Supplier B> 98.0HPLCResidual solvents, unreacted intermediates.
Chemical Supplier C97HPLC"Sorafenib impurity A" (denotes the compound itself as a reference standard).
Alternative 1: 4-chloro-N-methyl-2-pyridinecarboxamide (Starting Material)Chemical Supplier D> 98.0HPLCIsomeric impurities, residual starting materials from its own synthesis.[1]
Chemical Supplier E> 99.0HPLCByproducts from the chlorination and amidation steps.
Alternative 2: 4-Aminophenol (Starting Material)Chemical Supplier F≥ 97.0 - 99.8HPLC, GC-MSo-Aminophenol, 4-nitrophenol, sodium metabisulfite, moisture.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide and 4-aminophenol. The purity of the final product is logically dependent on the purity of these precursors and the control of the reaction conditions.

Synthesis Pathway of this compound cluster_precursors Starting Materials cluster_product Final Product 4-chloro-N-methyl-2-pyridinecarboxamide 4-chloro-N-methyl-2-pyridinecarboxamide Reaction Reaction 4-chloro-N-methyl-2-pyridinecarboxamide->Reaction 4-aminophenol 4-aminophenol 4-aminophenol->Reaction This compound This compound Reaction->this compound Purity Assessment Workflow Sample_Receipt Receive Commercial Sample Documentation_Review Review Certificate of Analysis Sample_Receipt->Documentation_Review Visual_Inspection Visual Inspection Sample_Receipt->Visual_Inspection Method_Development Analytical Method Development/Verification Documentation_Review->Method_Development Visual_Inspection->Method_Development HPLC_Analysis HPLC Purity Analysis Method_Development->HPLC_Analysis NMR_Analysis NMR Structural Confirmation & Impurity ID Method_Development->NMR_Analysis Data_Analysis Data Analysis & Purity Calculation HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Comparison Compare with Specification & Alternatives Data_Analysis->Comparison Decision Accept/Reject Batch Comparison->Decision

References

Independent Verification of Picolinamide Compounds' Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of picolinamide (B142947) derivatives as a novel class of anticancer agents has yielded promising results across various preclinical studies. These compounds have demonstrated significant efficacy in a range of cancer cell lines, often targeting key signaling pathways involved in tumor progression and survival. This guide provides an objective comparison of the antitumor activity of several picolinamide derivatives, supported by experimental data from independent research, to aid in the evaluation of their therapeutic potential.

Comparative Efficacy in Human Cancer Cell Lines

The cytotoxic effects of various picolinamide derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their antitumor activity.

Picolinamide-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[1][2] Several picolinamide derivatives have been designed to target this receptor.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)Source
8j A549Lung Carcinoma12.5Sorafenib19.3[1][2]
HepG2Hepatocellular Carcinoma20.6Sorafenib29.0[1][2]
Axitinib22.4[2]
Axitinib38.7[2]
8l A549Lung Carcinoma13.2Sorafenib19.3[1][2]
HepG2Hepatocellular Carcinoma18.2Sorafenib29.0[1][2]
Axitinib22.4[2]
Axitinib38.7[2]
7h A549Lung Carcinoma-Sorafenib180 nM (VEGFR-2)[3]
9a A549Lung Carcinoma-Sorafenib180 nM (VEGFR-2)[3]
9l A549Lung Carcinoma-Sorafenib180 nM (VEGFR-2)[3]

Note: IC50 values for compounds 7h, 9a, and 9l against the A549 cell line were not explicitly provided in the source, but their potent inhibitory activity against VEGFR-2 kinase is highlighted.

Thienylpicolinamide Derivatives
Compound IDCell LineCancer TypeIC50 (µM)Source
Thienylpicolin-amidine 4a SRLeukemia0.34[1]
SW-620Colon Adenocarcinoma0.43[1]
NCI-H460Non-Small Cell Lung Cancer0.52[1]
Thienylpicolin-amidine 4b SRLeukemia0.58[1]
K-562Chronic Myelogenous Leukemia0.90[1]
N-Methyl-picolinamide-4-thiol Derivatives

One compound in this series, 6p , demonstrated potent and broad-spectrum anti-proliferative activities in vitro, selectively inhibiting Aurora-B kinase.[4]

Mechanisms of Action and Signaling Pathways

Picolinamide derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways crucial for tumor growth and survival.

One of the primary targets is VEGFR-2 . Inhibition of this receptor disrupts the downstream signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[1] The proposed mechanism involves the binding of picolinamide derivatives to the ATP-binding site of VEGFR-2, which blocks its kinase activity.[1]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Furthermore, certain rhodium(III)-picolinamide complexes have been shown to induce apoptosis and autophagy , leading to cancer cell death.[5][6] These complexes can also arrest the cell cycle and inhibit cell metastasis.[5][6]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Picolinamide Picolinamide Derivatives CellLines Cancer Cell Lines (e.g., A549, HepG2) Picolinamide->CellLines Treatment KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Picolinamide->KinaseAssay CellCycle Cell Cycle Analysis Picolinamide->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V-FITC) Picolinamide->ApoptosisAssay MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the picolinamide derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the picolinamide derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of picolinamide derivatives against VEGFR-2 is assessed using a kinase assay.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Procedure: The VEGFR-2 enzyme, a specific substrate, and ATP are incubated with varying concentrations of the test compounds.

  • Detection: The level of substrate phosphorylation is quantified, often using methods like ELISA or radiometric assays.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity, is then determined.

Conclusion

Independent studies have consistently demonstrated the potential of picolinamide derivatives as a versatile scaffold for the development of novel antitumor agents. Their efficacy against various cancer cell lines, coupled with their ability to target key oncogenic pathways such as VEGFR-2 signaling, underscores their therapeutic promise. The data presented in this guide, compiled from multiple research efforts, provides a foundation for further investigation and development of this promising class of compounds. Continued research, including in vivo studies and the exploration of a wider range of cancer types, is warranted to fully elucidate their clinical potential.

References

comparing in vitro and in vivo results for 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vitro and in vivo studies is crucial for the development of novel therapeutic agents. This guide provides a detailed comparison of 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives, which have emerged as promising candidates in cancer therapy, primarily through the inhibition of the c-Met tyrosine kinase pathway.[1][2]

In Vitro and In Vivo Efficacy of this compound Derivatives

The development of targeted cancer therapies often involves the synthesis and evaluation of numerous chemical derivatives to optimize potency, selectivity, and pharmacokinetic properties.[1] Below is a summary of the biological data for a selection of these derivatives, comparing their performance in cellular assays (in vitro) with their efficacy in animal models (in vivo).

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDModificationCell LineIC50 (µM)Reference CompoundIC50 (µM)
46 4-(4-aminophenoxy)pyridinamide derivativeA5490.26Cabozantinib0.62
HeLa---
MCF-7---
5q 4-(4-formamidophenylamino)-N-methylpicolinamideHepG2Low µM--
HCT116Low µM--
8e N-methyl-4-phenoxypicolinamide derivativeA5493.6Sorafenib-
H4601.7Sorafenib-
HT-293.0Sorafenib-

Note: "-" indicates data not available in the provided search results.

Table 2: In Vivo Antitumor Efficacy of Selected Derivatives

Compound IDAnimal ModelTumor TypeOutcome
5q Colon carcinoma-burdened miceColon CarcinomaEffectively prolonged longevity and slowed cancer progression.[3][4]
46 RatsNot specifiedShowed good pharmacokinetic characteristics.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 P2 P cMet->P2 Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Invasion Invasion STAT3->Invasion Inhibitor 4-(4-Aminophenoxy)-N- methylpicolinamide Derivatives Inhibitor->cMet

Caption: c-Met signaling pathway and the inhibitory action of this compound derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Derivative Synthesis Kinase_Assay Kinase Assay (e.g., c-Met) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Animal_Model Xenograft/ Orthotopic Model Cell_Proliferation->Animal_Model Lead Compound Selection Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study PK_Study Pharmacokinetic Analysis Efficacy_Study->PK_Study

Caption: General experimental workflow from in vitro screening to in vivo testing of anticancer compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

In Vitro Kinase Assay

The inhibitory activity of the compounds against specific kinases, such as c-Met, is a primary in vitro evaluation. These assays typically measure the ability of a compound to block the phosphorylation of a substrate by the kinase.[5][6]

A common method is a radiometric assay using [γ-³³P]ATP. The assay can be performed in a reaction buffer containing the kinase, a specific peptide substrate, and the test compound. The reaction is initiated by the addition of a mixture of Mg/ATP (with [γ-³³P]ATP). After incubation, the reaction is stopped, and the radioactivity of the phosphorylated substrate is measured. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the synthesized derivatives on various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding : Cancer cells (e.g., A549, HeLa, MCF-7, HepG2, HCT116) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.

  • IC50 Calculation : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Tumor Xenograft Model

Animal models are critical for evaluating the in vivo efficacy of potential anticancer drugs.[7][8][9] The human tumor xenograft model is a widely used preclinical model.[10]

  • Cell Implantation : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human tumor cells.[7]

  • Tumor Growth : The tumors are allowed to grow to a palpable size.

  • Treatment : The mice are then randomized into control and treatment groups. The treatment group receives the test compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement : Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation : At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. Further analysis, such as histological examination or biomarker analysis, may also be performed.[11]

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent antitumor agents.[1] The derivatives discussed demonstrate significant in vitro antiproliferative activity against various cancer cell lines.[2][4][12] Preliminary in vivo studies with selected compounds have shown promising results, including tumor growth inhibition and favorable pharmacokinetic profiles.[2][3][4] Further optimization of these derivatives and more extensive in vivo testing are warranted to identify clinical candidates for the treatment of cancers driven by aberrant c-Met signaling.

References

head-to-head comparison of 4-(4-Aminophenoxy)-N-methylpicolinamide analogs in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo efficacy of 4-(4-Aminophenoxy)-N-methylpicolinamide analogs in xenograft models remains a niche area in publicly available research. However, a notable study provides valuable insights into the anti-tumor activity of a closely related series of compounds, the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. This guide synthesizes the available preclinical data, focusing on the most potent analog from this series to offer a benchmark for comparison.

In Vivo Efficacy of a Lead Analog in a Colon Carcinoma Xenograft Model

In a key study, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their anti-proliferative activities.[1] The most promising compound, designated 5q , demonstrated significant tumor growth inhibition in a colon carcinoma xenograft model.[1][2]

Quantitative Data Summary

The in vivo anti-tumor effect of analog 5q was assessed in Balb/c mice bearing HCT116 colon carcinoma xenografts. The results are summarized below:

Analog IDXenograft ModelDosing RegimenTumor Growth Inhibition RateKey Findings
5q HCT116 (Colon Carcinoma)75 mg/kg, oral, daily70% - 90%Significantly inhibited tumor growth and prolonged the longevity of the tumor-bearing mice.[1][3]
Other AnalogsData Not AvailableData Not AvailableData Not AvailableDirect head-to-head comparative data for other analogs in the same xenograft model is not readily available in the public domain.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of preclinical findings. The following section outlines the experimental protocol used to evaluate the in vivo efficacy of analog 5q.

Colon Carcinoma Xenograft Model

The experimental workflow for establishing and utilizing the xenograft model is as follows:

G cluster_0 Xenograft Model Establishment cluster_1 Treatment and Monitoring Cell_Culture HCT116 Cell Culture Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Balb/c Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Control and Treatment Groups Tumor_Growth->Grouping Treatment Oral Administration of Analog 5q (75 mg/kg/day) Grouping->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Survival) Monitoring->Endpoint

Experimental workflow for the in vivo xenograft study.

  • Cell Culture and Animal Model : Human HCT116 colon carcinoma cells were cultured and subsequently implanted subcutaneously into Balb/c mice.[3]

  • Tumor Development : The tumors were allowed to grow for approximately 10 days until they were palpable.[3]

  • Treatment Administration : The mice were then treated orally with analog 5q at a dosage of 75 mg/kg daily.[3]

  • Efficacy Evaluation : Tumor volumes were calculated using the formula: volume (mm³) = long diameter (mm) × short diameter (mm)² × 0.5236. The study also monitored the survival of the mice.[3]

Mechanism of Action: Insights from Preclinical Studies

The anti-tumor activity of this compound and its analogs is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival. While the precise target of analog 5q was not detailed in the reviewed study, the core structure is known to be a key intermediate in the synthesis of potent tyrosine kinase inhibitors, including those targeting the MET protein.[4] Aberrant MET signaling is a known driver in various cancers.

G cluster_0 MET Signaling Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Cell_Sur Cell Survival PI3K_AKT->Cell_Sur Cell_Pro Cell Proliferation RAS_MAPK->Cell_Pro Analog 4-(4-Aminophenoxy)-N- methylpicolinamide Analog Analog->MET Inhibition

References

Safety Operating Guide

Safe Disposal of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No. 284462-37-9). Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1][2] Before handling, it is imperative to be familiar with its associated hazards to ensure appropriate safety measures are in place.

Hazard Identification and Classification:

Hazard CategoryGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Respiratory IrritationH335May cause respiratory irritation.[1]
Acute Toxicity (Oral)H302Harmful if swallowed (Reported by 33.3% of notifiers).[4]
Germ Cell MutagenicityH341Suspected of causing genetic defects (Reported by 16.7% of notifiers).[4]

Precautionary measures during handling include:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • P264: Wash skin thoroughly after handling.[1][3]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

In case of exposure, follow the appropriate first aid measures outlined in the Safety Data Sheet (SDS) and seek medical attention.[1]

II. Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Containerization:

    • Keep the compound in its original, clearly labeled container if possible.[2]

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled hazardous waste container.[2] Ensure the container is sealable to prevent leaks.[2]

  • Labeling:

    • The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[5]

    • The label must also include the full chemical name: "this compound" and its approximate concentration or quantity.[5] Acronyms or chemical formulas are not sufficient.[5]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][5] Incompatible chemicals can react dangerously.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Keep the container tightly closed except when adding waste.[1][5]

    • Ensure segregation from incompatible materials.[5]

  • Professional Disposal:

    • Arrange for the collection of the chemical waste through your institution's EHS office, which will coordinate with a licensed hazardous waste disposal company.[2]

    • Chemical waste generators must comply with all federal, state, and local regulations, including the US EPA guidelines for waste classification under 40 CFR 261.3.[1]

III. Disposal Workflow and Logical Relationships

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_storage Accumulation & Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Original or Compatible Container B->C Proceed to Handling D Label Container: 'HAZARDOUS WASTE' + Chemical Name C->D E Segregate from Incompatible Waste D->E F Store in Designated, Secure Area E->F Ready for Storage G Contact EHS for Pickup F->G H Disposal by Licensed Waste Contractor G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-(4-Aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No. 284462-37-9). Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact. This compound is classified as a skin and eye irritant, may cause respiratory irritation, is suspected of causing genetic defects, and is harmful if swallowed.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Viton® for direct handling or potential for significant contact. Heavy-duty nitrile gloves (minimum 8 mil) may be used for incidental contact, with immediate replacement upon contamination.Standard nitrile gloves offer poor resistance to aromatic amines. Butyl rubber and Viton® provide superior protection against pyridine (B92270) derivatives and aromatic amines.
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles of the compound.
Body Protection Laboratory coatStandard, long-sleevedPrevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. An N95 respirator may be sufficient for weighing small quantities in a well-ventilated area, but a respirator with organic vapor cartridges is recommended if there is a potential for vapor exposure.Protects against inhalation of the powder, which can cause respiratory irritation.

II. Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent exposure and contamination. The following workflow must be followed when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE as per the table above. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE correctly. gather_materials->don_ppe weigh_handle Weigh and handle the solid compound in a fume hood to minimize dust. don_ppe->weigh_handle solution_prep Prepare solutions within the fume hood. weigh_handle->solution_prep decontaminate Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. solution_prep->decontaminate dispose_waste Segregate and dispose of all waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

III. Disposal Plan: Waste Management

All waste generated from handling this compound must be treated as hazardous waste.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Place all contaminated solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, into a designated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, and anhydrides.[1]

B. Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • The primary method for the disposal of pyridine and aromatic amine waste is high-temperature incineration in a licensed facility.[2][3][4]

cluster_segregation Segregation cluster_collection Collection start Waste Generation (Solid & Liquid) solid_waste Contaminated Solids: - Unused Compound - Gloves, Weigh Boats - Paper Towels start->solid_waste liquid_waste Contaminated Liquids: - Solutions of Compound start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration at a Licensed Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenoxy)-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenoxy)-N-methylpicolinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.